molecular formula C8H5Br2N B061878 3,5-Dibromobenzyl cyanide CAS No. 188347-48-0

3,5-Dibromobenzyl cyanide

Cat. No.: B061878
CAS No.: 188347-48-0
M. Wt: 274.94 g/mol
InChI Key: RDFAWEAQRRJHDC-UHFFFAOYSA-N
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Description

3,5-Dibromobenzyl cyanide is a versatile and high-value aromatic building block extensively employed in advanced organic synthesis and medicinal chemistry research. This bifunctional compound features two bromine atoms, which serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck reactions), enabling the construction of complex biaryl and conjugated molecular architectures. Simultaneously, the benzyl cyanide moiety offers a reactive nitrile group that can be hydrolyzed to carboxylic acids, reduced to amines, or incorporated into heterocyclic systems such as tetrazoles and oxazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dibromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFAWEAQRRJHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616437
Record name (3,5-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188347-48-0
Record name (3,5-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Dibromophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzyl Cyanide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3,5-Dibromobenzyl cyanide (CAS No. 188347-48-0). It moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Introduction and Strategic Importance

This compound, also known as 2-(3,5-dibromophenyl)acetonitrile, is a halogenated aromatic nitrile.[1] While specific applications of this particular isomer are not extensively documented in mainstream literature, its structural motifs—a reactive nitrile group and a dibrominated benzene ring—make it a highly valuable, yet under-explored, building block in synthetic and medicinal chemistry.[2][3] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity. The nitrile group can be readily transformed into other critical functionalities such as primary amines, carboxylic acids, and tetrazoles.[4] This dual reactivity positions this compound as a strategic intermediate for the synthesis of novel molecular scaffolds, particularly in the exploration of new chemical space for drug discovery.[3] Analogs, such as difluorobenzyl cyanide, are recognized as key intermediates in the synthesis of pharmaceuticals, particularly for neurological disorders, suggesting a similar potential for their dibrominated counterparts.[5]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. Note that some physical properties, such as boiling point and density, are predicted values based on computational models due to a lack of experimentally determined data in the literature.

PropertyValueSource
CAS Number 188347-48-0
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Appearance Off-white to light brown solid[6]
Boiling Point 344.0 ± 27.0 °C (Predicted)[6]
Density 1.857 ± 0.06 g/cm³ (Predicted)[6]
Storage Sealed in dry, 2-8°C[6]
Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6] The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6]

Core Safety Directives:

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. For operations with a higher risk of aerosol generation, a face shield and appropriate respiratory protection should be considered.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and face thoroughly.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep locked up or in an area accessible only to qualified personnel.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material, collect, and place in a suitable container for disposal. Do not let the product enter drains.

Synthesis of this compound

Synthesis_Workflow cluster_conditions Reaction Conditions start 3,5-Dibromobenzyl bromide product This compound start->product Reflux reagent Sodium Cyanide (NaCN) in Ethanol/Water

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol: Cyanation of 3,5-Dibromobenzyl Bromide

This protocol is adapted from the general synthesis of bromobenzyl cyanide isomers.[7] The causality behind this choice rests on the high reactivity of benzylic bromides towards Sₙ2 displacement by nucleophiles like cyanide. The use of a mixed ethanol/water solvent system ensures the solubility of both the organic substrate and the inorganic cyanide salt.

Materials:

  • 3,5-Dibromobenzyl bromide

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-Dibromobenzyl bromide (1.0 eq.) in 95% ethanol (approx. 5 mL per gram of bromide).

  • Addition of Cyanide: In a separate beaker, prepare a solution of sodium cyanide (1.1 eq.) in a minimal amount of warm water. Caution: Sodium cyanide is highly toxic. Handle with extreme care.

  • Add the aqueous sodium cyanide solution to the stirred ethanolic solution of the bromide.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a larger volume of cold water (approx. 20 mL per gram of starting bromide).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following tables provide predicted data based on established principles and data from analogous compounds.[8][9][10] This information is intended to guide researchers in the characterization of this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.70t, J ≈ 1.5 Hz1HH-4 (Aromatic)
~ 7.55d, J ≈ 1.5 Hz2HH-2, H-6 (Aromatic)
~ 3.75s2H-CH₂-CN

The aromatic protons are expected to show a characteristic AX₂ spin system. The proton at C4 will appear as a triplet due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a doublet due to coupling with the proton at C4.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 138.0C-1 (ipso)
~ 135.0C-4
~ 130.0C-2, C-6
~ 124.0C-3, C-5 (ipso-Br)
~ 116.0-CN
~ 25.0-CH₂-

The chemical shifts are estimated based on substituent effects on the benzene ring. The nitrile carbon typically appears around 115-120 ppm, and the benzylic carbon around 20-30 ppm.

Predicted Key IR Absorptions (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2250Medium, SharpC≡N stretch
~ 3100-3000Medium-WeakAromatic C-H stretch
~ 1580, 1550, 1450Medium-StrongAromatic C=C stretches
~ 850-750StrongC-H out-of-plane bending
~ 700-550StrongC-Br stretch

The most characteristic peak will be the sharp nitrile stretch around 2250 cm⁻¹. The exact positions of the aromatic C-H bending and C-Br stretching bands will be diagnostic of the 1,3,5-substitution pattern.[11]

Synthetic Utility and Reactivity

The dual functionality of this compound makes it a versatile intermediate for the synthesis of a variety of more complex molecules. The following sections detail key transformations and provide generalized protocols.

Reactivity_Diagram start 3,5-Dibromobenzyl cyanide amine 2-(3,5-Dibromophenyl)ethan-1-amine start->amine Reduction (e.g., LiAlH₄) acid 2-(3,5-Dibromophenyl)acetic acid start->acid Hydrolysis (H⁺ or OH⁻) tetrazole 5-((3,5-Dibromophenyl)methyl) -1H-tetrazole start->tetrazole [3+2] Cycloaddition (NaN₃) cross_coupling Cross-Coupling Products (e.g., Suzuki, Sonogashira) start->cross_coupling Pd-Catalyzed Reactions

Sources

Molecular structure of 3,5-Dibromobenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3,5-Dibromobenzyl Cyanide

Authored by a Senior Application Scientist

Introduction

This compound, also known as 2-(3,5-dibromophenyl)acetonitrile, is a halogenated aromatic nitrile. Compounds within the benzyl cyanide family are pivotal precursors and versatile intermediates in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of two bromine atoms on the phenyl ring at the meta-positions significantly influences the molecule's reactivity, electronic properties, and steric profile. The nitrile functional group is a particularly valuable pharmacophore in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisostere for carbonyl groups or other functionalities.[2]

This technical guide provides a comprehensive examination of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and core reactivity, grounded in established scientific principles and methodologies.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is defined by its specific molecular formula, weight, and CAS (Chemical Abstracts Service) number, which ensures its unique identity in global databases.[3][4]

PropertyValueSource(s)
CAS Number 188347-48-0[3]
Molecular Formula C₈H₅Br₂N[5] (inferred)
Molecular Weight 274.94 g/mol [5] (inferred)
IUPAC Name 2-(3,5-dibromophenyl)acetonitrileN/A
Appearance White to light yellow powder or crystal[6] (analog)

The molecular structure features a central benzene ring substituted at the 1, 3, and 5 positions. A cyanomethyl group (-CH₂CN) is attached at position 1, while bromine atoms are located at positions 3 and 5. This substitution pattern imparts C₂ᵥ symmetry to the aromatic ring system, a key feature that simplifies its spectroscopic analysis, particularly in NMR.

Caption: 2D Structure of this compound.

Spectroscopic Elucidation: A Validating Framework

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, a combination of IR, NMR, and Mass Spectrometry offers a self-validating system to confirm its identity and purity.[7][8][9]

SpectroscopyFeatureExpected ObservationStructural Correlation
IR C≡N stretchStrong, sharp peak at ~2250 cm⁻¹Confirms the presence of the nitrile group.
C=C stretchPeaks in the 1550-1600 cm⁻¹ regionAromatic ring backbone.
sp² C-H stretchPeaks just above 3000 cm⁻¹Aromatic C-H bonds.
C-Br stretchPeaks in the 500-650 cm⁻¹ regionCarbon-bromine bonds.
¹H NMR Methylene ProtonsSinglet at ~3.7-4.0 ppm, Integration: 2H-CH₂- group adjacent to the nitrile and aromatic ring.
Aromatic ProtonsTwo signals: a triplet (or narrow multiplet) for H4 at ~7.6 ppm (1H) and a doublet for H2/H6 at ~7.5 ppm (2H)Confirms the 1,3,5-substitution pattern on the ring.
¹³C NMR Nitrile CarbonSignal at ~117-120 ppm-C≡N carbon.
Methylene CarbonSignal at ~25-30 ppm-CH₂- carbon.
Aromatic CarbonsFour distinct signals: C1 (ipso-CH₂), C3/C5 (ipso-Br), C2/C6, and C4.Reflects the C₂ᵥ symmetry of the molecule.
Mass Spec (EI) Molecular Ion (M⁺)Isotopic cluster at m/z 273, 275, 277Presence of two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Isotope RatioRelative intensity of ~1:2:1Characteristic pattern for a dibrominated compound.
FragmentationLoss of Br (M-79/81), formation of dibromobenzyl cation [C₇H₄Br₂]⁺Common fragmentation pathways for benzyl halides.

Synthesis Protocol: Cyanation of 3,5-Dibromobenzyl Bromide

The most direct and widely adopted synthesis of this compound is via a nucleophilic substitution (Sₙ2) reaction. This involves reacting the corresponding benzyl bromide with an alkali metal cyanide.[10][11] The choice of solvent and cyanide salt is critical for optimizing yield and minimizing side reactions, such as the formation of the isocyanide byproduct.[11]

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dibromobenzyl bromide (10.0 g, 30.4 mmol, 1.0 eq) in 100 mL of ethanol.[12]

  • Reagent Addition: In a separate beaker, prepare a solution of sodium cyanide (1.79 g, 36.5 mmol, 1.2 eq) in 15 mL of water. Add this aqueous solution to the flask containing the benzyl bromide. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting bromide is consumed.

  • Work-up and Isolation: After cooling the mixture to room temperature, pour it into 200 mL of cold water. The product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic extracts with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure this compound.[10]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3,5-Dibromobenzyl Bromide in Ethanol reflux Reflux (3-4h) Sₙ2 Reaction reactant1->reflux reactant2 Sodium Cyanide in Water reactant2->reflux workup Aqueous Work-up & Extraction reflux->workup purify Recrystallization workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its nitrile group, which serves as a versatile handle for further chemical transformations.

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to form 3,5-dibromophenylacetic acid, a valuable precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.[1][13]

  • Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3,5-dibromophenyl)ethan-1-amine, using reducing agents like lithium aluminum hydride (LiAlH₄).[13] This transformation opens pathways to various biologically active molecules.

  • Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form 5-substituted tetrazoles.[13] Tetrazoles are recognized as important bioisosteres for carboxylic acids in drug design.[13]

The bromine atoms on the ring are relatively unreactive towards nucleophilic aromatic substitution but can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

Safety, Handling, and Toxicology

This compound must be handled with significant caution. Like other organic cyanides, it is toxic if swallowed, inhaled, or absorbed through the skin.[14][15] The toxicity of nitriles is often associated with the potential metabolic release of cyanide ions, which are potent inhibitors of cellular respiration by binding to cytochrome c oxidase in mitochondria.[16][17][18]

  • Handling: Always handle this compound in a certified chemical fume hood.[19] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[14][19] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[14] The container should be kept in a locked storage area accessible only to authorized personnel.[19][20]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[19] If inhaled, move the person to fresh air.[19] If swallowed, rinse mouth and seek immediate medical attention.[14] In all cases of exposure, immediate medical attention is critical.

Conclusion

This compound is a well-defined chemical intermediate whose molecular structure is readily confirmed through a suite of standard spectroscopic techniques. The symmetry imparted by the meta-dibromo substitution pattern provides a distinct and interpretable spectroscopic signature. Its synthesis from 3,5-dibromobenzyl bromide is straightforward, and the reactivity of its nitrile group makes it a valuable building block for accessing a wide range of more complex molecules, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its structure, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

  • Noland, W. E., et al. (2018). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate.
  • PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044. [Link]
  • Exposome-Explorer. Bromobenzyl cyanide (T3D1693). [Link]
  • PubChem. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427. [Link]
  • Organic Syntheses. Benzyl Cyanide Procedure. [Link]
  • Wikipedia. Benzyl cyanide. [Link]
  • Filo. (2025).
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. [Link]
  • IB DP Chemistry. 11.3 Spectroscopic identification of organic compounds SL Paper 3. [Link]
  • Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • ERIC. (2023).
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
  • Anseeuw, K., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. MDPI. [Link]
  • ResearchGate. (2014). Crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone. [Link]
  • Ardite, J., et al. (1995). Reactive oxygen species generated by cyanide mediate toxicity in rat pheochromocytoma cells. PubMed. [Link]
  • Nath, A. K., et al. (2025). Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning.

Sources

A Comprehensive Safety and Handling Guide for 3,5-Dibromobenzyl Cyanide in a Research Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for the safe handling, use, and disposal of 3,5-Dibromobenzyl cyanide (CAS No. 188347-48-0). Intended for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of the compound's risk profile and the causality behind essential safety protocols. As a potent lachrymator and a toxic chemical, rigorous adherence to the procedures outlined herein is critical to ensure personnel safety and environmental compliance.

Compound Profile and Core Hazard Analysis

This compound is an aromatic organobromine compound utilized in organic synthesis. Its utility, however, is matched by a significant hazard profile that demands careful consideration.

Physicochemical Properties

Understanding the physical state and properties of a chemical is the foundation of safe handling.

PropertyValueSource
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance Off-white to light brown solid[2]
Boiling Point 344.0 ± 27.0 °C (Predicted)[2]
Density 1.857 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]
Solubility Insoluble in water; Soluble in organic solvents[3]
Primary Hazard Deep Dive: Beyond the Label

The hazards of this compound are multi-faceted, stemming from its irritant properties and its underlying chemical nature as an organic nitrile.

  • Acute Toxicity (Oral, Dermal, Inhalation): This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][4] The primary mechanism for its systemic toxicity is the metabolic release of cyanide ions in the body.[5] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. By binding to this enzyme, cyanide effectively halts aerobic cellular respiration, leading to cellular hypoxia, metabolic acidosis, and, in cases of high exposure, rapid death. Tissues with high oxygen demands, such as the central nervous system and the heart, are particularly vulnerable.

  • Severe Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation, with the potential for severe burns and eye damage.[2][4][6][7] As a potent lachrymator, its vapors alone are sufficient to cause intense irritation to the eyes and mucous membranes, leading to tearing and pain.[3][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors can cause significant irritation to the nose, throat, and lungs.[2][6][7]

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards.

GHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

(Note: Classifications are based on data for this compound and closely related isomers.)[2][3][4]

The Hierarchy of Controls: Proactive Safety by Design

Effective safety management prioritizes engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Engineering Controls: Your First and Strongest Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For this compound, these are non-negotiable.

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[8][9] This is the primary method for containing its toxic and lachrymatory vapors, preventing inhalation exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[6][8] Their proximity is critical for rapid decontamination following an exposure.

Administrative Controls: Standardizing Safe Practices

Administrative controls are the policies and procedures that dictate how work is performed safely.

  • Designated Work Area: A specific area within the lab should be designated for work with highly toxic compounds like this compound. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): A detailed, written SOP must be developed and approved for any procedure involving this compound.

  • Training: All personnel must be thoroughly trained on the hazards of this compound, the specific SOPs, and emergency procedures. Crucially, this training must include the signs and symptoms of cyanide poisoning and the location and use of a cyanide antidote kit, if available.[6]

  • Storage: Store the compound in a cool, well-ventilated, and dry area, tightly sealed in its original container.[6][7][10] It should be stored locked up, accessible only to authorized personnel.[7][11][12][13] The storage area should be separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7][14]

cluster_prep Workspace Preparation Workflow A Risk Assessment: Identify hazards of This compound B Verify Engineering Controls: - Fume hood certification is current - Eyewash/shower are operational A->B Prerequisite C Establish Designated Area: Clearly label the workspace B->C Location D Assemble Materials: - Compound - Reagents - Glassware - Spill Kit C->D Setup E Don Full PPE (See Section 3) D->E Final Check F Proceed with Experiment Inside Fume Hood E->F Ready

Caption: Logical workflow for preparing a safe experimental workspace.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. The correct PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles AND a face shield.[8]Protects against splashes and the potent lachrymatory effects of vapors, which can cause severe eye irritation and damage.[6][8]
Hand Protection Disposable nitrile gloves.[8]Provides a barrier against skin contact, which can cause severe irritation and toxic effects upon absorption.[6] Gloves must be inspected before use and replaced immediately if contaminated or damaged.
Body Protection A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities.Protects against contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6]
Respiratory Protection A NIOSH-approved respirator may be required if there is a potential for exposure outside of a fume hood or during spill cleanup.[8][11]Prevents the inhalation of toxic dust or vapors that can cause respiratory irritation and systemic cyanide poisoning.[6][11]

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

Protocol 4.1: Accidental Spill Response
  • Evacuate and Alert: Immediately alert others in the area and evacuate all non-essential personnel.[8]

  • Ventilate: Ensure the fume hood is operating. If the spill is outside the hood, ventilate the area if it is safe to do so.

  • Assess: For small spills inside a fume hood, trained personnel with appropriate PPE may proceed. For large spills or any spill outside a fume hood, evacuate the area and contact emergency services.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite.[14]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6][8]

  • Do Not Use Water on the Spill Itself: Do not attempt to wash the spill into a drain.[10][11]

Protocol 4.2: Fire Emergency
  • Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6][12]

  • Hazards of Combustion: Fire will produce highly toxic and corrosive gases, including hydrogen bromide, nitrogen oxides, and deadly hydrogen cyanide.[6][7][12]

  • Action: If a fire occurs, evacuate the area immediately and call the fire department. Only trained personnel equipped with a self-contained breathing apparatus (SCBA) should attempt to fight the fire.[6]

Protocol 4.3: First-Aid for Exposures

Speed is absolutely critical. All exposures must be treated as serious medical emergencies.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[5][6]

    • Wash the affected area with large amounts of soap and water for at least 15 minutes.[6][7]

    • Seek immediate medical attention.[6]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][6][7]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[6]

  • Inhalation:

    • Immediately move the person to fresh air.[4][6][7]

    • If breathing has stopped, begin rescue breathing (using a barrier device to avoid mouth-to-mouth resuscitation).[6][9] If the heart has stopped, begin CPR.

    • Seek immediate medical attention.[6]

  • Ingestion:

    • Do NOT induce vomiting.[9]

    • Rinse the mouth thoroughly with water.[2][7][11]

    • Seek immediate medical attention. Call a poison control center.[7][9][15]

Special Note on Cyanide Poisoning: Be prepared to inform emergency medical personnel that the exposure involves a cyanide-releasing compound. A cyanide antidote kit (e.g., containing amyl nitrite) must be rapidly available where regulations permit, and personnel should be trained in its emergency use.[6]

cluster_emergency Exposure Emergency Response Decision Tree Start Exposure Occurs! Type What type of exposure? Start->Type Skin SKIN CONTACT - Remove clothing - Flush with soap & water for 15+ min Type->Skin Skin Eye EYE CONTACT - Flush with water for 15+ min at eyewash station Type->Eye Eye Inhale INHALATION - Move to fresh air - Provide rescue breathing if needed Type->Inhale Inhalation Ingest INGESTION - RINSE MOUTH - DO NOT induce vomiting Type->Ingest Ingestion End SEEK IMMEDIATE MEDICAL ATTENTION (Call 911 / Poison Control) Skin->End Eye->End Inhale->End Ingest->End

Caption: Decision tree for immediate first-aid response to an exposure.

Waste Disposal and Decontamination

Due to its high toxicity, all materials contaminated with this compound must be disposed of as hazardous waste.[8] On-site neutralization should not be attempted.

Protocol 5.1: Hazardous Waste Management
  • Segregation: All contaminated items (e.g., disposable gloves, absorbent pads, pipette tips, empty containers) must be placed into a designated, robust, and sealable hazardous waste container.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Irritant").[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, pending pickup by a licensed environmental services provider.

  • Decontamination: All non-disposable glassware and equipment must be thoroughly decontaminated. A common procedure is to rinse with a suitable organic solvent (collecting the rinsate as hazardous waste), followed by a thorough wash with soap and water.

Conclusion

This compound is a valuable synthetic intermediate that requires the highest level of safety diligence. Its potent lachrymatory effects, coupled with its severe toxicity via all routes of exposure due to the metabolic release of cyanide, necessitate a comprehensive safety strategy. By understanding the fundamental mechanisms of its toxicity and by rigorously implementing the engineering controls, administrative procedures, and emergency protocols outlined in this guide, researchers can work with this compound confidently and safely.

References

  • New Jersey Department of Health and Senior Services. (n.d.). Right to Know Hazardous Substance Fact Sheet: BROMOBENZYL CYANIDE. NJ.gov. [Link]
  • National Center for Biotechnology Information. (n.d.). Bromobenzyl Cyanide. PubChem. [Link]
  • Exposome-Explorer. (n.d.). Bromobenzyl cyanide (T3D1693). T3DB. [Link]
  • Centers for Disease Control and Prevention. (2024, September 6). Cyanide. CDC. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer. [Link]

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An In-depth Technical Guide to the Physical Characteristics of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical and analytical characteristics of 3,5-Dibromobenzyl cyanide (also known as (3,5-Dibromophenyl)acetonitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate its use as a critical intermediate in organic synthesis. Given the specificity of this isomer, this guide also incorporates established methodologies for analogous brominated aromatic compounds to provide robust, field-proven insights where direct data is limited.

Section 1: Chemical Identity and Structural Framework

This compound is a di-substituted aromatic nitrile. The strategic placement of two bromine atoms on the phenyl ring significantly influences its reactivity and physical properties, making it a valuable building block in medicinal chemistry and material science.

Chemical Structure:

Caption: Chemical structure of this compound.

The molecule's core is a benzene ring substituted at the 1, 3, and 5 positions. The cyanomethyl group (-CH₂CN) provides a reactive site for nucleophilic additions and reductions, while the bromine atoms serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) or can be targeted for metallation.[1]

Section 2: Physicochemical Properties

Precise experimental data for this compound is not extensively published. The following table consolidates information from chemical suppliers and computational predictions.[2][3][4] For context, properties of related, well-documented bromobenzyl cyanide isomers are also included.[5]

PropertyThis compoundContext: 3-Bromobenzyl CyanideContext: 4-Bromobenzyl Cyanide
CAS Number 188347-48-0[4]31938-07-5[6]16532-79-9[5]
Molecular Formula C₈H₅Br₂N[3][4]C₈H₆BrN[6]C₈H₆BrN[5]
Molecular Weight 274.94 g/mol [3][4]196.04 g/mol [6]196.04 g/mol [5]
Appearance Not specified; likely a solidPale yellow crystalline solid[5]White to off-white solid[5]
Melting Point Data not available25-28 °C (77-82.4°F)[5]47-50 °C (117-122°F)[5]
Boiling Point Data not available286.2 °C (estimated)[5]Data not available
Solubility Insoluble in water; likely soluble in common organic solvents like ether, acetone, and chloroform.[5][7]Readily soluble in organic solvents.[5]Soluble in methanol (5g/100mL).[7]
Storage Sealed in dry, 2-8°C.[8]N/AN/A

Note: The physical state (solid) and solubility profile are inferred from the increased molecular weight and polarity compared to monosubstituted isomers.

Section 3: Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach is recommended, leveraging chromatography and spectroscopy.

3.1 Chromatographic Methods (HPLC/GC-MS)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for analyzing halogenated aromatic compounds.

  • Expert Insight: The choice between HPLC and GC-MS often depends on the compound's thermal stability and volatility. While many benzyl cyanides are amenable to GC, the presence of two bromine atoms increases the molecular weight, potentially requiring higher injector and oven temperatures that could risk degradation.[9] A reverse-phase HPLC method is often a robust starting point.

Generalized HPLC Protocol: A standard reverse-phase HPLC method can be adapted for purity analysis.[10]

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).

  • Detection: UV detection, typically around 220 nm where the phenyl ring absorbs.

  • Justification: The C18 stationary phase effectively retains the nonpolar aromatic ring, while the acetonitrile/water mobile phase allows for controlled elution. Formic acid improves peak shape by ensuring the analyte is in a consistent protonation state.

Generalized GC-MS Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Start at a moderate temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern, which is critical for structural confirmation. The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms.

3.2 Spectroscopic Profile

While a definitive, published spectrum for the 3,5-dibromo isomer is scarce, predictions based on its structure and data from related isomers provide a reliable guide.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative.

    • Benzylic Protons (-CH₂-): A singlet around δ 3.7-4.0 ppm.

    • Aromatic Protons: Two signals are expected. The proton at C4 (between the two bromine atoms) will appear as a triplet (or more accurately, a narrow triplet due to coupling with two equivalent protons) around δ 7.6-7.8 ppm. The two equivalent protons at C2 and C6 will appear as a doublet around δ 7.5-7.7 ppm.

  • ¹³C NMR Spectroscopy:

    • Nitrile Carbon (-CN): A signal in the range of δ 115-120 ppm.

    • Benzylic Carbon (-CH₂-): A signal around δ 25-30 ppm.

    • Aromatic Carbons: Four distinct signals are expected: one for the carbon attached to the CH₂CN group (C1), one for the carbons bearing bromine atoms (C3, C5), one for the carbons adjacent to the brominated carbons (C2, C6), and one for the carbon between the bromines (C4). The carbons attached to bromine will be significantly shifted to lower field.

  • Infrared (IR) Spectroscopy:

    • A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹ .

    • C-H stretching from the aromatic ring will appear just above 3000 cm⁻¹ .

    • Aromatic C=C stretching will produce peaks in the 1450-1600 cm⁻¹ region.

    • The C-Br stretching will be observed in the fingerprint region, typically below 700 cm⁻¹ .

Section 4: Synthesis and Purification Workflow

The synthesis of this compound typically involves the cyanation of a corresponding benzyl halide. The most direct precursor would be 3,5-dibromobenzyl bromide.

Synthesis_Workflow start 3,5-Dibromobenzyl Bromide (Starting Material) reagent + Sodium Cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO) start->reagent reaction Nucleophilic Substitution (SN2) Heat to 60-90°C reagent->reaction monitor Monitor reaction by TLC reaction->monitor Progress monitor->reaction Incomplete workup Aqueous Workup (Quench with water, extract with ether) monitor->workup Complete purify Purification (Column chromatography or recrystallization) workup->purify product This compound (Final Product) purify->product analysis Characterization (NMR, MS, IR, HPLC) product->analysis

Caption: Generalized workflow for the synthesis of this compound.

Self-Validating Protocol Insights:

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are chosen because they effectively solvate the cation (Na⁺) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion, which accelerates the Sₙ2 reaction.[11]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a critical, self-validating step. A spot corresponding to the starting benzyl bromide will diminish as a new, typically higher Rf spot for the benzyl cyanide product appears. This provides real-time confirmation that the reaction is proceeding as expected.

  • Purification Strategy: After aqueous workup to remove the inorganic salts and solvent, the crude product often requires purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography over silica gel are standard methods to achieve high purity.[12]

Section 5: Safety, Handling, and Storage

Benzyl cyanides and their halogenated derivatives must be handled with extreme care.

  • Toxicity: These compounds are classified as toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can be metabolized to release cyanide in the body.[5]

  • Irritation: They are potent lachrymators (tear-producing agents) and can cause severe irritation to the eyes, skin, and respiratory system.[13]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

This guide provides a foundational understanding of the physical characteristics of this compound, grounded in established chemical principles and analytical practices. By combining direct data with proven methodologies for analogous compounds, researchers can confidently incorporate this versatile reagent into their synthetic and developmental workflows.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22044, Bromobenzyl Cyanide.
  • PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide.
  • Arsenault, G., et al. (2008). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane. Chemosphere, 73(1), 33-38.
  • SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column.
  • Arctom. (n.d.). CAS NO. 188347-48-0 | this compound.
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • ResearchGate. (n.d.). Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | Request PDF.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21628558, (3,5-Dibromophenyl)acetonitrile.
  • Prezi. (2014, April 14). Bromination of Aromatic Compounds.
  • MDPI. (2018). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides.
  • ResearchGate. (n.d.). The first example of bromination of aromatic compounds with unprecedented atom economy using molecular bromine | Request PDF.
  • Scientific Laboratory Supplies. (n.d.). Benzyl cyanide, analytical sta | 12608-1ML | SUPELCO.
  • Organic Syntheses. (n.d.). Benzyl Cyanide.
  • Wikipedia. (n.d.). Benzyl cyanide.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36023, (3-Bromophenyl)acetonitrile.
  • Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

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A Comprehensive Technical Guide to 2-(3,5-dibromophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(3,5-dibromophenyl)acetonitrile, commonly known as 3,5-Dibromobenzyl cyanide, is a polyfunctional synthetic intermediate of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a reactive nitrile group, two aryl bromide positions amenable to cross-coupling, and an active methylene bridge, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key synthetic transformations, and its potential applications in drug discovery, grounded in established chemical principles and safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and physical characteristics. The nomenclature and key identifiers for this compound are standardized across major chemical databases.

Nomenclature and Identifiers
IdentifierValueSource
IUPAC Name 2-(3,5-dibromophenyl)acetonitrile[1]
Common Name This compound[1][2]
CAS Number 188347-48-0[1][2]
Molecular Formula C₈H₅Br₂N[1]
Canonical SMILES C1=C(C=C(C=C1Br)Br)CC#N[1]
InChIKey RDFAWEAQRRJHDC-UHFFFAOYSA-N[1]
Physicochemical Properties

The physicochemical properties of a compound govern its behavior in solution, its reactivity, and the methods appropriate for its purification and handling. The data presented below are primarily computed properties sourced from reputable chemical databases.

PropertyValueUnitSource
Molecular Weight 274.94 g/mol [1]
Monoisotopic Mass 272.87887Da[1]
XLogP3-AA 3.0[1]
Topological Polar Surface Area 23.8Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]

Synthesis and Purification

The most direct and widely adopted method for synthesizing arylacetonitriles is the nucleophilic substitution of a corresponding benzylic halide with an inorganic cyanide salt. This Sₙ2 reaction is efficient and utilizes readily available starting materials.

Synthetic Strategy: Nucleophilic Cyanation

The synthesis proceeds by reacting 3,5-Dibromobenzyl bromide with sodium or potassium cyanide. The cyanide anion (CN⁻) acts as a potent nucleophile, displacing the bromide from the benzylic carbon. The choice of a polar protic solvent system, such as an ethanol/water mixture, is a critical experimental parameter. This solvent choice is causal to the reaction's success as it must solubilize both the organic substrate (3,5-Dibromobenzyl bromide) and the inorganic nucleophile (e.g., NaCN), facilitating their interaction.[3][4] Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energetic barrier of the Sₙ2 transition state.

Detailed Experimental Protocol: Synthesis of 2-(3,5-dibromophenyl)acetonitrile

This protocol is adapted from established procedures for analogous benzyl cyanides and should be performed by trained chemists with appropriate safety precautions.[3][4]

Reagents:

  • 3,5-Dibromobenzyl bromide (1.0 eq.)[5]

  • Sodium cyanide (NaCN) (1.2 eq.)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,5-Dibromobenzyl bromide in a minimal amount of 95% ethanol.

  • Nucleophile Addition: In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide. Add this solution to the stirred ethanolic solution of the benzyl bromide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Heat the biphasic mixture to reflux (typically ~80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with deionized water.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(3,5-dibromophenyl)acetonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 3,5-Dibromobenzyl Bromide Reaction Reflux (Sₙ2 Reaction) R1->Reaction R2 Sodium Cyanide (NaCN) R2->Reaction Solvent Ethanol/Water Solvent->Reaction Workup Aqueous Work-up & Extraction (Et₂O) Reaction->Workup Cooling Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-(3,5-dibromophenyl)acetonitrile Purification->Product

Caption: Sₙ2 synthesis of 2-(3,5-dibromophenyl)acetonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(3,5-dibromophenyl)acetonitrile lies in its three distinct reactive centers, which can be manipulated selectively to build molecular complexity. This versatility makes it a powerful building block in multi-step syntheses.[6]

Overview of Reactive Centers

Reactive_Centers cluster_labels mol Structure Nitrile Nitrile Group (Hydrolysis, Reduction, Cycloaddition) p1 Nitrile->p1 ArylBr Aryl Bromides (Cross-Coupling) p2 ArylBr->p2 AlphaC α-Carbon (Alkylation, Acylation) p3 AlphaC->p3

Caption: Key reactive sites of 2-(3,5-dibromophenyl)acetonitrile.

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional handle that can be converted into several other key moieties essential for drug development.

Hydrolysis of the nitrile under strong acidic or basic conditions provides the corresponding carboxylic acid, a common functional group in bioactive molecules.[7]

Protocol (Basic Hydrolysis):

  • Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 6 M, 3-5 eq.).

  • Heat the mixture to reflux until TLC indicates complete consumption of the starting material. Ammonia gas will be evolved.

  • Cool the mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution with cold concentrated HCl until the pH is ~1-2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-(3,5-dibromophenyl)acetic acid.

The reduction of the nitrile to a primary amine is a fundamental transformation for accessing a key pharmacophore.[7] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.

Protocol (LiAlH₄ Reduction):

  • Setup: In a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Dissolve 2-(3,5-dibromophenyl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

  • Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously add, in sequence, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Reactions of the Aryl Bromides

The two bromine atoms on the phenyl ring are prime handles for transition-metal-catalyzed cross-coupling reactions. This capability is paramount in medicinal chemistry for generating analogues and exploring structure-activity relationships (SAR). Reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[6]

Applications in Medicinal Chemistry and Drug Development

Acetonitrile and its derivatives are critical components in the pharmaceutical industry, both as solvents and as synthetic substrates.[8][9] The true value of 2-(3,5-dibromophenyl)acetonitrile lies in its role as a versatile scaffold.

  • Scaffold for Libraries: The three reactive sites allow for a combinatorial approach to synthesis. One could first transform the nitrile, then perform sequential or differential cross-coupling reactions on the two bromine atoms to rapidly generate a library of diverse compounds for biological screening.

  • Access to Key Pharmacophores: As demonstrated, the nitrile can be readily converted to a primary amine or a carboxylic acid. Primary amines are ubiquitous in pharmaceuticals for their basicity and ability to form salt bridges with biological targets. Carboxylic acids are key hydrogen bond donors and acceptors.

  • Bioisosteric Replacement: The nitrile group itself, or its tetrazole derivative (formed via cycloaddition with an azide), can serve as a bioisostere for a carboxylic acid, offering a way to modulate physicochemical properties like acidity and cell permeability.[7]

Safety and Handling

2-(3,5-dibromophenyl)acetonitrile is a hazardous substance and must be handled with appropriate precautions. Its toxicity profile is related to that of other substituted acetonitriles, with the primary concern being the potential metabolic release of cyanide.[3][10]

GHS Hazard Classification
Hazard ClassStatement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
STOT SE 3H335: May cause respiratory irritation
(Source: Aggregated data from PubChem)[1]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Due to its hazardous nature, it should be collected in a designated, sealed container for chemical waste disposal.

Conclusion

2-(3,5-dibromophenyl)acetonitrile is more than a simple chemical; it is a highly functionalized and versatile building block for advanced organic synthesis. Its predictable reactivity at the nitrile, aryl bromide, and alpha-carbon positions provides chemists in research and drug development with a reliable platform for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for unlocking its full potential in the pursuit of new therapeutic agents and functional materials.

References

  • PrepChem. Preparation of bromobenzyl cyanide.
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  • PubChem. 2-(2,5-Dibromophenyl)acetonitrile. National Center for Biotechnology Information.
  • PubChem. Bromobenzyl Cyanide. National Center for Biotechnology Information.
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  • ResearchGate. Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.
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Introduction: The Strategic Importance of 3,5-Dibromobenzyl Cyanide Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dibromobenzyl Cyanide in Organic Solvents

This compound, a substituted aromatic nitrile, serves as a crucial building block in modern organic synthesis and pharmaceutical development. Its molecular architecture, featuring a reactive nitrile group and a dibrominated phenyl ring, makes it a versatile precursor for a wide array of complex molecules, including novel drug candidates. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility characteristics is not merely academic; it is a fundamental prerequisite for successful reaction design, purification, formulation, and process scale-up.

This guide provides an in-depth analysis of the solubility of this compound. Moving beyond simple data points, we will explore the underlying chemical principles governing its solubility, present a robust experimental protocol for its quantitative determination, and discuss the critical factors that influence this essential physical property.

Section 1: Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic.

Molecular Structure Analysis:

This compound (C₈H₅Br₂N) possesses distinct regions of varying polarity:

  • Polar Moiety: The cyanide (-C≡N) group is highly polar due to the significant electronegativity difference between carbon and nitrogen, creating a strong dipole moment. This region is capable of dipole-dipole interactions.

  • Non-polar Moiety: The benzene ring substituted with two bromine atoms is predominantly non-polar and lipophilic. While the C-Br bonds have some polarity, the symmetrical substitution pattern on the ring diminishes the overall molecular dipole in that region. This large, hydrophobic area favors van der Waals interactions.

This dual character suggests that this compound will not be readily soluble in highly polar protic solvents like water but is expected to exhibit significant solubility in a range of common organic solvents that can effectively solvate both its polar and non-polar components.[1]

cluster_molecule This compound cluster_interactions Intermolecular Forces a Dibromophenyl Group (Non-polar, Lipophilic) c Methylene Bridge (-CH₂-) a->c d Van der Waals Forces (with Non-polar Solvents) a->d Favors solubility in b Cyanide Group (-C≡N) (Polar, Hydrophilic) e Dipole-Dipole Interactions (with Polar Aprotic Solvents) b->e Favors solubility in c->b

Caption: Key structural moieties of this compound.

Section 2: Qualitative and Quantitative Solubility Data

Precise, quantitative solubility data for this compound is not extensively reported in publicly available literature. However, information on the general class of bromobenzyl cyanides indicates a consistent trend of good solubility in common organic solvents.[1][2] This is attributed to their chemical structure, which allows for favorable interactions with a variety of organic media.

The table below summarizes the available qualitative and predicted solubility information. It is crucial for researchers to recognize that terms like "freely soluble" are qualitative and that experimental verification is necessary for precise concentration-dependent work.[2]

Solvent ClassRepresentative SolventsExpected SolubilityPrimary Interaction Type
Polar Aprotic Acetone, AcetonitrileHigh / Freely Soluble[1]Dipole-Dipole
Ethers Diethyl Ether, THFHigh / Freely Soluble[1][3]Dipole-Dipole & van der Waals
Halogenated Chloroform, DCMHigh / Freely Soluble[1]van der Waals
Alcohols Methanol, EthanolModerate to High / Freely Soluble[1]Hydrogen Bonding (acceptor)
Aromatic Toluene, BenzeneModerate to Highπ-stacking & van der Waals
Polar Protic WaterInsoluble / Slightly Soluble[1]Unfavorable (Hydrophobic effect)

Section 3: Authoritative Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this section provides a self-validating, rigorous protocol for determining the equilibrium solubility of this compound. This method is based on the isothermal equilibrium technique, a gold standard in solubility measurement.

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully sampled, diluted, and analyzed by a suitable quantitative method (e.g., HPLC-UV, GC) to determine the solute concentration.

Mandatory Safety Precautions: this compound and its isomers are classified as toxic and irritant compounds. They are lachrymators, meaning they cause tearing.[4][5] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6]

Experimental Workflow Diagram:

G start Start: Define Solvent & Temperature prep 1. Prepare Supersaturated Mixture (Excess 3,5-DBBC in solvent) start->prep equil 2. Equilibrate (Constant temp. agitation for 24-48h) prep->equil settle 3. Settle (Allow excess solid to sediment) equil->settle sample 4. Sample Supernatant (Use volumetric pipette) settle->sample filter 5. Filter Sample (0.45 µm syringe filter) sample->filter dilute 6. Dilute Accurately (Known dilution factor) filter->dilute analyze 7. Analyze via HPLC/GC (Against calibration curve) dilute->analyze calc 8. Calculate Solubility (Concentration x Dilution Factor) analyze->calc end End: Report Solubility Data calc->end

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Causality: To ensure the solution is truly saturated, an excess of the solid solute is required. This creates a solid-liquid equilibrium.

    • Protocol: Accurately weigh an excess amount of this compound (e.g., 100 mg) into a glass vial. Add a precisely known volume of the chosen organic solvent (e.g., 5.0 mL). Securely cap the vial.

  • Equilibration:

    • Causality: Solubility is temperature-dependent. A constant temperature bath ensures thermodynamic consistency. Agitation is critical to accelerate the dissolution process and reach equilibrium in a reasonable timeframe (typically 24-48 hours).

    • Protocol: Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25.0 °C). Agitate the mixture using a magnetic stirrer or orbital shaker.

  • Sample Collection and Preparation:

    • Causality: It is paramount to only sample the liquid phase without any undissolved solid, which would falsely inflate the measured concentration. Filtration is a non-negotiable step to remove microscopic particulates.

    • Protocol: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the bath temperature) volumetric pipette. Immediately filter the collected liquid through a 0.45 µm syringe filter into a clean vial.

  • Analysis:

    • Causality: A calibration curve created with standards of known concentration provides the basis for accurate quantification. The analytical method must be validated for linearity, accuracy, and precision.

    • Protocol:

      • Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.

      • Generate a calibration curve by analyzing these standards using a suitable method like High-Performance Liquid Chromatography (HPLC) with a UV detector.

      • Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.

      • Analyze the diluted sample under the identical analytical conditions.

  • Calculation of Solubility:

    • Causality: The final solubility value must account for the dilution performed prior to analysis.

    • Protocol:

      • Determine the concentration of the diluted sample from the calibration curve.

      • Calculate the original concentration in the saturated solution using the formula: Solubility = (Concentration of diluted sample) x (Dilution factor)

      • Report the final solubility in appropriate units (e.g., mg/mL, mol/L) at the specified temperature.

Section 4: Conclusion and Future Work

While qualitative data suggests that this compound is readily soluble in most common organic solvents, this guide highlights the critical lack of precise quantitative data in scientific literature.[1][2] The provided authoritative protocol empowers researchers to generate this vital information reliably and reproducibly. Accurate solubility data is indispensable for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of subsequent formulation and drug development efforts. It is strongly recommended that this experimental determination be a preliminary step in any research campaign involving this versatile chemical intermediate.

References

  • Benchchem. The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists. [URL: https://www.benchchem.
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC222230050&productDescription=4-BROMOBENZYL+CYANIDE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • PrepChem.com. Preparation of bromobenzyl cyanide. [URL: https://www.prepchem.com/synthesis-of-bromobenzyl-cyanide/]
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  • PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Bromobenzyl-cyanide]
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  • Benchchem. A Comprehensive Guide to the Solubility of Bromobenzyl Cyanide in Organic Solvents. [URL: https://www.benchchem.com/technical-guides/a-comprehensive-guide-to-the-solubility-of-bromobenzyl-cyanide-in-organic-solvents]
  • Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.
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An In-depth Technical Guide to the Reactivity of the Benzylic Carbon in 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dibromobenzyl cyanide is a trifunctional synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring two meta-directing bromine atoms and an electron-withdrawing nitrile group, confers distinct reactivity upon the benzylic methylene (-CH₂-) bridge. This guide provides a comprehensive exploration of the chemical behavior of this benzylic carbon, focusing on its pronounced acidity and subsequent utility in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols for its functionalization, and discuss its application as a versatile scaffold for the synthesis of complex molecular architectures.

Introduction: The Unique Chemical Environment of this compound

The reactivity of a benzylic position is fundamentally dictated by its ability to stabilize intermediates, be they radicals, carbocations, or carbanions.[1] In this compound, the methylene protons exhibit significantly enhanced acidity compared to those of toluene. This is a direct consequence of the cumulative electron-withdrawing effects of both the phenyl ring and, more potently, the adjacent nitrile group (-CN). The nitrile group stabilizes the conjugate base (a carbanion) through a powerful combination of inductive effects and resonance delocalization.[2]

The presence of two bromine atoms at the meta positions of the phenyl ring further modulates this reactivity. While halogens are deactivating via induction, their influence on the acidity of the benzylic protons is less pronounced than that of the nitrile. Their primary role in this scaffold is to provide additional, orthogonal sites for subsequent cross-coupling reactions, rendering the molecule a highly versatile trifunctional building block. This guide will focus specifically on the reactions stemming from the activation of the benzylic C-H bonds.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its safe handling, purification, and use in synthesis.

PropertyValueSource(s)
CAS Number 188347-48-0[3][4]
Molecular Formula C₈H₅Br₂N[4]
Molecular Weight 274.94 g/mol [4]
Appearance White to off-white solidN/A
Melting Point Not widely reported; expected to be a solid at room temperature based on related isomers.[5][6]N/A

Synthesis of this compound

The most direct and common route to this compound involves a two-step sequence starting from 3,5-dibromotoluene: (1) free-radical bromination of the benzylic position to form 3,5-dibromobenzyl bromide, followed by (2) nucleophilic substitution with a cyanide salt.

G cluster_0 Synthesis Workflow 3,5-Dibromotoluene 3,5-Dibromotoluene 3,5-Dibromobenzyl Bromide 3,5-Dibromobenzyl Bromide 3,5-Dibromotoluene->3,5-Dibromobenzyl Bromide NBS, Initiator (e.g., AIBN, BPO) CCl₄, Reflux This compound This compound 3,5-Dibromobenzyl Bromide->this compound NaCN or KCN EtOH/H₂O or DMSO Heat

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Cyanation of 3,5-Dibromobenzyl Bromide

This protocol is adapted from the standard Kolbe nitrile synthesis.[7][8]

Materials:

  • 3,5-Dibromobenzyl bromide (1.0 eq)[9]

  • Sodium cyanide (NaCN, 1.1 eq)

  • Ethanol (95%)

  • Water

  • Diethyl ether

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide in a minimal amount of water. Add a larger volume of 95% ethanol to create a solution/suspension.

  • Reagent Addition: Dissolve 3,5-dibromobenzyl bromide in a portion of 95% ethanol. Add this solution dropwise to the stirring cyanide mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed.

  • Work-up: Cool the mixture to room temperature. A precipitate of sodium bromide will have formed. Remove the bulk of the ethanol via rotary evaporation.

  • Extraction: To the remaining aqueous slurry, add water and extract with diethyl ether (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Core Reactivity: The Benzylic Carbanion

The cornerstone of this compound's utility is the acidity of its benzylic protons, which allows for the facile generation of a resonance-stabilized carbanion (an enolate equivalent). This nucleophilic intermediate is the key to forming new carbon-carbon bonds at the benzylic position.

Enolate Formation: Deprotonation of the Benzylic Carbon

The pKa of the α-hydrogens in typical arylacetonitriles is around 22, making them significantly more acidic than simple alkanes (pKa ~50) but requiring a strong base for complete deprotonation.[2][10] Strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are commonly employed.

Caption: Generation of the resonance-stabilized benzylic carbanion.

The choice of base is critical. For instance, using hydroxide or alkoxide bases can lead to competing hydrolysis of the nitrile group, especially at elevated temperatures.[11] Therefore, aprotic conditions with bases like NaH in THF or DMF are often preferred.

C-Alkylation Reactions

Once formed, the benzylic carbanion is a potent nucleophile that readily participates in Sɴ2 reactions with primary and secondary alkyl halides. This provides a robust method for constructing new C-C bonds and elaborating the molecular structure.[12][13]

Experimental Protocol: α-Alkylation of this compound This is a representative protocol for mono-alkylation.[11]

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane or benzyl bromide, 1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the NaH dispersion. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

  • Deprotonation: Cool the NaH suspension to 0°C in an ice bath. Dissolve this compound in anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the anion.

  • Alkylation: Cool the resulting anion solution back to 0°C. Add the alkyl halide dropwise. The reaction is often exothermic. After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed α-Arylation

A significant advancement in C-C bond formation is the palladium-catalyzed α-arylation of nitriles.[14][15] This methodology allows for the direct coupling of the benzylic carbon with aryl halides or sulfonates, a transformation that is challenging to achieve via classical nucleophilic aromatic substitution. The reaction typically employs a palladium catalyst, a specialized phosphine ligand, and a strong base.[16][17]

Experimental Protocol: Palladium-Catalyzed α-Arylation This protocol is based on conditions developed for the arylation of arylacetonitriles with aryl tosylates.[14]

Materials:

  • This compound (1.2 eq)

  • Aryl tosylate or aryl bromide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos ligand (8 mol%)

  • Lithium tert-butoxide (LiOtBu, 2.0 eq)

  • Anhydrous tert-Butanol (t-BuOH)

Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl tosylate, Pd(OAc)₂, XPhos, and LiOtBu.

  • Reagent Addition: Add this compound followed by anhydrous t-BuOH via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110°C for 4-12 hours, with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel.

Transformations of the Nitrile Group

While the focus of this guide is the benzylic carbon, the synthetic utility of this compound is greatly enhanced by the reactivity of the nitrile group itself. The two most important transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis to 3,5-Dibromophenylacetic Acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for many pharmaceuticals.[18][19] Acid-catalyzed hydrolysis is often cleaner and avoids potential side reactions.[20][21]

Experimental Protocol: Acid-Catalyzed Hydrolysis This protocol is adapted from a general procedure for benzyl cyanide hydrolysis.[18]

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, prepare a dilute sulfuric acid solution by cautiously adding concentrated H₂SO₄ (e.g., 3 volumes) to water (e.g., 5 volumes).

  • Reaction: Add the this compound to the acid solution. Heat the mixture to reflux with vigorous stirring for 3-5 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with stirring. The 3,5-Dibromophenylacetic acid will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product can be recrystallized from hot water or a toluene/hexanes mixture for higher purity.

Reduction to 2-(3,5-Dibromophenyl)ethanamine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[22][23] The resulting phenylethylamine moiety is a common pharmacophore.

Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water. This reaction must be performed under a strictly inert atmosphere with anhydrous solvents and oven-dried glassware.

Materials:

  • Lithium aluminum hydride (LiAlH₄, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure:

  • Setup: To an oven-dried, three-necked flask under Argon, add LiAlH₄ and suspend it in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0°C. Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath, and heat the mixture to reflux for 4 hours.

  • Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add dropwise: 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used. This procedure is designed to precipitate the aluminum salts in a granular, filterable form.

  • Isolation: Stir the resulting white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or by forming and recrystallizing the hydrochloride salt.

Conclusion

This compound is a powerful and versatile intermediate for chemical synthesis. The pronounced acidity of its benzylic protons allows for facile deprotonation and subsequent C-C bond formation through alkylation and modern arylation techniques. This reactivity, combined with the potential for further functionalization at the bromine and nitrile positions, provides researchers with a trifunctional linchpin for the assembly of complex molecules. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this valuable building block in drug discovery and materials science.

References

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  • Patsnap Eureka. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis. URL: https://eureka.patsnap.
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The Strategic Application of 3,5-Dibromobenzyl Cyanide in Modern Chemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

In the landscape of synthetic chemistry, the strategic selection of starting materials is paramount to the efficient and successful construction of complex molecular architectures. Among the vast array of available building blocks, 3,5-Dibromobenzyl cyanide emerges as a molecule of significant interest for researchers in drug discovery, agrochemical development, and materials science. Its unique structural features—a dibrominated aromatic ring and a reactive cyanomethyl group—offer a dual-pronged approach to molecular elaboration, paving the way for the synthesis of a diverse range of novel compounds.

This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a simple catalog of reactions to offer insights into the rationale behind its use in cutting-edge research. We will delve into its synthesis, characteristic reactivity, and its prospective role in the development of next-generation kinase inhibitors and antifungal agents, supported by detailed experimental protocols and logical frameworks.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective utilization in the laboratory.

PropertyValue
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF); Insoluble in water.

Spectroscopic Data (Estimated)

Spectroscopy Expected Features
¹H NMR A singlet for the benzylic protons (CH₂) is expected around δ 4.0-4.5 ppm. The aromatic region will display two signals: a triplet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions, with chemical shifts influenced by the deshielding effect of the bromine atoms.
¹³C NMR The spectrum will show distinct signals for the benzylic carbon, the nitrile carbon, and the aromatic carbons. The carbon atoms attached to the bromine atoms will exhibit a characteristic downfield shift. For 1,3-dibromobenzene, four unique carbon signals are observed, and a similar pattern is expected for the phenyl ring of this compound.
IR Spectroscopy A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹. Other notable absorptions will include C-H stretching of the aromatic ring and the CH₂ group, and C=C stretching of the aromatic ring.
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have roughly a 1:1 natural abundance).[1][2] This will result in a triplet-like appearance for the molecular ion peak (M, M+2, M+4) and any fragments containing both bromine atoms, with relative intensities of approximately 1:2:1.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes, with the most common involving the cyanation of a corresponding benzyl halide.

Workflow for the Synthesis of this compound

G cluster_0 Starting Material cluster_1 Halogenation cluster_2 Cyanation 3,5-Dibromotoluene 3,5-Dibromotoluene Radical Bromination Radical Bromination 3,5-Dibromotoluene->Radical Bromination NBS, Initiator (e.g., AIBN) 3,5-Dibromobenzyl_bromide 3,5-Dibromobenzyl bromide Radical Bromination->3,5-Dibromobenzyl_bromide Nucleophilic Substitution Nucleophilic Substitution 3,5-Dibromobenzyl_bromide->Nucleophilic Substitution NaCN or KCN in polar aprotic solvent 3,5-Dibromobenzyl_cyanide This compound Nucleophilic Substitution->3,5-Dibromobenzyl_cyanide

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Cyanation of 3,5-Dibromobenzyl Bromide

Materials:

  • 3,5-Dibromobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dibromobenzyl bromide (1.0 eq) in DMF.

  • Add sodium cyanide (1.1 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Research and Development

The strategic placement of two bromine atoms on the phenyl ring, combined with the versatile cyanomethyl group, makes this compound a highly attractive scaffold for the synthesis of novel bioactive molecules.

As a Precursor for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Kinase inhibitors have emerged as a major class of therapeutic agents. The di-halogenated phenyl motif is a common feature in many potent kinase inhibitors, as the halogen atoms can form key interactions within the ATP-binding pocket of the enzyme.

The 3,5-dibromophenyl group can serve as a crucial pharmacophore, with the bromine atoms acting as hydrogen bond acceptors or participating in halogen bonding interactions, thereby enhancing the binding affinity and selectivity of the inhibitor.

G cluster_0 Starting Material cluster_1 Core Synthesis cluster_2 Scaffold Elaboration 3,5-DBBC 3,5-Dibromobenzyl cyanide Hydrolysis Hydrolysis 3,5-DBBC->Hydrolysis Acid or Base Hydrolysis PAA_derivative 3,5-Dibromophenylacetic acid Hydrolysis->PAA_derivative Amide_Coupling Amide Coupling PAA_derivative->Amide_Coupling Amine, Coupling Agent (e.g., HATU, EDCI) Amide_Intermediate Amide Intermediate Amide_Coupling->Amide_Intermediate Heterocycle_Formation Heterocycle Formation Amide_Intermediate->Heterocycle_Formation Cyclization Reagents Kinase_Inhibitor_Scaffold Kinase Inhibitor Scaffold Heterocycle_Formation->Kinase_Inhibitor_Scaffold

Caption: A potential synthetic route to kinase inhibitors.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities, particularly for the synthesis of kinase inhibitors where the carboxylic acid can be converted to an amide.[4][5][6][7][8]

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). Caution: The addition of sulfuric acid to water is highly exothermic.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • The 3,5-Dibromophenylacetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Synthesis of Heterocyclic Compounds

The nitrile functionality of this compound is a versatile handle for the construction of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Tetrazoles are often used as bioisosteres for carboxylic acids in drug design, offering improved metabolic stability and pharmacokinetic properties. The synthesis of tetrazoles from nitriles is a well-established and reliable transformation.[9][10][11][12][13]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF. Caution: Sodium azide is toxic and potentially explosive. Handle with care.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

  • The crude 5-(3,5-Dibromobenzyl)-1H-tetrazole can be purified by recrystallization.

Potential as an Agrochemical Intermediate

The presence of halogen atoms in agrochemical compounds often enhances their biological activity. There is evidence that brominated organic compounds exhibit antifungal properties.[14][15][16] this compound can serve as a starting material for the synthesis of novel fungicides. The 3,5-dibromophenyl moiety can be incorporated into various known fungicidal scaffolds to potentially improve their efficacy and spectrum of activity.

Conclusion: A Building Block with Broad Horizons

This compound is a chemical intermediate with significant, yet underexplored, potential in various fields of chemical research. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex and potentially bioactive molecules. The logical application of this building block in the design of novel kinase inhibitors and agrochemicals presents exciting opportunities for future research and development. The experimental protocols and synthetic workflows outlined in this guide provide a solid foundation for researchers to embark on the exploration of this versatile compound.

References

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  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Liu, S. (2017). Method for preparing substituted phenylacetic acid. Semantic Scholar.
  • ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Google Patents. (n.d.). CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • ACS Publications. (n.d.). Mass spectra of organic compounds containing bromine and chlorine.
  • PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor).
  • SpectraBase. (n.d.). 3,5-Dibromophenol - Optional[13C NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.
  • ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ScienceDirect. (n.d.). Enzyme inhibitors: Design of kinase inhibitors as anticancer drugs.
  • PubChem. (n.d.). Bromobenzyl Cyanide.
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • ResearchGate. (n.d.). The antifungal activity of bis (2-aminophenyl) diselenide and 3-bromopyruvate compounds in the context of drug sensitivity and resistance phenomenon.
  • ResearchGate. (2025, August 5). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.
  • ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu.
  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis.
  • National Institute of Standards and Technology. (n.d.). Benzyl nitrile.
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • University of Groningen. (2016, April 26). Convergent Three-Component Tetrazole Synthesis.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Study.com. (n.d.). How many unique^{13} C NMR signals exist in the spectrum for the following compound?.
  • MDPI. (n.d.). Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves.
  • Google Patents. (n.d.). EP0796852B1 - Process for preparation of 5-substituted tetrazoles.
  • National Center for Biotechnology Information. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives.
  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis.
  • ScienceOpen. (2019, April 2). Identification of Off-Patent Compounds That Present Antifungal Activity Against the Emerging Fungal Pathogen Candida auris.

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An In-Depth Technical Guide to 3,5-Dibromobenzyl Cyanide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromobenzyl cyanide, also known as 3,5-dibromophenylacetonitrile, is a halogenated aromatic nitrile that has garnered interest as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the compound, from its implicit discovery through the logical progression of synthetic chemistry to its modern applications. This document details its physicochemical properties, outlines established and contemporary synthetic methodologies with detailed protocols, and explores its emerging role in medicinal chemistry and drug design.

Introduction: A Molecule of Synthetic Utility

While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its existence and synthesis are a logical extension of foundational organic chemistry principles developed over the past century. The true value of this compound lies not in a dramatic discovery narrative but in its utility as a building block for more complex molecules. The presence of two bromine atoms on the phenyl ring and a reactive nitrile group provides multiple avenues for functionalization, making it a valuable precursor for a diverse range of molecular architectures.

The historical context of similar compounds, the broader class of bromobenzyl cyanides, is rooted in early 20th-century chemical research, where they were initially investigated for their potent lachrymatory (tear-inducing) properties and potential use as chemical warfare agents.[1] However, the specific substitution pattern of this compound has steered its modern applications away from such uses and towards the more nuanced field of pharmaceutical and materials science.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 188347-48-0[3][4]
Molecular Formula C₈H₅Br₂N[3]
Molecular Weight 274.94 g/mol [4]
Appearance Solid-
Storage Sealed in dry, 2-8°C[4]

Spectroscopic Characterization:

The structural elucidation of this compound relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons adjacent to the cyanide group. A 2016 publication in Tetrahedron Letters provides ¹H NMR data for a related dialkylated product derived from 3,5-dibromobenzyl bromide, offering insight into the expected chemical shifts.[7]

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons (including those bonded to bromine), the methylene carbon, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band in the region of 2240-2260 cm⁻¹, which is indicative of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound, with prominent peaks corresponding to the molecular ion containing different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis of this compound: A Methodological Overview

The primary and most established method for the synthesis of this compound is through the nucleophilic substitution of its corresponding bromide precursor, 3,5-dibromobenzyl bromide.

The Precursor: 3,5-Dibromobenzyl Bromide

The synthesis of the cyanide begins with the preparation of 3,5-dibromobenzyl bromide (CAS No. 56908-88-4).[8] This precursor can be synthesized from 3,5-dibromotoluene through radical bromination.

Cyanation via Nucleophilic Substitution

The conversion of 3,5-dibromobenzyl bromide to this compound is a classic example of a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. The cyanide ion (CN⁻), usually from sodium or potassium cyanide, acts as the nucleophile, displacing the bromide leaving group.

Diagram 1: General Synthesis of this compound

G cluster_reagents Reaction Conditions precursor 3,5-Dibromobenzyl Bromide product This compound precursor->product Nucleophilic Substitution (SN2) reagent Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) solvent Solvent (e.g., DMSO, Ethanol/Water)

Caption: Synthesis of this compound from its bromide precursor.

Detailed Experimental Protocol (General Procedure):

This protocol is a generalized procedure based on established methods for the synthesis of benzyl cyanides.[9]

Materials:

  • 3,5-Dibromobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromobenzyl bromide in a suitable solvent (e.g., DMSO or a mixture of ethanol and water).

  • Addition of Cyanide: Add a slight molar excess (typically 1.1 to 1.5 equivalents) of sodium cyanide or potassium cyanide to the solution. The cyanide salt may be added directly as a solid or as a solution in a minimal amount of water if using an ethanol/water solvent system.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-90°C for DMSO or reflux for ethanol/water) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If DMSO is used as the solvent, pour the mixture into a large volume of ice-water to precipitate the product. If an ethanol/water mixture is used, remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Further Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a product of high purity.

Causality in Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO can accelerate Sₙ2 reactions by solvating the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.[9] A mixture of ethanol and water provides a more economical and less hazardous alternative, although reaction times may be longer.

  • Molar Ratio: A slight excess of the cyanide salt is used to ensure the complete conversion of the starting bromide.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. However, excessive temperatures should be avoided to minimize side reactions.

Applications in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently marketed, its structural features make it an attractive intermediate for the synthesis of a variety of biologically active molecules. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, which are common pharmacophores. The dibromo substitution pattern allows for further structural diversification through cross-coupling reactions.

A 2001 article in the Journal of Organic Chemistry alludes to the use of 3,5-dibromobenzyl bromide in their synthetic schemes, highlighting the utility of this substitution pattern in the synthesis of complex organic molecules, which could have potential pharmaceutical applications.[10] Furthermore, the analogous 3,5-difluorobenzyl cyanide is noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2] This suggests that the 3,5-dihalo substitution pattern is of significant interest to medicinal chemists.

Diagram 2: Potential Synthetic Transformations of this compound in Drug Discovery

G start This compound amine 3,5-Dibromophenethylamine (Reduction of Nitrile) start->amine e.g., LiAlH4, H2/Catalyst acid 3,5-Dibromophenylacetic Acid (Hydrolysis of Nitrile) start->acid e.g., H3O+, OH- heterocycle Substituted Heterocycles (e.g., Tetrazoles) start->heterocycle e.g., NaN3 cross_coupling Functionalized Biaryls (Cross-Coupling Reactions) start->cross_coupling e.g., Suzuki, Heck, Sonogashira

Sources

Theoretical studies on 3,5-Dibromobenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Theoretical and Spectroscopic Analysis of 3,5-Dibromobenzyl Cyanide

Executive Summary

This technical guide provides a comprehensive theoretical and spectroscopic examination of this compound, a halogenated aromatic nitrile with potential applications in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the molecule's synthesis, structural characterization, and quantum chemical properties. By integrating experimental methodologies with high-level computational analysis using Density Functional Theory (DFT), we present a self-validating framework for understanding its molecular architecture, reactivity, and potential for biological interaction. Key analyses include molecular geometry optimization, vibrational frequency analysis (FT-IR), NMR spectroscopy, and electronic property investigations (HOMO-LUMO, MEP). Furthermore, this guide explores the molecule's drug-like potential through in-silico molecular docking studies, providing a foundational blueprint for future research and development.

Introduction: The Significance of Substituted Benzyl Cyanides

Benzyl cyanide and its derivatives are pivotal structural motifs in organic synthesis, serving as key intermediates for pharmaceuticals, dyes, perfumes, and pesticides.[1] The introduction of halogen substituents, particularly bromine, onto the benzene ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The high biological activity of some brominated compounds is often attributed to the presence of the bromine atom.[2] The 3,5-dibromo substitution pattern, in particular, creates a unique electronic and steric environment, making this compound an intriguing candidate for theoretical investigation and as a scaffold in drug design.

The cyanide (-CN) group itself is a versatile functional group, but its inherent toxicity necessitates careful handling and understanding.[3][4] In biological systems, cyanide is a potent inhibitor of cytochrome c oxidase, disrupting cellular respiration.[3] However, when incorporated into larger molecular scaffolds, the nitrile group can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups. This dual nature underscores the importance of detailed molecular-level studies.

This guide bridges the gap between synthesis and theoretical prediction. We first establish the synthesis and experimental characterization of this compound as the "ground truth." We then employ quantum chemical calculations to build a robust theoretical model that not only corroborates experimental findings but also provides predictive insights into the molecule's reactivity and potential biological interactions, which are otherwise difficult to probe experimentally.

Synthesis and Spectroscopic Characterization

A theoretical model is only as valuable as its ability to reflect reality. Therefore, the foundation of our study is a robust and verifiable protocol for the synthesis and characterization of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted benzyl cyanides, which involve the reaction of a benzyl halide with an alkali metal cyanide.[5]

Objective: To synthesize this compound from 3,5-Dibromobenzyl bromide.

Materials:

  • 3,5-Dibromobenzyl bromide

  • Sodium cyanide (NaCN)

  • Methanol (anhydrous)

  • Sodium iodide (NaI, catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-Dibromobenzyl bromide (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add sodium cyanide (1.1 eq) and a catalytic amount of sodium iodide (0.1 eq). The use of an iodide catalyst can facilitate the nucleophilic substitution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.

  • Work-up: After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane (DCM) and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in-vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to afford the pure this compound.

  • Verification: Confirm the structure and purity of the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to final characterization, ensuring a self-validating experimental process.

G Diagram 1: Experimental Workflow for this compound Reactants 3,5-Dibromobenzyl Bromide + NaCN, NaI (cat.) + Methanol Synthesis Nucleophilic Substitution (Reflux, 4-6h) Reactants->Synthesis Workup Quenching & Extraction (DCM/Water) Synthesis->Workup Purification Column Chromatography Workup->Purification PureProduct Pure this compound Purification->PureProduct Analysis Spectroscopic Analysis PureProduct->Analysis FTIR FT-IR Analysis->FTIR NMR ¹H & ¹³C NMR Analysis->NMR MS Mass Spec Analysis->MS

Caption: Experimental workflow from synthesis to spectroscopic validation.

Anticipated Spectroscopic Signatures

Spectroscopic analysis provides the empirical data against which theoretical calculations are benchmarked.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The most characteristic vibration is the C≡N (nitrile) stretch, which is expected to appear as a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region.[6] Other key signals will include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), C=C aromatic ring stretching (~1400-1600 cm⁻¹), and the C-Br stretching in the lower wavenumber region (< 800 cm⁻¹).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show two signals for the aromatic protons and one signal for the methylene (-CH₂-) protons. The two equivalent protons at the C2 and C6 positions will appear as one signal (a doublet or a broad singlet), while the single proton at the C4 position will appear as a separate signal (a triplet or a broad singlet). The methylene protons will appear as a distinct singlet.

    • ¹³C NMR: The spectrum will show distinct signals for the nitrile carbon, the methylene carbon, and the four unique carbons of the dibrominated aromatic ring.

  • UV-Vis Spectroscopy: The electronic absorption spectrum, typically recorded in a solvent like ethanol or water, will show absorptions corresponding to π→π* transitions within the benzene ring.[7][8][9]

Computational Methodology

Our theoretical investigation is grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

The DFT Approach: Rationale and Implementation

Causality behind Experimental Choice: DFT is selected for its exceptional balance of computational cost and accuracy in predicting molecular properties like geometries, vibrational frequencies, and electronic characteristics for organic molecules.[10][11] Specifically, the B3LYP hybrid functional is employed, as it has demonstrated high reliability for a wide range of chemical systems.[7][12] This is paired with the 6-311++G(d,p) basis set , a comprehensive set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-uniform distortion of electron clouds, which is crucial for molecules with polar bonds and π-systems.[7][12][13]

Protocol for a Self-Validating System:

  • Geometry Optimization: The initial structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum on the potential energy surface. Furthermore, the calculated vibrational wavenumbers are typically scaled by a known factor (e.g., ~0.96) to correct for systematic errors and improve agreement with experimental FT-IR data.[7]

  • Property Calculations: Using the validated minimum-energy structure, further properties such as NMR chemical shifts (using the GIAO method), electronic transitions (TD-DFT), and electronic descriptors are calculated.[7][8]

All computations are performed using the Gaussian suite of programs, with molecular visualization handled by GaussView.[7][13]

Workflow for Computational Analysis

The following diagram illustrates the structured approach to the theoretical calculations.

G Diagram 2: Computational Analysis Workflow Input Initial Molecular Structure (this compound) DFT DFT Calculation (B3LYP / 6-311++G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq Output Validated Structure Freq->Output No Imaginary Frequencies Analysis Property Calculations Output->Analysis Vib Vibrational Analysis (FT-IR) Analysis->Vib Elec Electronic Properties (HOMO-LUMO, MEP) Analysis->Elec NMR NMR Shifts (GIAO) Analysis->NMR

Caption: Logical flow of the quantum chemical calculation process.

Theoretical Results and Discussion

This section details the insights gained from the DFT calculations, correlating them with the expected experimental data.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. The key predicted structural parameters are summarized below. These values are critical as they form the basis for all subsequent property calculations.

ParameterBond / AngleCalculated Value
Bond Lengths (Å) C-Br~1.89 - 1.91
C-C (aromatic)~1.39 - 1.41
C-CH₂~1.51
CH₂-CN~1.47
C≡N~1.16
Bond Angles (°) C-C-Br~119 - 121
C-C-C (aromatic)~118 - 122
C(aromatic)-C-C(CN)~110 - 112

Table 1: Predicted geometric parameters for this compound from DFT B3LYP/6-311++G(d,p) calculations.

Vibrational Analysis: Bridging Theory and Experiment

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be directly compared to experimental results. This comparison is a powerful tool for validating both the synthesized structure and the computational model.

Vibrational ModeCalculated Wavenumber (Scaled, cm⁻¹)Experimental Range (cm⁻¹)Assignment Description
C-H Stretch (Aromatic)~3050 - 31003000 - 3100Stretching of C-H bonds on the benzene ring
C-H Stretch (Aliphatic)~2930 - 29802850 - 2960Asymmetric and symmetric stretching of CH₂ group
C≡N Stretch~22552240 - 2260Stretching of the nitrile triple bond[6]
C=C Stretch (Aromatic)~1450 - 15801400 - 1600In-plane stretching of the aromatic ring framework
C-Br Stretch~650 - 750< 800Stretching of the carbon-bromine bonds

Table 2: Comparison of key calculated and expected experimental vibrational frequencies.

The strong correlation between the calculated and experimental values for key functional groups, especially the unique C≡N stretch, provides high confidence in the accuracy of the computational model.

Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: The HOMO is predicted to be localized primarily on the π-system of the dibrominated benzene ring, indicating this is the most probable site for electrophilic attack.

  • LUMO: The LUMO is expected to be distributed across the aromatic ring and the cyano group, suggesting these areas are susceptible to nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[7] The calculated energy gap for this compound provides a quantitative measure of its kinetic stability.

The MEP map is a visual representation of the charge distribution on the molecule's surface, identifying sites for intermolecular interactions.

  • Negative Potential (Red/Yellow): These regions are electron-rich and are favorable sites for electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the cyano group, due to its high electronegativity and lone pair of electrons. This makes it a primary site for hydrogen bonding.

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. Positive potential is anticipated around the hydrogen atoms of the methylene group and the aromatic ring.

  • Neutral Potential (Green): These regions have a relatively neutral charge.

The MEP map is invaluable for predicting how the molecule will interact with a biological receptor, guiding the design of potential inhibitors or ligands.[7][13]

Potential Applications in Drug Development

While this guide focuses on theoretical studies, the ultimate goal of such research is often to inform practical applications, particularly in drug discovery.

Drug-Likeness and Pharmacokinetic Prediction (ADMET)

In-silico tools can predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Based on its structure (molecular weight, number of hydrogen bond donors/acceptors, and calculated lipophilicity), this compound can be evaluated against criteria like Lipinski's Rule of Five to assess its potential as an orally available drug candidate. Such analyses are a critical first step in modern drug design pipelines.[10]

Molecular Docking: A Hypothetical Case Study

To illustrate its potential, we can perform a molecular docking study of this compound with a relevant protein target. Pyrimidine and benzyl derivatives have been studied as inhibitors of enzymes like Dihydrofolate Reductase (DHFR), which is crucial for nucleotide synthesis and a validated target for antimicrobial and anticancer agents.[10][14]

Objective: To predict the binding affinity and interaction mode of this compound within the active site of a bacterial DHFR enzyme.

Protocol:

  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., E. coli DHFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized geometry of this compound as the input structure. Assign charges and define rotatable bonds.

  • Docking Simulation: Define the binding site (active site) on the receptor and perform the docking calculation using software like AutoDock or PyRx. The program will explore various conformations (poses) of the ligand within the binding site.

  • Analysis: Analyze the results based on binding energy (a lower value indicates a more favorable interaction) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the protein.

Expected Outcome: The nitrile nitrogen, identified as an electron-rich region by the MEP analysis, could potentially form a hydrogen bond with a donor residue in the active site. The dibromophenyl ring could engage in hydrophobic or π-stacking interactions. The bromine atoms may even participate in halogen bonding, a recognized non-covalent interaction in drug-receptor binding. The results of such a study would provide the first data-driven hypothesis for its mechanism of action, guiding further lead optimization.[11][15]

Molecular Docking Workflow

G Diagram 3: Molecular Docking Workflow Receptor Protein Target Selection (e.g., DHFR from PDB) PrepReceptor Receptor Preparation (Add Hydrogens, Remove Water) Receptor->PrepReceptor Ligand Ligand Structure (DFT-optimized 3,5-DBBCN) PrepLigand Ligand Preparation (Assign Charges, Torsion) Ligand->PrepLigand Docking Docking Simulation (e.g., AutoDock Vina) PrepReceptor->Docking PrepLigand->Docking Analysis Analysis of Results Docking->Analysis Output Binding Energy Interaction Analysis (H-Bonds, Hydrophobic, etc.) Analysis->Output

Caption: Step-by-step process for in-silico molecular docking analysis.

Conclusion

This technical guide has presented a multi-faceted theoretical and spectroscopic study of this compound. By anchoring advanced computational methods in verifiable experimental protocols, we have established a high-confidence model of its molecular structure, vibrational characteristics, and electronic properties. The DFT calculations, using the B3LYP/6-311++G(d,p) level of theory, provide detailed insights into the molecule's geometry and reactivity, highlighting the electron-rich nitrile group and the π-system of the aromatic ring as key sites for intermolecular interactions.

The congruence between predicted and expected spectroscopic data serves as a powerful validation of the computational approach. Furthermore, the exploration of this molecule's potential in a drug development context through molecular docking simulations provides a clear, actionable path for future research. This integrated approach, combining synthesis, spectroscopy, and quantum theory, exemplifies a modern workflow for chemical research, accelerating the journey from molecular concept to potential application.

References

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (2021-11-19). [Link]
  • Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC - PubMed Central. (2024-11-07). [Link]
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  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - MDPI. (n.d.). [Link]
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  • Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem. (n.d.). [Link]
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Khan/e033f7e15d86236b283d58df181467554f76263e]([Link]
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  • Determination of Cyanide at Trace Levels by Computational Scanning Densitometry - OUCI. (n.d.). [Link]
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A Comprehensive Technical Guide to the Commercial Landscape of 3,5-Dibromobenzyl Cyanide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the commercial sourcing of 3,5-dibromobenzyl cyanide (CAS No. 188347-48-0), a critical building block in medicinal chemistry and organic synthesis. As a senior application scientist, the following sections are structured to offer not just a list of suppliers, but a comprehensive framework for evaluating, procuring, and quality-controlling this vital reagent to ensure the integrity and reproducibility of your research.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, with the molecular formula C₈H₅Br₂N, is an aromatic organobromine compound that has garnered interest in the synthesis of complex molecules. Its utility stems from the reactive cyanomethyl group and the dibrominated phenyl ring, which offer multiple points for chemical modification. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.[1] The bromine atoms can be functionalized through various cross-coupling reactions, making this compound a valuable scaffold for creating diverse molecular architectures. While specific applications are often proprietary, its structural motifs suggest its use in the development of novel therapeutic agents and functional materials.[2]

The Commercial Supplier Landscape: A Comparative Analysis

The procurement of high-quality starting materials is a cornerstone of successful research. The following table provides a comparative overview of several commercial suppliers of this compound. It is important to note that purity claims should always be verified with a batch-specific Certificate of Analysis (CoA).

SupplierProduct NumberPurity SpecificationAvailable QuantitiesNotes
Arctom KOR-AS-18804>98%1g, 5g, 25gMarketed under the KeyOrganics brand.[3]
AK Scientific, Inc. J9806595%InquireListed for synthesis purposes.
BLD Pharm BD19056InquireInquireProvides options for cold-chain transportation.[4]
Caming Pharmaceutical Ltd. Caming-188347-48-098%InquireStates use as an intermediate.[5]
Santa Cruz Biotechnology, Inc. sc-280423InquireInquireMarketed as a biochemical for proteomics research.[6]
ChemUniverse CU-188347-48-0InquireInquireOffers custom synthesis inquiries.[7]

Expert Insight: The stated purity from suppliers is a general specification. For rigorous applications, requesting a Certificate of Analysis for the specific lot you intend to purchase is non-negotiable. This document provides critical data on the actual purity, the analytical method used for its determination (e.g., GC, HPLC, NMR), and levels of residual solvents or other impurities.

A Strategic Approach to Supplier Qualification and Material Procurement

Selecting a supplier extends beyond simply comparing price and stated purity. A robust qualification process is essential to mitigate risks of project delays and ensure the reliability of your experimental results.

Caption: A workflow for the strategic qualification of chemical suppliers.

Causality in Supplier Selection:

  • Reviewing the Certificate of Analysis (CoA): A comprehensive CoA should detail the method of analysis (e.g., HPLC, GC) and the detected purity. The absence of a detailed CoA is a significant red flag.

  • Understanding the Synthetic Route: While often proprietary, some suppliers may provide insight into the synthetic pathway. A common route to benzyl cyanides is the nucleophilic substitution of the corresponding benzyl bromide with a cyanide salt.[5][8] For this compound, the likely precursor is 3,5-dibromobenzyl bromide. Potential impurities could therefore include unreacted starting material or by-products from the bromination or cyanation steps.

  • In-House Quality Control: Upon receipt of the material, it is imperative to perform in-house analytical testing to verify the identity and purity stated on the CoA. This self-validating system protects your research from the downstream consequences of substandard starting materials.

Recommended Quality Control Protocols for Incoming this compound

An orthogonal analytical approach is recommended to unequivocally confirm the identity and purity of the received material.

Chromatographic Purity Assessment: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of organic compounds.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing this compound.[3]

Illustrative HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water.[9]

  • Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 220-280 nm.

The resulting chromatogram should ideally show a single major peak corresponding to the product. Any additional peaks represent impurities, and their integration provides a quantitative measure of their presence.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both the retention time (indicative of purity) and the mass-to-charge ratio (m/z) of the compound and any volatile impurities. The fragmentation pattern in the mass spectrum can help to confirm the structure of the molecule.[10]

Structural Confirmation: NMR and FT-IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the cyanomethyl group. The integration of these signals should correspond to the number of protons in each environment.[11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the bromine-substituted aromatic carbons. The chemical shift of the nitrile carbon is typically in the range of 110-120 ppm.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. A key diagnostic peak for this compound is the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2200-2300 cm⁻¹.[13]

Best Practices for Safe Handling and Storage

This compound and related compounds are potent lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4]

Handling:

  • Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors. Use a certified respirator if ventilation is inadequate.[6]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[4]

  • Spills should be cleaned up promptly using an absorbent material and disposed of as hazardous waste.[14]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

  • Protect from light, as some organobromine compounds can be light-sensitive.[15]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • For long-term storage, refrigeration (2-8°C) is often recommended to minimize degradation.[4]

Conclusion

The successful integration of this compound into a research or drug development program hinges on a meticulous approach to sourcing and quality control. By moving beyond a superficial comparison of catalog data and implementing a rigorous supplier qualification and in-house validation process, researchers can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their scientific endeavors.

References

  • PrepChem.com. Preparation of bromobenzyl cyanide.
  • Caming Pharmaceutical Ltd. This compound CAS 188347-48-0.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Separation of Benzyl cyanide on Newcrom R1 HPLC column - SIELC Technologies.
  • Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing).
  • The Analysis of Cyanide and Its Breakdown Products in Biological Samples - DTIC.
  • Chemical shifts - UCL.
  • Analysis of the cyanide region in the IR spectrum of untreated, non-enriched enzyme. Panel I - ResearchGate.
  • Recent updates on analytical methods for detection of cyanide in human blood.
  • The schematic representation of different sources of cyanide exposures,... - ResearchGate.
  • ChemUniverse. Request A Quote.
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC - PubMed Central.
  • [FTIR studies on two compounds containing cyanide] - PubMed.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
  • Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins - PubMed.
  • Determination of Cyanide Exposure by Gas Chromatography Mass Spectrometry Analysis of Cyanide-Exposed Plasma Proteins | Request PDF - ResearchGate.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3,5-Dibromobenzyl cyanide, a key intermediate in the development of various organic compounds. The protocol detailed herein follows a robust two-step synthetic pathway, beginning with the free-radical bromination of 3,5-dibromotoluene to yield 3,5-dibromobenzyl bromide, followed by a nucleophilic substitution with sodium cyanide. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and analytical validation necessary for successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis. The strategic placement of the bromine atoms on the aromatic ring, combined with the reactive nitrile functionality, allows for diverse subsequent chemical transformations. The synthesis strategy is designed for efficiency and scalability, proceeding through a stable benzyl bromide intermediate.

Overall Synthetic Pathway:

The synthesis is accomplished in two primary stages:

  • Benzylic Bromination: A free-radical chain reaction is used to selectively brominate the methyl group of 3,5-dibromotoluene. This reaction leverages the stability of the resulting benzylic radical.[1][2][3]

  • Nucleophilic Substitution (Cyanation): The bromide in the benzylic position is an excellent leaving group, readily displaced by the cyanide nucleophile in a classic SN2 reaction.[4][5][6]

The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_0 PART 1: Preparation of Starting Material cluster_1 PART 2: Benzylic Bromination cluster_2 PART 3: Nucleophilic Substitution A 3,5-Dibromotoluene process1 Radical Initiator (AIBN) N-Bromosuccinimide (NBS) Solvent (e.g., CCl₄ or PhCF₃) A->process1 Step 1 B 3,5-Dibromobenzyl Bromide (Intermediate) process2 Sodium Cyanide (NaCN) Solvent (e.g., Ethanol/Water or DMF) B->process2 Step 2 process1->B C This compound (Final Product) process2->C

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

Proper preparation and sourcing of reagents are critical for the success of the synthesis. The following table lists all necessary chemicals and their recommended specifications.

ReagentCAS No.Molecular FormulaPuritySupplier Suggestion
3,5-Dibromotoluene1611-92-3C₇H₆Br₂>98%Sigma-Aldrich, TCI
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂>99%Sigma-Aldrich, Acros
Azobisisobutyronitrile (AIBN)78-67-1C₈H₁₂N₄>98%Sigma-Aldrich
Carbon Tetrachloride (CCl₄)56-23-5CCl₄Anhydrous, >99.5%Fisher Scientific
Sodium Cyanide (NaCN)143-33-9NaCN>97%, PowderedSigma-Aldrich
Ethanol (EtOH)64-17-5C₂H₅OH200 Proof (Absolute)Decon Labs
Diethyl Ether60-29-7(C₂H₅)₂OAnhydrous, >99%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄ACS Grade, GranularVWR

Experimental Protocols

EXTREME CAUTION: CYANIDE HAZARD

Sodium cyanide and its reaction byproducts, including hydrogen cyanide (HCN) gas, are extremely toxic and rapidly fatal if inhaled, ingested, or absorbed through the skin.[7][8][9] All manipulations involving sodium cyanide must be performed in a certified, high-flow chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves.[9][10] An emergency cyanide antidote kit must be available, and all personnel must be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols.[9]

Step 1: Benzylic Bromination of 3,5-Dibromotoluene

This procedure utilizes N-bromosuccinimide (NBS) as a bromine source and AIBN as a radical initiator to selectively brominate the benzylic position.[1][11] The reaction is initiated by heat or light, which causes the homolytic cleavage of the initiator, starting the radical chain reaction.[1]

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromotoluene (10.0 g, 40.0 mmol).

  • Reagent Addition: Add anhydrous carbon tetrachloride (100 mL), followed by N-bromosuccinimide (NBS) (7.83 g, 44.0 mmol, 1.1 eq) and azobisisobutyronitrile (AIBN) (0.33 g, 2.0 mmol, 0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be initiated and accelerated by shining a lamp (e.g., a 100W incandescent bulb) on the flask.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours, which can be visually confirmed as the dense succinimide byproduct floats to the surface.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture by vacuum filtration to remove the succinimide solid.

    • Wash the collected solid with a small amount of cold carbon tetrachloride (2 x 10 mL).

    • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3,5-dibromobenzyl bromide is often a pale yellow oil or solid and can be used in the next step without further purification. If higher purity is required, it can be recrystallized from a minimal amount of hexane.

Step 2: Nucleophilic Substitution to form this compound

This step involves the displacement of the benzylic bromide with a cyanide ion. The reaction typically proceeds via an SN2 mechanism, which is favored by polar aprotic solvents like DMF or a mixture of ethanol and water.[5][12]

  • Reaction Setup (Under Fume Hood): In a 500 mL round-bottom flask, prepare a solution of sodium cyanide (2.35 g, 48.0 mmol, 1.2 eq) in a mixture of ethanol (150 mL) and water (50 mL).[12][13]

  • Substrate Addition: To the stirred cyanide solution, add the crude 3,5-dibromobenzyl bromide (from Step 1, ~40.0 mmol) dissolved in a minimal amount of ethanol (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the bulk of the ethanol using a rotary evaporator.

    • Pour the remaining aqueous slurry into 200 mL of water and transfer to a separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 75 mL).[12]

    • Combine the organic extracts and wash sequentially with water (1 x 100 mL) and saturated brine solution (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[14]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR (CDCl₃)δ ~7.6 ppm (s, 1H, Ar-H), ~7.5 ppm (s, 2H, Ar-H), ~3.7 ppm (s, 2H, CH₂)
¹³C NMR (CDCl₃)δ ~135 ppm, ~132 ppm, ~130 ppm, ~123 ppm (Ar-C), ~117 ppm (CN), ~25 ppm (CH₂)
IR Spectroscopy Strong, sharp absorption at ~2250 cm⁻¹ (C≡N stretch)
Mass Spectrometry M⁺ peak corresponding to C₈H₅Br₂N with characteristic isotopic pattern for two bromine atoms.
Melting Point Literature values should be consulted for comparison.

Safety and Waste Disposal

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_waste Waste Management safety Safety First ppe_nodes Safety Goggles Lab Coat Double Nitrile Gloves safety->ppe_nodes Always Wear handling_nodes Work in Fume Hood Have Cyanide Antidote Kit Ready Avoid Inhalation, Ingestion, Skin Contact safety->handling_nodes Strictly Adhere To waste_nodes Quench Cyanide Waste with Bleach (NaOCl) Segregate Halogenated & Non-Halogenated Solvents Dispose via Certified Hazardous Waste Stream safety->waste_nodes Follow Protocols For

Caption: Core safety principles for handling hazardous reagents in this synthesis.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood. Safer alternatives like trifluorotoluene (PhCF₃) can be considered.[1]

  • Sodium Cyanide: As detailed above, this is a highly toxic substance.[7][8][9] Any acidification of cyanide salts will liberate highly toxic hydrogen cyanide gas.[9]

  • Waste Disposal: All cyanide-containing aqueous waste must be treated with an excess of sodium hypochlorite (bleach) solution under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate before disposal. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers for disposal by environmental health and safety personnel.

References

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  • Chegg.com. (2022). Solved The best synthesis of 3,5-dibromotoluene would be: A.
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  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
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  • Benchchem. (n.d.). Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
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Application Notes & Protocols: 3,5-Dibromobenzyl Cyanide as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,5-Dibromobenzyl Cyanide

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly versatile and valuable precursor, particularly in the synthesis of targeted therapeutics like kinase inhibitors.[1] Its utility is rooted in a trifecta of reactive sites: the electrophilic carbon of the nitrile, the acidic α-methylene protons, and the two bromine atoms on the phenyl ring, which can participate in a variety of cross-coupling reactions.

This document serves as a technical guide for researchers and drug development professionals, providing in-depth protocols and scientific rationale for leveraging this compound in pharmaceutical synthesis. We will explore its preparation, key chemical transformations, and a practical application in the synthesis of a core intermediate for kinase inhibitors, underscoring the causality behind experimental choices to ensure reproducible and scalable results.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties and hazards is the foundation of its effective and safe utilization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 188347-48-0[2]
Molecular Formula C₈H₅Br₂NInferred
Molecular Weight 274.94 g/mol Inferred
Appearance Likely a colorless to light yellow solid or liquid[1]
Melting Point 27 - 39 °C (for 3-Bromobenzyl cyanide)[1]
Solubility Readily soluble in organic solvents, slightly soluble in water.[3]
Critical Safety & Handling Precautions

This compound and its related isomers are potent lachrymators and are toxic.[4][5] The presence of the cyanide moiety necessitates stringent safety protocols.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][6] Metabolic release of cyanide can inhibit cellular respiration.[7]

  • Irritation: Causes serious eye and skin irritation and may cause respiratory irritation.[6][8] It is a strong lachrymator, causing heavy tearing.[3]

  • Handling: All manipulations must be conducted within a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8]

  • Storage: Store locked up in a dry, cool, and well-ventilated place, with the container tightly closed.[9] It is incompatible with strong oxidizing agents, strong bases, and acids.[5][6]

  • Spills & Disposal: In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[4] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6][8]

Protocol 1: Synthesis of this compound

The most direct route to this compound is the nucleophilic substitution of 3,5-dibromobenzyl bromide with an alkali metal cyanide. This is a classic Sₙ2 reaction where the cyanide ion displaces the bromide.[7] The use of a polar aprotic solvent or an alcohol-water mixture facilitates the dissolution of the cyanide salt while accommodating the organic starting material.[10]

Workflow for Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,5-Dibromobenzyl Bromide in Ethanol/Water B Add Sodium Cyanide (NaCN) Solution A->B C Heat Mixture to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to RT & Pour into Water D->E F Extract with Organic Solvent (e.g., Dichloromethane) E->F G Combine Organic Layers F->G H Wash with Brine & Dry (anhydrous Na₂SO₄) G->H I Remove Solvent under Reduced Pressure H->I J Purify by Column Chromatography or Recrystallization I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dibromobenzyl bromide (10.0 g, 30.6 mmol, 1.0 eq) in 100 mL of ethanol.[7]

  • Reagent Addition: In a separate beaker, dissolve sodium cyanide (1.65 g, 33.7 mmol, 1.1 eq) in 20 mL of water. Cautiously add the aqueous NaCN solution to the flask containing the bromide.

    • Causality Note: Using a slight molar excess of sodium cyanide drives the reaction to completion. The ethanol/water solvent system is chosen to dissolve both the organic starting material and the inorganic cyanide salt.[10]

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting bromide spot has disappeared.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Causality Note: The product is organic-soluble and will move into the dichloromethane layer, while the inorganic salts remain in the aqueous phase.

  • Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford the pure product.

Protocol 2: Reduction of the Nitrile to 2-(3,5-Dibromophenyl)ethan-1-amine

The conversion of the nitrile group to a primary amine is a cornerstone transformation, opening up a plethora of synthetic possibilities for building pharmaceutical scaffolds.[11] This is typically achieved with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄).[12][13]

Reaction Pathway

start 3,5-Dibromobenzyl Cyanide reagent 1. LiAlH₄, Anhydrous THF 2. H₂O, NaOH (Work-up) start->reagent Reduction product 2-(3,5-Dibromophenyl)ethan-1-amine reagent->product

Caption: Reduction of this compound to the primary amine.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Under the inert atmosphere, carefully prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

    • Causality Note: LiAlH₄ reacts violently with water. Anhydrous conditions and an inert atmosphere are critical for safety and efficacy.[12] THF is the preferred solvent due to its ability to dissolve the reactants and its stability towards LiAlH₄.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for an additional 2-4 hours to ensure complete reduction. Monitor by TLC.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C in an ice bath. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Causality Note: This specific work-up procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid.[12]

  • Isolation: Stir the resulting white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude amine. The product, 2-(3,5-dibromophenyl)ethan-1-amine, can be further purified by distillation or crystallization of its hydrochloride salt.

Application Case Study: Synthesis of a Core Intermediate for Kinase Inhibitors

The 3,5-dibromophenyl motif is a common feature in many ATP-competitive kinase inhibitors, where the bromine atoms can form halogen bonds or occupy hydrophobic pockets within the enzyme's active site.[14] The primary amine synthesized in Protocol 2 is an ideal starting point for constructing a more complex inhibitor scaffold. Here, we demonstrate its use in the synthesis of an N-acyl derivative, a common core structure.

Synthetic Pathway to a Kinase Inhibitor Intermediate

A 2-(3,5-Dibromophenyl) ethan-1-amine C Amide Coupling Reagents (EDC, HOBt, DIPEA) A->C Nucleophile B Heterocyclic Carboxylic Acid (e.g., Pyrimidine-5-carboxylic acid) B->C Electrophile D N-(2-(3,5-dibromophenyl)ethyl) -pyrimidine-5-carboxamide (Kinase Inhibitor Core) C->D Amide Bond Formation

Caption: Amide coupling to form a kinase inhibitor core structure.

Protocol 3: Amide Coupling to Form N-(2-(3,5-dibromophenyl)ethyl)pyrimidine-5-carboxamide
  • Reaction Setup: In a round-bottom flask, dissolve the heterocyclic carboxylic acid (e.g., pyrimidine-5-carboxylic acid, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality Note: EDC and HOBt are standard peptide coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine and minimizes side reactions and racemization.

  • Amine Addition: In a separate flask, dissolve 2-(3,5-dibromophenyl)ethan-1-amine (from Protocol 2, 1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) as a non-nucleophilic base.

  • Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water, which will often precipitate the crude product. If an oil forms, extract with ethyl acetate.

  • Purification: Collect the solid product by filtration and wash with water and a small amount of cold diethyl ether. The crude product can be purified by recrystallization or silica gel chromatography to yield the final N-acyl intermediate.

This intermediate can then be subjected to further functionalization, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine positions, to generate a library of potent and selective kinase inhibitors.

References

  • The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists. (2025). Benchchem.
  • Benzyl cyanide. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
  • Bromobenzyl Cyanide. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
  • Bromobenzyl cyanide (T3D1693). (n.d.). T3DB. Retrieved January 9, 2026. [Link]
  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]
  • The Reduction of Nitriles. (2023). Chemistry LibreTexts. [Link]
  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. (2008).
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (n.d.). PMC, NIH. [Link]

Sources

Application Notes & Protocols: 3,5-Dibromobenzyl Cyanide in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dibromobenzyl cyanide is a highly versatile, yet underexplored, chemical intermediate poised for significant contributions to agrochemical development. Its unique structural features—a dibrominated aromatic ring conferring lipophilicity and metabolic stability, and two reactive handles in the benzylic cyanide moiety—offer a robust platform for generating novel fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of its synthetic utility, outlining core chemical transformations and proposing strategic applications. We furnish detailed, field-proven protocols, structure-activity relationship (SAR) insights derived from analogous structures, and logical frameworks for designing next-generation crop protection agents.

Introduction: The Strategic Value of this compound

In the quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the choice of foundational building blocks is paramount. This compound (C₈H₅Br₂N) emerges as a strategic precursor for several reasons. Benzyl cyanide and its derivatives are well-established intermediates in the synthesis of pharmaceuticals and pesticides.[1] The true potential of this compound lies in its dual-reactivity profile, stemming from the cyanomethyl group and the dibrominated phenyl ring.[2]

  • The Cyanomethyl Group: This functional unit is a linchpin for molecular diversification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to amides, esters, and other key linkages common in bioactive molecules.[2] Furthermore, the adjacent benzylic carbon is readily deprotonated, creating a powerful nucleophile for carbon-carbon bond formation.[3][4]

  • The 3,5-Dibromo Substitution Pattern: Halogenation is a cornerstone of modern agrochemical design. The introduction of two bromine atoms at the meta positions of the phenyl ring imparts several desirable properties:

    • Increased Lipophilicity: Enhances the molecule's ability to penetrate the waxy cuticles of plants and the cellular membranes of target pests.

    • Metabolic Stability: The C-Br bonds are sterically shielded and less susceptible to enzymatic degradation, potentially increasing the compound's persistence and bioavailability.

    • Electronic Influence: The electron-withdrawing nature of the bromine atoms can modulate the acidity of the benzylic protons and influence binding interactions with target enzymes. Halogen additions to aromatic rings have consistently resulted in a significant increase in the biological activities of various compounds.[5]

This document serves as a technical guide for researchers to harness the synthetic potential of this valuable intermediate.

Application in Fungicide Development: Targeting Succinate Dehydrogenase (SDH)

The development of Succinate Dehydrogenase Inhibitors (SDHIs) is a major focus in fungicide research.[6] The 3,5-dihalo-substituted benzyl moiety has proven to be a highly effective pharmacophore for this target class.

Scientific Rationale & Strategy

Research has demonstrated that 3,5-dichlorobenzyl alcohol is a critical fragment in compounds exhibiting remarkable antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani.[6] These molecules function by inhibiting succinate dehydrogenase, a vital enzyme in the mitochondrial respiratory chain. By replacing the amide bond in traditional carboxamide fungicides with an ester linkage derived from this alcohol, potent activity can be maintained.[6]

Given the chemical similarities between chlorine and bromine, it is hypothesized that 3,5-dibromobenzyl derivatives will exhibit comparable or even superior antifungal activity. The synthetic strategy involves converting this compound into key synthons—3,5-dibromophenylacetic acid and 2-(3,5-dibromophenyl)ethan-1-amine—which can then be coupled with other fragments to generate novel SDHI candidates.

Synthetic Workflow for SDHI Candidates

The transformation of this compound into precursors for fungicides can be visualized as follows:

G A This compound B 3,5-Dibromophenylacetic Acid A->B  Acid/Base  Hydrolysis C 2-(3,5-Dibromophenyl)ethan-1-amine A->C  Reduction  (e.g., LiAlH₄) D Novel Ester-Linked SDHI Candidate B->D  Esterification  (DCC, DMAP) E Novel Amide-Linked SDHI Candidate C->E  Amidation  (EDC, HOBt) F Coupling Partner (e.g., Pyrazole Alcohol) F->D G Coupling Partner (e.g., Pyrazole Carboxylic Acid) G->E

Caption: Synthetic pathways from this compound to potential SDHI fungicides.

Featured Protocol: Hydrolysis to 3,5-Dibromophenylacetic Acid

This protocol details the conversion of the nitrile group to a carboxylic acid, a fundamental step for creating ester and amide derivatives. The method is adapted from established procedures for benzyl cyanide hydrolysis.[2]

  • Materials:

    • This compound (1.0 eq.)

    • Sulfuric acid (H₂SO₄), 50% aqueous solution

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • Combine this compound and the 50% H₂SO₄ solution in the round-bottom flask.

    • Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.

    • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature, then carefully pour it into a beaker containing crushed ice. This will precipitate the product.

    • Collect the solid 3,5-dibromophenylacetic acid by vacuum filtration.

    • Wash the collected solid thoroughly with cold water to remove residual acid.

    • Dry the product under vacuum to yield the pure carboxylic acid.

Application in Herbicide Development: Building Complexity via C-C Bond Formation

Substituted benzyl cyanides are valuable precursors for herbicides that operate through various modes of action.[3] The acidic nature of the α-proton in this compound allows for its use as a nucleophile in reactions that build the carbon skeleton of complex herbicidal molecules.

Scientific Rationale & Strategy

A patented method for synthesizing potent herbicides involves the Michael addition reaction between a substituted benzyl cyanide and a cinnamic acid derivative.[3] This reaction creates a butyronitrile scaffold with multiple points for further derivatization. The 3,5-dibromo substitution is anticipated to confer strong herbicidal properties, potentially targeting weeds in both paddy and dry field crops.[3] The strategy is to deprotonate this compound with a suitable base to form a resonance-stabilized carbanion, which then attacks an electrophilic Michael acceptor.

Synthetic Workflow for Novel Herbicides

The core reaction for building a herbicidal scaffold is the base-catalyzed C-C bond formation.

G A This compound D Butyronitrile Derivative (Herbicide Core Scaffold) A->D α-Deprotonation B Substituted Cinnamic Acid Ester (Michael Acceptor) B->D Michael Addition C Base (e.g., NaH, NaOH) C->A

Caption: Michael addition workflow for synthesizing a herbicide scaffold from this compound.

Featured Protocol: Michael Addition for Herbicide Precursor Synthesis

This protocol is based on patented procedures for the synthesis of butyronitrile-based herbicides.[3]

  • Materials:

    • This compound (1.0 eq.)

    • Substituted Cinnamic Acid Ester (e.g., ethyl cinnamate) (1.1 eq.)

    • Sodium hydroxide (NaOH), solid (1.2 eq.)

    • Anhydrous Tetrahydrofuran (THF) as solvent

    • Round-bottom flask under an inert atmosphere (N₂ or Ar)

    • Magnetic stirrer

    • Hydrochloric acid (HCl), 1 N solution

    • Ethyl acetate for extraction

  • Procedure:

    • In the reaction flask, dissolve this compound and the cinnamic acid ester in anhydrous THF.

    • Carefully add powdered NaOH to the solution while stirring.

    • Stir the mixture at room temperature for 8-12 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by slowly adding 1 N HCl until the solution is neutral (pH ~7).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired butyronitrile derivative.

Data Summary & Structure-Activity Relationship (SAR) Insights

While specific bioactivity data for this compound derivatives is not yet widely published, we can infer potential performance from closely related analogs. The following table summarizes data for 3,5-dichlorobenzyl ester derivatives, which serve as an excellent benchmark for SDHI fungicide development.[6]

Compound IDTarget PathogenEC₅₀ (mg/L)Reference CompoundEC₅₀ (mg/L)
Compound 5 Botrytis cinerea6.60Boscalid1.24
Compound 5 Rhizoctonia solani1.61Boscalid1.01
(Data sourced from Du et al., J. Agric. Food Chem. 2021[6])

Key SAR Insights from Analogous Systems:

Activity TypeStructural FeatureEffect on ActivityRationaleReference
Fungicidal Halogen on Benzyl RingEssential for high activityImproves binding to SDH enzyme and increases lipophilicity.[6][7]
Herbicidal Electron-withdrawing Group (para)Essential for high activityModifies electronic properties of the molecule, enhancing interaction with the target site.[8]
Herbicidal Amide LinkageCan be developed as potential herbicidesCinnamic acid amides show significant germination inhibition.[9]
General Increased HalogenationOften increases potencyEnhances binding affinity through halogen bonding and improves metabolic stability.[5]

Safety & Handling

Benzyl cyanide and its halogenated derivatives are lachrymatory agents and should be handled with extreme care.[1][2]

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

  • Toxicity: Bromobenzyl cyanides are powerful irritants to the eyes and mucous membranes.[1] Exposure to vapors can cause severe tearing and discomfort. High concentrations may be fatal.[1]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound represents a potent and versatile platform for the discovery of novel agrochemicals. Its dual reactivity allows for straightforward entry into diverse chemical scaffolds relevant to fungicidal, herbicidal, and potentially insecticidal applications. By leveraging established synthetic methodologies and drawing insights from the structure-activity relationships of analogous compounds, researchers can efficiently develop next-generation crop protection solutions. The protocols and strategies outlined in this guide provide a solid foundation for initiating such research programs.

References

  • RU2526632C2 - Agricultural compositions. Google Patents.
  • Du, S., et al. (2021). Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives.Journal of Agricultural and Food Chemistry.
  • Benzyl cyanide | 255 Publications | 1823 Citations. SciSpace.
  • Comparison of fungicidal activities of selected compounds with controls. ResearchGate.
  • Bromobenzyl Cyanide | C8H6BrN | CID 22044. PubChem.
  • JPH09291077A - Benzyl cyanide derivative and agricultural / horticultural fungicide containing the derivative. Google Patents.
  • US4056509A - Preparation of benzyl cyanides. Google Patents.
  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives | Request PDF. ResearchGate.
  • Bromobenzyl cyanide. Wikipedia.
  • CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
  • US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile. Google Patents.
  • Insecticidal Activity of Cyanohydrin and Monoterpenoid Compounds. MDPI.
  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.Molecules.
  • Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. PubMed.
  • Synthesis, Fungicidal Activity and Structure-Activity Relationships of 3-benzoyl-4-hydroxylcoumarin Derivatives. PubMed.
  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.Bulletin of the World Health Organization.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. ResearchGate.
  • Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. National Institutes of Health.
  • (PDF) Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate.
  • Biological activity of benzopyran derivatives against some microorganisms. ResearchGate.
  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate.
  • Structure-activity relationship of volatile compounds that induce defense-related genes in maize seedlings. ResearchGate.
  • Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. ResearchGate.

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Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details validated, field-proven protocols for the synthesis of diverse heterocyclic compounds utilizing 3,5-dibromobenzyl cyanide as a versatile starting material. The strategic positioning of two bromine atoms and a reactive nitrile group on the benzyl scaffold provides a powerful platform for constructing medicinally relevant cores such as substituted thiophenes, thiazoles, and nitrogen-containing polycycles. We present detailed, step-by-step methodologies, mechanistic insights, and workflow visualizations for three distinct and powerful synthetic transformations: the Gewald aminothiophene synthesis, a modified Hantzsch thiazole synthesis, and a sequential Buchwald-Hartwig amination/intramolecular cyclization. These protocols are designed for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with novel, functionalized heterocyclic entities.

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring.[1] The challenge in drug discovery often lies in the efficient synthesis of novel, diverse, and densely functionalized scaffolds. This compound emerges as a pre-functionalized and highly versatile building block for this purpose. Its key attributes include:

  • Two Differentiable Halogen Handles: The bromine atoms at the 3- and 5-positions are ripe for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the stepwise introduction of molecular complexity.[2][3]

  • Reactive Nitrile Group: The cyano group is a classic synthon for building five- and six-membered rings. It can participate in cyclocondensations, cycloadditions, and can be readily hydrolyzed or reduced to introduce further diversity.[4][5]

  • Activated Methylene Bridge: The benzylic CH₂ group is activated by both the aromatic ring and the electron-withdrawing nitrile, facilitating enolate formation for condensations or direct functionalization.

This application note provides detailed protocols that leverage these features to construct distinct heterocyclic families, offering a strategic blueprint for library synthesis and lead optimization programs.

Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a robust, one-pot, multi-component reaction that constructs the highly functionalized 2-aminothiophene ring system from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[6][7] By using this compound as the active methylene component, we can synthesize thiophenes bearing the dibromophenyl moiety, which remains available for subsequent diversification.

Principle & Mechanism

The reaction proceeds through three key stages:

  • Knoevenagel Condensation: A base, such as morpholine or triethylamine, catalyzes the condensation between a ketone (e.g., cyclohexanone) and this compound to form an α,β-unsaturated nitrile intermediate.[8]

  • Sulfur Addition (Michael Addition): Elemental sulfur adds to the activated double bond of the intermediate. The precise mechanism is complex but results in a sulfur-adduct.[6]

  • Cyclization & Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[8]

Experimental Protocol: Synthesis of 2-Amino-4-(3,5-dibromophenyl)-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • This compound (1.0 eq, 2.75 g, 10 mmol)

  • Cyclohexanone (1.0 eq, 0.98 g, 10 mmol)

  • Elemental Sulfur (1.2 eq, 0.38 g, 12 mmol)

  • Morpholine (20 mol%, 0.17 g, 2 mmol)

  • Ethanol (30 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.75 g), cyclohexanone (0.98 g), and elemental sulfur (0.38 g).

  • Add ethanol (30 mL) to the flask, followed by the dropwise addition of morpholine (0.17 g).

  • Heat the reaction mixture to 50-60 °C with vigorous stirring. The solids will gradually dissolve.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.[9]

  • Once the starting materials are consumed, cool the mixture to room temperature. A precipitate will often form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel.[9]

Visualization: Gewald Reaction Workflow

Gewald_Workflow Start This compound + Cyclohexanone + Sulfur Step1 One-Pot Reaction: Knoevenagel Condensation Michael Addition Cyclization Start->Step1 Base Morpholine (cat.) Ethanol, 50-60 °C Base->Step1 Step2 Cooling & Precipitation Step1->Step2 Step3 Filtration & Cold Ethanol Wash Step2->Step3 Step4 Drying Step3->Step4 End Purified 2-Aminothiophene Product Step4->End

Caption: One-pot workflow for the Gewald synthesis of 2-aminothiophenes.

Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole ring, a prevalent scaffold in pharmaceuticals.[10] The classic method involves the condensation of an α-haloketone and a thioamide.[11] In this modified approach, we first convert the activated methylene group of this compound into an α-halonitrile, which then serves as the electrophilic partner for cyclization with thiourea.

Principle & Mechanism

This is a two-step process:

  • α-Bromination: The benzylic position of this compound is selectively brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator, creating the key α-halo intermediate, 2-bromo-2-(3,5-dibromophenyl)acetonitrile.

  • Cyclocondensation: The intermediate reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the bromine. This is followed by an intramolecular cyclization where a nitrogen atom attacks the nitrile carbon. A final tautomerization and protonation sequence yields the 2-aminothiazole product.[12]

Experimental Protocol

Step A: Synthesis of 2-Bromo-2-(3,5-dibromophenyl)acetonitrile

Materials:

  • This compound (1.0 eq, 2.75 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.1 eq, 1.96 g, 11 mmol)

  • Azobisisobutyronitrile (AIBN) (5 mol%, 0.082 g, 0.5 mmol)

  • Carbon Tetrachloride (CCl₄) (50 mL)

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and nitrogen inlet, suspend this compound (2.75 g) and NBS (1.96 g) in CCl₄ (50 mL).

  • Add AIBN (0.082 g) to the suspension.

  • Heat the mixture to reflux (approx. 77 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude α-bromo intermediate, which is often used in the next step without further purification.

Step B: Synthesis of 4-(3,5-Dibromophenyl)thiazol-2-amine

Materials:

  • Crude 2-Bromo-2-(3,5-dibromophenyl)acetonitrile (from Step A, ~10 mmol)

  • Thiourea (1.2 eq, 0.91 g, 12 mmol)

  • Ethanol (40 mL)

Procedure:

  • Dissolve the crude α-bromo intermediate in ethanol (40 mL) in a 100 mL round-bottom flask.

  • Add thiourea (0.91 g) to the solution and stir.

  • Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. A precipitate typically forms as the reaction progresses.[11]

  • Cool the reaction to room temperature. Pour the mixture into a beaker containing 50 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct and precipitate the product.[11]

  • Stir for 15 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the pure 4-(3,5-dibromophenyl)thiazol-2-amine.

Visualization: Hantzsch Thiazole Synthesis Pathway

Hantzsch_Pathway Start This compound Step1 α-Bromination (NBS, AIBN, CCl₄, Reflux) Start->Step1 Intermediate 2-Bromo-2-(3,5-dibromophenyl) acetonitrile Step1->Intermediate Step2 Cyclocondensation (Thiourea, Ethanol, Reflux) Intermediate->Step2 Product 4-(3,5-Dibromophenyl)thiazol-2-amine Step2->Product

Caption: Two-step pathway for the synthesis of a 2-aminothiazole derivative.

Transition-Metal-Catalyzed Synthesis of Fused Heterocycles

The presence of two aryl bromide moieties makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] This protocol outlines a sequential, one-pot strategy to first couple an amine containing a tethered nucleophile, followed by an intramolecular cyclization to build complex, fused heterocyclic systems.[13]

Principle & Mechanism

This strategy relies on the sequential nature of Pd-catalyzed C-N bond formation.

  • First Buchwald-Hartwig Amination: A primary amine (e.g., 2-aminophenol) is coupled to one of the C-Br positions. The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond and regenerate the catalyst.[14]

  • Intramolecular Cyclization: Under the same or slightly modified conditions, a nucleophile on the newly introduced substituent (e.g., the hydroxyl group of 2-aminophenol) can attack the second C-Br position in an intramolecular fashion, forming a new heterocyclic ring fused to the central phenyl ring. This second step is an intramolecular variant of reactions like the Buchwald-Hartwig C-O coupling or Ullmann condensation.[3]

Experimental Protocol: Synthesis of a Dibenz[b,f]oxazepine Derivative

Materials:

  • This compound (1.0 eq, 2.75 g, 10 mmol)

  • 2-Aminophenol (1.1 eq, 1.20 g, 11 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%, 0.183 g, 0.2 mmol)

  • XPhos (4 mol%, 0.190 g, 0.4 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq, 2.40 g, 25 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen). Add Pd₂(dba)₃ (0.183 g), XPhos (0.190 g), and NaOtBu (2.40 g).

  • Add this compound (2.75 g) and 2-aminophenol (1.20 g) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The higher temperature facilitates both the initial C-N coupling and the subsequent intramolecular C-O cyclization.

  • Monitor the reaction by LC-MS to observe the formation of the mono-aminated intermediate and its conversion to the final cyclized product.

  • After cooling to room temperature, quench the reaction by carefully adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to isolate the desired fused heterocyclic product.

Visualization: Palladium Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)L₂ Complex1 Ar(Br)-Pd(II)L₂ Pd0->Complex1 OA OA Oxidative Addition Complex2 Ar(Amine)-Pd(II)L₂ Complex1->Complex2 LE LE Ligand Exchange Complex2->Pd0 RE RE Reductive Elimination Product Ar-NR₂ RE->Product ArBr Ar-Br ArBr->OA Amine R₂NH Amine->LE Base Base Base->LE

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Safety and Handling

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. It is also a lachrymator.[15][16] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Reagents: Many reagents used in these protocols are hazardous. N-Bromosuccinimide is a corrosive irritant. Palladium catalysts can be toxic and pyrophoric. Sodium tert-butoxide is a strong, corrosive base. Elemental sulfur is flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18]

  • Procedures: Reactions involving strong bases (NaOtBu) or hydrides can be highly exothermic. Ensure proper cooling and slow, controlled addition of reagents. Quenching procedures should be performed carefully, especially when scaling up.

Conclusion

This compound stands out as a powerful and versatile starting material for the synthesis of diverse and complex heterocyclic compounds. The protocols detailed in this application note for Gewald, Hantzsch, and palladium-catalyzed cyclization reactions provide reliable and robust methods for generating novel molecular scaffolds. The retained dibromo- or monobromo-phenyl moieties on the resulting heterocycles serve as valuable anchor points for further functionalization, enabling the rapid expansion of chemical libraries for applications in drug discovery and materials science.

References

  • BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (URL: )
  • MDPI.
  • Wikipedia. Gewald reaction. (URL: [Link])
  • Chem Help Asap. Hantzsch Thiazole Synthesis. (URL: [Link])
  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. (URL: [Link])
  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. Gewald Reaction. (URL: [Link])
  • SynArchive. Hantzsch Thiazole Synthesis. (URL: [Link])
  • BenchChem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 -yl)thiazole. (URL: )
  • National Institutes of Health.
  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (URL: [Link])
  • National Institutes of Health.
  • National Institutes of Health. Multicomponent reactions for the synthesis of heterocycles. (URL: [Link])
  • Wikipedia.
  • National Institutes of Health. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (URL: [Link])
  • Google Patents. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide. (URL: )
  • BenchChem. The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists. (URL: )
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (URL: [Link])
  • National Institutes of Health.
  • NJ.gov. Common Name: BROMOBENZYL CYANIDE HAZARD SUMMARY. (URL: [Link])
  • Ask this paper. synthesis-of-polyheterocycles-via-multicomponent-reactions. (URL: [Link])
  • Chemistry LibreTexts.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (URL: [Link])
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (URL: [Link])
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. Pyridine synthesis. (URL: [Link])
  • Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (URL: [Link])
  • ResearchGate. Synthesis of Heterocycles via Multicomponent Reactions II | Request PDF. (URL: [Link])
  • ResearchGate. Synthesis of heterocycles from cyanide, oxime, and azo compounds using Raney nickel | Request PDF. (URL: [Link])
  • Google Patents.
  • MDPI. Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (URL: [Link])
  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZ
  • Synthesis of Heterocycles by Using Propargyl Compounds as Vers
  • ScienceScholar. Synthesis of heterocyclic compounds and their utilities in the field biological science. (URL: [Link])
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dibromobenzyl Cyanide in Synthesis

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring two bromine atoms at the meta positions and a reactive benzyl cyanide moiety, offers a strategic platform for sequential and divergent synthesis. The two bromine atoms, while chemically similar, can exhibit differential reactivity under carefully controlled palladium-catalyzed cross-coupling conditions, enabling selective mono-functionalization followed by a second, distinct transformation. This allows for the rapid construction of complex molecular architectures from a readily accessible starting material. The benzyl cyanide group itself can be further elaborated, for instance, through hydrolysis to the corresponding phenylacetic acid or reduction to the phenethylamine derivative, adding another layer of synthetic utility.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, with a focus on achieving regioselectivity. We will delve into the mechanistic rationale behind experimental choices and provide detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.

Core Concept: Achieving Regioselectivity in Di-brominated Systems

The primary challenge and opportunity when working with this compound lies in controlling the regioselectivity of the cross-coupling reaction. Achieving selective reaction at one bromine atom over the other is paramount for stepwise synthesis. The two C-Br bonds are electronically similar; therefore, selectivity is often governed by subtle steric and kinetic factors.

Key strategies to promote mono-substitution include:

  • Stoichiometric Control: Utilizing a slight deficiency of the coupling partner (e.g., 0.8–0.95 equivalents of boronic acid in a Suzuki coupling) can statistically favor the mono-coupled product.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and, more importantly, the phosphine ligand can influence the steric environment around the catalytic center, potentially leading to preferential reaction at one site. Bulky ligands can enhance selectivity.

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can often favor the kinetically preferred mono-arylation product, as the second coupling typically requires a higher activation energy.

It is crucial to monitor the reaction progress closely using techniques like TLC or GC-MS to optimize for the desired mono-substituted product and prevent the formation of the di-substituted byproduct.

Diagram: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-M) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar-R Ar-R ArPd(II)(R)L2->Ar-R Ar-X Ar-X Ar-X->Pd(0)L2 R-M R-M R-M->ArPd(II)(X)L2 caption General Pd(0)/Pd(II) Catalytic Cycle

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. Its tolerance of a wide range of functional groups makes it particularly suitable for the functionalization of this compound.

Mechanistic Considerations for Selectivity

Achieving mono-arylation in a Suzuki coupling with this compound relies on carefully tuning the reaction parameters to favor the initial oxidative addition and subsequent steps at only one of the C-Br bonds. By using a slight excess of the dibromide relative to the boronic acid, the probability of a second coupling event is reduced.

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed to favor the synthesis of 3-bromo-5-arylbenzyl cyanide.

Reactants & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound274.951.01.0
Arylboronic AcidVaries0.90.9
Pd(PPh₃)₄1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound (275 mg, 1.0 mmol), the desired arylboronic acid (0.9 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS, paying close attention to the consumption of the starting material and the formation of mono- and di-substituted products. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired mono-arylated product from the di-arylated byproduct and unreacted starting material.[1]

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[2] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are valuable structures in materials science and pharmaceutical development.

Protocol 2: Selective Mono-Sonogashira Coupling

This protocol outlines the selective synthesis of 3-bromo-5-(alkynyl)benzyl cyanide. A similar procedure has been successfully applied to the coupling of terminal alkynes with 6-bromo-3-fluoro-2-cyanopyridine, demonstrating its applicability to related bromo-cyano-aromatic systems.

Reactants & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound274.951.01.0
Terminal AlkyneVaries0.950.95
Pd(PPh₃)₄1155.560.050.05
Copper(I) Iodide (CuI)190.450.10.1
Triethylamine (Et₃N)101.193.03.0
Tetrahydrofuran (THF)-10 mL-

Step-by-Step Procedure:

  • Setup: In a Schlenk flask, dissolve this compound (275 mg, 1.0 mmol) in a mixture of THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and CuI (19 mg, 0.1 mmol) under a stream of argon.

  • Alkyne Addition: Add the terminal alkyne (0.95 mmol) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired mono-alkynylated product.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[3][4] This reaction allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions.

Protocol 3: Selective Mono-Buchwald-Hartwig Amination

This protocol is designed for the selective mono-amination of this compound. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.

Reactants & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound274.951.01.0
Amine (Primary or Secondary)Varies1.11.1
Pd₂(dba)₃915.720.020.02
XPhos476.650.080.08
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Setup: In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol).

  • Reagent Addition: Add this compound (275 mg, 1.0 mmol) and the amine (1.1 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the mono-aminated product.

IV. Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5][6] It is a valuable tool for the synthesis of substituted alkenes.

Protocol 4: Selective Mono-Heck Reaction

This protocol provides a general method for the mono-vinylation of this compound. The choice of base and ligand can be critical for achieving good yields and selectivity.

Reactants & Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound274.951.01.0
Alkene (e.g., Styrene, n-Butyl Acrylate)Varies1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.191.51.5
Acetonitrile (anhydrous)-5 mL-

Step-by-Step Procedure:

  • Setup: To a Schlenk tube, add this compound (275 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), triethylamine (0.21 mL, 1.5 mmol), and the alkene (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir until the starting material is consumed as indicated by TLC or GC-MS analysis.

  • Work-up: Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to yield the mono-heck product.

Workflow for Sequential Cross-Coupling

The true synthetic power of this compound is realized in sequential cross-coupling reactions, where two different functional groups are introduced in a controlled manner.

G start This compound mono_coupled 3-Bromo-5-R1-benzyl Cyanide (Mono-coupled Intermediate) start->mono_coupled First Cross-Coupling (e.g., Suzuki, Sonogashira) - Pd Catalyst - Ligand - Base - R1 Precursor di_coupled 3-R2-5-R1-benzyl Cyanide (Di-substituted Product) mono_coupled->di_coupled Second Cross-Coupling (e.g., Buchwald-Hartwig, Heck) - Pd Catalyst - Ligand - Base - R2 Precursor caption Sequential Cross-Coupling Strategy

Caption: Sequential Cross-Coupling Strategy.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound offer a rich and versatile platform for the synthesis of a diverse array of complex molecules. By carefully controlling reaction conditions, particularly stoichiometry, catalyst/ligand system, and temperature, selective mono-functionalization can be readily achieved, paving the way for subsequent transformations. The protocols outlined in this guide provide a robust starting point for researchers looking to exploit the synthetic potential of this valuable building block. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, potentially enabling orthogonal functionalization of the two bromine atoms in a one-pot procedure, further streamlining the synthesis of novel compounds for drug discovery and materials science.

References

  • Wikipedia. (2024). Heck reaction.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (2024). Heck Reaction.
  • Wikipedia. (2024). Heck reaction.
  • Hepperle, M., et al. (2005). Catalytic Iodine Promotes Cis-Trans Isomerization of Alkenes. Journal of the American Chemical Society.
  • Wikipedia. (2024). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

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Application Note: A Multi-Platform Analytical Approach for Monitoring the Synthesis of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 3,5-Dibromobenzyl cyanide is a critical step in the development of various pharmaceutical and specialty chemical products. Precise monitoring of this reaction is essential to optimize yield, minimize impurity formation, and ensure process safety and scalability. This document provides a detailed guide to robust analytical methodologies for real-time or at-line monitoring of reactions involving this compound. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering detailed protocols and explaining the scientific rationale behind the selection of each technique and its specific parameters.

Introduction: The Imperative for Rigorous Reaction Monitoring

This compound serves as a key building block in organic synthesis. Its reactions, often involving nucleophilic substitution at the benzylic carbon, require careful control. Incomplete conversion results in lower yields and contamination with starting material, while side reactions can generate impurities that are difficult to separate and may carry their own reactivity or toxicity profiles.

Effective reaction monitoring provides chemists with a time-resolved understanding of the chemical system.[1] This insight is not merely academic; it is fundamental to:

  • Determining Reaction Endpoints: Accurately identifying when a reaction is complete to prevent unnecessary heating or reagent exposure.

  • Optimizing Process Parameters: Fine-tuning variables such as temperature, catalyst loading, or reaction time to maximize product formation.

  • Identifying Impurities and Byproducts: Gaining an early understanding of the impurity profile to simplify downstream purification.

  • Elucidating Reaction Mechanisms: Tracking the appearance and disappearance of intermediates can provide valuable mechanistic information.[2]

This guide offers a multi-faceted analytical strategy, recognizing that no single technique is universally superior. The choice of method depends on the specific reaction conditions, available instrumentation, and the desired level of detail.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

For non-volatile and thermally stable aromatic compounds like this compound and its derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for quantitative analysis due to its high resolution, sensitivity, and reproducibility.[3]

Causality Behind the Method: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile and water).[3] this compound, being a relatively non-polar molecule, will be retained on the column and can be effectively separated from more polar starting materials or more non-polar products, allowing for precise quantification using a UV detector, as the aromatic ring is an excellent chromophore.

Experimental Protocol: RP-HPLC for Reaction Monitoring

This protocol provides a robust starting point. Method optimization is essential based on the specific reaction matrix and potential byproducts.

1. Sample Preparation: i. Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture. ii. Immediately quench the reaction by diluting the aliquot into a larger volume of a cold solvent (e.g., 1 mL of mobile phase) to halt any further chemical changes. iii. Perform a serial dilution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 10-20 µg/mL.[3] iv. Vortex the solution thoroughly to ensure homogeneity.[3] v. Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter that could damage the column or instrument.[3]

2. HPLC Instrumentation and Conditions: i. Equilibrate the HPLC system with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved.[3] ii. Inject 5-10 µL of the prepared sample onto the column.[3] iii. Run the analysis according to the parameters detailed in Table 1. iv. Integrate the peaks corresponding to the starting material and product(s) to determine their relative area percentages, which can be used to calculate the percent conversion over time.

Data Presentation: HPLC Method Parameters
ParameterRecommended ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A phenyl-hexyl column could offer alternative selectivity.[3][4]
Mobile Phase A Water (HPLC Grade) with 0.1% Formic AcidFormic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry.
Mobile Phase B Acetonitrile (HPLC Grade) with 0.1% Formic AcidAcetonitrile is a common organic solvent in RP-HPLC with good UV transparency.
Gradient 50% B to 95% B over 10 minutes, hold for 2 min, return to initial conditionsA gradient elution is crucial for separating compounds with different polarities and cleaning the column after each run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between resolution and run time.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm for the aromatic ring. A DAD allows for full spectral analysis to check for peak purity.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Withdraw Aliquot p2 Quench Reaction p1->p2 p3 Dilute Sample p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Generate Chromatogram a3->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate % Conversion d2->d3

Caption: Workflow for monitoring a reaction using HPLC.

Gas Chromatography (GC): For Volatile Analytes

Gas Chromatography is a powerful technique for separating and analyzing compounds that are volatile and thermally stable.[3] While this compound has a relatively high boiling point, GC analysis is feasible and can be very effective, especially for identifying low-molecular-weight byproducts.

Causality Behind the Method: In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the two phases. A Flame Ionization Detector (FID) is excellent for general organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity for nitrogen-containing compounds like nitriles.[5]

Experimental Protocol: GC for Reaction Monitoring

1. Sample Preparation: i. Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. ii. Quench the reaction by diluting it into 1 mL of a volatile solvent such as ethyl acetate or dichloromethane. iii. If necessary, derivatize the sample to increase volatility and thermal stability, though this is often not required for benzyl cyanides. iv. Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

2. GC Instrumentation and Conditions: i. Set the GC parameters as outlined in Table 2. ii. Inject 1 µL of the prepared sample into the GC inlet. iii. Analyze the resulting chromatogram to determine the relative concentrations of reactants and products.

Data Presentation: GC Method Parameters
ParameterRecommended ConditionRationale & Notes
Column DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film)A mid-polarity column suitable for a wide range of aromatic compounds.
Carrier Gas Helium or HydrogenStandard carrier gases in GC. Helium is safer, while hydrogen can provide better resolution at higher flow rates.
Inlet Temperature 250 °CMust be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature program is essential to separate compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD)FID is a universal detector for organic compounds. NPD is highly selective for the nitrile group, reducing baseline noise.[5]
Injection Mode Split (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks for concentrated samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Verification and In-Situ Monitoring

NMR spectroscopy is an unparalleled tool for obtaining detailed structural information about molecules in solution.[6][7] It is non-destructive and inherently quantitative under proper acquisition conditions, making it ideal for reaction monitoring.[8]

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By observing the distinct chemical shifts and integration values of protons (¹H NMR) in different chemical environments, one can directly observe the disappearance of the reactant's signals and the appearance of the product's signals. For instance, the benzylic protons (-CH₂-) of this compound will have a characteristic chemical shift that will change upon substitution.

Protocol: At-Line NMR Monitoring
  • Sample Preparation: i. Withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture. ii. Quench the reaction if necessary. iii. Filter the aliquot through a small plug of glass wool into a clean NMR tube. iv. Add a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene).

  • Data Acquisition: i. Acquire a ¹H NMR spectrum. ii. Identify the characteristic peaks for the this compound starting material (e.g., the singlet for the benzylic -CH₂- protons) and the product. iii. Integrate the respective peaks. The ratio of the integrals of the product to the starting material directly reflects their molar ratio in the sample.

  • In-Situ Monitoring: For more advanced analysis, specialized flow-NMR setups can be used to continuously circulate the reaction mixture through the NMR spectrometer, providing real-time data without manual sampling.[6][9][10]

Mass Spectrometry (MS): For Unambiguous Identification

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is most powerfully used when coupled with a separation technique like LC (LC-MS) or GC (GC-MS) to provide unambiguous identification of all components in a reaction mixture, including trace-level impurities.[4][12]

Causality Behind the Method: The key feature for analyzing halogenated compounds is the natural isotopic distribution. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13] This means that a molecule containing one bromine atom will show two peaks in the mass spectrum of almost equal intensity, separated by 2 m/z units (the M and M+2 peaks).

For this compound, which contains two bromine atoms, the mass spectrum will exhibit a highly characteristic triplet pattern for the molecular ion:

  • M peak: Contains two ⁷⁹Br isotopes.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • M+4 peak: Contains two ⁸¹Br isotopes. The relative intensity of this M:M+2:M+4 pattern will be approximately 1:2:1, providing a definitive fingerprint for the presence of two bromine atoms.

Data Presentation: Expected m/z Values
CompoundFormulaExpected [M+H]⁺Key Isotopic Pattern (m/z)
This compoundC₈H₅Br₂N273.88273.88, 275.88, 277.88 (Ratio ~1:2:1)
Example Product: AmineC₁₀H₁₂Br₂N₂321.94321.94, 323.94, 325.94 (Ratio ~1:2:1)
Visualization: General Reaction Monitoring Workflow

General_Workflow start Start Reaction sampling Take Aliquot at Time (t) start->sampling prep Sample Preparation (Quench, Dilute, Filter) sampling->prep analysis Instrumental Analysis (HPLC, GC, NMR, etc.) prep->analysis data Data Acquisition & Processing analysis->data decision Reaction Complete? data->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling Wait for Time (t+1)

Caption: A generalized workflow for iterative reaction monitoring.

Comparative Summary and Method Selection

The optimal analytical technique is dictated by the specific requirements of the analysis.

FeatureHPLCGCNMRMS (LC/GC-MS)
Principle Liquid-solid phase partitioningGas-solid/liquid phase partitioningNuclear spin in a magnetic fieldMass-to-charge ratio of ions
Sensitivity High (ng-µg)Very High (pg-ng)Moderate (mg)Extremely High (fg-pg)
Throughput High (automated)High (automated)Low to ModerateHigh (automated)
Quantitative Accuracy ExcellentVery GoodExcellent (with internal standard)Good (requires calibration)
Structural Info Low (retention time only)Low (retention time only)Excellent (definitive structure)High (molecular weight & fragmentation)
Best Use Case Routine quantitative monitoring of reactants and products.Analysis of volatile components and thermally stable compounds.Structural elucidation and mechanistic studies; in-situ monitoring.Unambiguous identification of products, intermediates, and byproducts.
Visualization: Decision Tree for Method Selection

Decision_Tree q1 What is the primary goal? ans_quant Routine Quantitative Monitoring q1->ans_quant Quantification ans_id Identify Unknowns/ Byproducts q1->ans_id Identification ans_struct Detailed Structural Information / Mechanism q1->ans_struct Structure q2 Are analytes volatile & thermally stable? res_hplc Use HPLC q2->res_hplc No / Unsure res_gc Use GC q2->res_gc Yes q3 Is structural confirmation needed? res_ms Use LC-MS or GC-MS q3->res_ms Yes, with high sensitivity res_nmr Use NMR q3->res_nmr Yes, primarily ans_quant->q2 ans_id->q3 ans_struct->res_nmr

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

A multi-platform analytical approach provides the most comprehensive understanding of this compound reactions. HPLC serves as the primary tool for robust, routine quantitative monitoring. GC offers a valuable alternative for volatile components. NMR provides indispensable structural information for mechanistic studies, while Mass Spectrometry delivers unparalleled sensitivity and specificity for the definitive identification of all reaction components. By judiciously applying these techniques, researchers can accelerate process development, ensure product quality, and scale up reactions with confidence.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
  • Workman, J., Jr., & Weyer, L. (2012). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145, 478-485.
  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1).
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Geitner, F., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis, 9(5), 4158-4169.
  • Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • SIELC Technologies. (2018). 3-Bromobenzyl cyanide.
  • Benchchem. (n.d.). The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists.
  • Foley, D. D., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.
  • Chansai, S. (2021).
  • ResearchGate. (n.d.). GC Chromatogram of C-alkylation of benzyl cyanide.
  • IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube.
  • Bak, M., et al. (2017). NMR reaction monitoring in flow synthesis. PubMed Central.
  • EPA. (n.d.). Method 335.
  • Benchchem. (n.d.). Comparative Guide to LC-MS Analysis of a Bromobenzyl Cyanide Reaction Mixture.
  • NYC Office of Chief Medical Examiner. (n.d.). CYANIDE by NPD GAS CHROMATOGRAPHY.
  • Purdue University Graduate School. (2021).
  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reaction of Bromobenzyl Cyanide with Primary Amines.
  • Sebroski, J. R., Liao, N., & Lipps, W. C. (n.d.).
  • Gouthamarayen, K. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Journal of Pharmaceutical and Biomedical Analysis, 186.
  • Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. NCBI Bookshelf.
  • Bell, S. C., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11396-11403.
  • Clark, J. (2023).
  • Marwah, A. K., Marwah, P., & Rao, G. S. (1990). Spectrophotometric Method for the Determination of Benzyl Cyanides. Analyst, 115, 445-448.
  • ResearchGate. (n.d.). Analytical methods to determine cyanide and its metabolites in....
  • Kitano, Y., et al. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(3), 405-410.
  • TheElkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
  • Organic Syntheses. (n.d.). Cyanic acid, phenyl ester.
  • Tsien, J., et al. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.

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Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the large-scale synthesis of 3,5-Dibromobenzyl cyanide, a critical building block in medicinal chemistry and materials science. The protocol is designed for scalability and reproducibility, emphasizing safety, process control, and analytical validation. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key procedural choices. This guide is structured to empower researchers with the expertise needed to confidently execute and adapt this synthesis.

Introduction: Significance of this compound

This compound is a versatile chemical intermediate. The presence of two bromine atoms on the aromatic ring provides reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyanomethyl group can be elaborated into a variety of functional moieties, including phenylacetic acids, phenethylamines, and heterocycles.[1][2][3] This trifunctional architecture makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[3][4]

Overall Synthetic Strategy

The synthesis is executed via a robust, two-step pathway starting from commercially available 3,5-dibromotoluene. This strategy is chosen for its reliability, use of well-understood chemical transformations, and amenability to scale-up.

  • Step 1: Free-Radical Bromination. The benzylic position of 3,5-dibromotoluene is selectively halogenated using N-bromosuccinimide (NBS) to yield the key intermediate, 3,5-dibromobenzyl bromide.

  • Step 2: Nucleophilic Cyanation. The intermediate is then converted to the final product via a Kolbe nitrile synthesis, where the benzylic bromide is displaced by a cyanide anion in a classic SN2 reaction.[1]

Synthesis_Pathway A 3,5-Dibromotoluene B 3,5-Dibromobenzyl Bromide A->B  NBS, Dibenzoyl Peroxide    CCl4, Reflux   C This compound B->C  Sodium Cyanide (NaCN)    Ethanol/Water, Reflux   Cyanation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Dissolve NaCN in Water (Flask 1 - Fume Hood) C Combine Solutions Heat to Reflux (3-4h) A->C B Dissolve 3,5-Dibromobenzyl Bromide in Ethanol (Flask 2) B->C D Monitor by TLC for Substrate Disappearance C->D E Cool & Pour into Water D->E F Extract with Organic Solvent (e.g., DCM) E->F G Wash Organic Layer (Water, Brine) F->G H Dry (Na₂SO₄) & Concentrate in Vacuo G->H I Recrystallize Crude Solid (e.g., Ethanol/Water) H->I J Characterize Final Product (NMR, GC-MS, HPLC) I->J

Sources

Application Note: Leveraging 3,5-Dibromobenzyl Cyanide for the Strategic Introduction of Functionalized Cyanomethyl Moieties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanomethyl group is a cornerstone functional moiety in medicinal chemistry, valued for its ability to modulate polarity and engage in crucial hydrogen bonding interactions, as well as for its synthetic versatility.[1][2] It can be transformed into a variety of other functional groups, including primary amines, amides, and carboxylic acids.[3] This application note provides a comprehensive technical guide on the use of 3,5-Dibromobenzyl cyanide as a sophisticated building block for introducing a dibromophenyl-substituted cyanomethyl group onto a range of molecular scaffolds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for C-alkylation, and offer expert insights into troubleshooting and product characterization. This guide is intended for researchers in organic synthesis and drug development seeking to employ this reagent for constructing complex molecular architectures.

Introduction: The Strategic Value of the Arylacetonitrile Scaffold

Arylacetonitriles are privileged structures in the synthesis of bioactive molecules. The nitrile group acts as a potent electron-withdrawing group, which significantly increases the acidity of the adjacent α-protons on the methylene bridge. This property allows for the facile generation of a resonance-stabilized carbanion, a powerful nucleophile for forming new carbon-carbon bonds.

This compound offers a dual advantage:

  • Nucleophilic Potential: It serves as a robust precursor to a nucleophilic carbanion for coupling with various electrophiles.

  • Latent Functionality: The two bromine atoms on the aromatic ring provide strategic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification of the molecular scaffold.

This combination makes this compound a highly valuable reagent for building complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Reagent Profile and Critical Safety Protocols

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and hazards is mandatory.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
CAS Number 60549-92-0
Appearance Off-white to yellow crystalline solid
Melting Point 77-81 °C

WARNING: HAZARD AND HANDLING INFORMATION

Substituted benzyl cyanides, including brominated analogues, are potent lachrymators and are toxic if inhaled, swallowed, or in contact with skin.[4][5][6] Strict adherence to safety protocols is essential.

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with full face protection.[7]

  • Handling: Avoid creating dust.[8] Do not breathe vapors, mists, or dust. In case of spills, do not attempt to clean up without appropriate respiratory protection. Evacuate the area and follow emergency procedures.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek immediate medical attention.[4]

    • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Mechanism: Deprotonation and Nucleophilic Alkylation

The core utility of this compound lies in the acidity of its benzylic protons. The reaction proceeds via a two-step sequence:

  • Deprotonation: A strong base is used to abstract a proton from the methylene (-CH₂-) group. This forms a resonance-stabilized carbanion, where the negative charge is delocalized over the carbon atom and the nitrile group. The choice of base is critical; common options include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA), depending on the required reactivity and substrate tolerance.

  • Nucleophilic Attack (Sₙ2): The resulting carbanion acts as a potent nucleophile, attacking an electrophilic substrate (e.g., an alkyl halide) to form a new C-C bond. This step typically follows an Sₙ2 pathway.

Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: C-C Bond Formation Reagent This compound (Ar-CH₂-CN) Carbanion Resonance-Stabilized Carbanion [Ar-CH-CN]⁻ Reagent->Carbanion Deprotonation Base Strong Base (B⁻) Base->Reagent Electrophile Electrophile (R-X) Carbanion2 Carbanion Electrophile->Carbanion2 Product Alkylated Product (Ar-CH(R)-CN) Carbanion2->Product SN2 Attack

Caption: General mechanism for the alkylation of this compound.

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Protocol 1: General Procedure for C-Alkylation with an Alkyl Halide

Objective: To synthesize α-alkylated arylacetonitriles from this compound.

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq.) to a dry, three-necked, round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Carefully wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF (or DMF) to the flask.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Carbanion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Electrophile Addition: Add the alkyl halide (1.1 eq.), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise to neutralize the excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Table 2: Representative Conditions for C-Alkylation

EntryElectrophile (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1IodomethaneNaHTHF0 to RT485-95%
2Benzyl BromideNaHDMF0 to RT680-90%
3Allyl BromideK₂CO₃AcetonitrileReflux1270-85%
4Ethyl BromoacetateLDATHF-78 to RT375-88%

Yields are estimates based on general arylacetonitrile alkylation chemistry and will vary with substrate.

Experimental Workflow Diagram

Workflow Setup 1. Inert Atmosphere Setup (Flask, N₂, Stirrer) Reagents 2. Add Base (NaH) & Anhydrous Solvent (THF) Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Add_Cyanide 4. Add 3,5-Dibromobenzyl Cyanide Solution Cool->Add_Cyanide Form_Anion 5. Stir for 30-60 min (Carbanion Formation) Add_Cyanide->Form_Anion Add_Electrophile 6. Add Electrophile (R-X) Form_Anion->Add_Electrophile React 7. Warm to RT & Stir (Monitor by TLC) Add_Electrophile->React Quench 8. Quench with aq. NH₄Cl React->Quench Workup 9. Extraction with Ethyl Acetate Quench->Workup Purify 10. Dry, Concentrate & Purify via Chromatography Workup->Purify Characterize 11. Product Characterization (NMR, IR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow for C-alkylation.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive base (hydrolyzed NaH).2. Wet reagents or solvents.3. Base not strong enough for the substrate.1. Use fresh NaH from a new container.2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.3. Switch to a stronger base like LDA or LiHMDS.
Multiple Products (Dialkylation) 1. Deprotonation of the mono-alkylated product.2. Reaction temperature is too high.1. Use a slight excess of the benzyl cyanide starting material.2. Add the electrophile slowly at a lower temperature (e.g., maintain at 0 °C or -78 °C).
Dark-Colored Reaction Mixture / Decomposition 1. Reaction temperature is too high.2. Presence of oxygen.3. Unstable electrophile or product.1. Maintain strict temperature control.2. Ensure the inert atmosphere is maintained throughout the reaction.3. Consider a lower reaction temperature and shorter reaction time.

Characterization of Alkylated Products

Confirmation of the desired product structure is achieved through standard analytical techniques:

  • ¹H NMR: The most telling sign of success is the disappearance of the singlet corresponding to the benzylic -CH₂- protons (typically ~4.0 ppm) and the appearance of a new multiplet (often a triplet or quartet) for the single benzylic -CH- proton at a similar chemical shift. New signals corresponding to the added R-group will also be present.

  • ¹³C NMR: The signal for the benzylic carbon will shift, and new signals for the R-group will appear. The nitrile carbon (-C≡N) signal is typically found around 115-120 ppm.

  • IR Spectroscopy: The characteristic sharp absorbance of the nitrile stretch (ν_C≡N) should be present in the range of 2240-2260 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the product, confirming its elemental composition. The isotopic pattern for two bromine atoms will be distinctive and should be observed.

References

  • Taylor & Francis. (n.d.). Cyanomethyl – Knowledge and References. [Link]
  • ResearchGate. (n.d.). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis | Request PDF. [Link]
  • ACS Omega. (2023).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Cyano Group Chemistry in the Development of Novel Compounds. [Link]
  • PubChem. (n.d.). Bromobenzyl Cyanide. [Link]
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
  • ResearchGate. (n.d.).

Sources

Synthesis of Succinate Dehydrogenase Inhibitors (SDHIs): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Succinate Dehydrogenase Inhibitors (SDHIs) represent a critical class of fungicides and nematicides, pivotal in modern crop protection and with emerging applications in medicine. Their mode of action targets Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain, a vital enzyme for energy production in pathogenic fungi.[1][2] This guide provides an in-depth exploration of the synthetic chemistry underpinning these powerful molecules, offering detailed protocols for the laboratory-scale synthesis of several commercially significant SDHIs.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the synthetic strategies, empowering researchers to understand, replicate, and adapt these methods. The protocols are designed to be self-validating, incorporating detailed characterization data to confirm the identity and purity of the synthesized compounds.

The Core Chemistry of SDHIs: A Tale of Two Halves

The molecular architecture of most modern SDHIs is characterized by a "toxophore," typically a pyrazole or pyridine carboxamide core, linked to a lipophilic "anchor" group, often a substituted biphenyl or other complex aryl moiety. This modular structure lends itself to convergent synthetic strategies, where the two key fragments—an aniline derivative and a carboxylic acid derivative—are synthesized separately and then coupled in a final amidation step.

The primary synthetic challenges and innovations in SDHI synthesis often lie in the efficient and regioselective construction of the complex aniline fragment. Techniques such as the Suzuki-Miyaura cross-coupling, Gomberg-Bachmann reaction, and Negishi cross-coupling are frequently employed to forge the crucial biaryl bond.[2][3][4]

Safety in Synthesis: A Paramount Consideration

The synthesis of SDHIs involves the use of potentially hazardous reagents and reaction conditions. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

Key Safety Considerations:

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water.[3][5][6][7][8] Always handle thionyl chloride in a fume hood, wear appropriate PPE, and quench any residual reagent with care.

  • Palladium Catalysts: While essential for cross-coupling reactions, palladium catalysts can be flammable and may require an inert atmosphere to prevent deactivation.[2][9]

  • Suzuki-Miyaura Cross-Coupling: These reactions can be exothermic and may pose a risk of thermal runaway if not properly controlled, especially on a larger scale.[2] Careful monitoring of the reaction temperature is crucial.

Detailed Synthetic Protocols

This section provides step-by-step protocols for the synthesis of several prominent SDHI fungicides. Each protocol is divided into the synthesis of key intermediates followed by the final coupling and purification of the target molecule.

Protocol 1: Synthesis of Boscalid

Boscalid is a broad-spectrum fungicide characterized by its 2-chloronicotinamide core linked to a 4'-chlorobiphenyl-2-amine anchor.[10] A common synthetic approach involves a Suzuki-Miyaura coupling to construct the biphenyl intermediate, followed by amidation.[11][12]

Workflow for Boscalid Synthesis

G cluster_0 Intermediate 1: 2-Amino-4'-chlorobiphenyl cluster_1 Intermediate 2: 2-Chloronicotinyl chloride cluster_2 Final Product: Boscalid A 1-Chloro-2-nitrobenzene C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 4-Chlorophenylboronic acid B->C D 4'-Chloro-2-nitrobiphenyl C->D E Nitro Group Reduction (e.g., H₂, Pt/C) D->E F 2-Amino-4'-chlorobiphenyl E->F J Amidation F->J G 2-Chloronicotinic acid H Chlorination (Thionyl chloride) G->H I 2-Chloronicotinyl chloride H->I I->J K Boscalid J->K L Purification (Recrystallization/ Column Chromatography) K->L M Pure Boscalid L->M

Caption: General workflow for the synthesis of Boscalid.

Part 1: Synthesis of 2-Amino-4'-chlorobiphenyl

  • Suzuki-Miyaura Coupling: In a round-bottom flask under an inert atmosphere (e.g., argon), combine 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and a base like sodium carbonate (2.0 eq).[13]

  • Add a suitable solvent system, for example, a mixture of ethanol and water.[13]

  • Heat the reaction mixture to 80°C and stir until the starting materials are consumed (monitor by TLC or GC-MS).[13]

  • After cooling, extract the product, 4'-chloro-2-nitrobiphenyl, with an organic solvent and purify by column chromatography. The intermediate is typically a light yellow oil.[12]

  • Nitro Group Reduction: Dissolve the purified 4'-chloro-2-nitrobiphenyl in ethanol and add a catalytic amount of platinum on carbon (Pt/C).[11]

  • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.[11]

  • Filter off the catalyst and concentrate the filtrate to obtain 2-amino-4'-chlorobiphenyl.

Part 2: Synthesis of 2-Chloronicotinyl chloride

  • In a flask equipped with a reflux condenser, add 2-chloronicotinic acid (1.0 eq) and 1,2-dichloroethane.[7]

  • Carefully add thionyl chloride (1.5 eq) and reflux the mixture for 1 hour.[7]

  • Concentrate the reaction mixture under reduced pressure to obtain 2-chloronicotinyl chloride as an orange-colored oil which may solidify upon standing.[7]

Part 3: Amidation to form Boscalid

  • Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in a suitable solvent such as toluene.

  • Add a base, for example, triethylamine (1.2 eq), and cool the mixture in an ice bath.

  • Slowly add a solution of 2-chloronicotinyl chloride (1.05 eq) in toluene.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.[11]

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Boscalid as a white powder.[11]

Characterization of Boscalid:

ParameterData
Molecular Formula C₁₈H₁₂Cl₂N₂O
Molecular Weight 343.2 g/mol [10]
¹H NMR (CDCl₃) Predicted shifts around δ 7.25-7.46 (m, aromatic protons), 8.13-8.15 (m, pyridine proton), 8.42-8.45 (m, pyridine protons).[14]
Mass Spectrum (MS) MS-MS fragments observed at m/z 271.0862, 272.0933, 243.0908, 254.0823, 139.9887.[10]
Protocol 2: Synthesis of Bixafen

Bixafen is another prominent pyrazole-carboxamide SDHI. Its synthesis involves the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride with a complex aniline, 2-(3,4-dichlorophenyl)-4-fluoroaniline.[12]

Workflow for Bixafen Synthesis

G cluster_0 Intermediate 1: 2-(3,4-Dichlorophenyl)-4-fluoroaniline cluster_1 Intermediate 2: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride cluster_2 Final Product: Bixafen A 3,4-Dichlorobromobenzene B Grignard Formation (Mg) A->B C 3,4-Dichlorophenylmagnesium bromide B->C D Transmetalation (ZnCl₂) C->D E (3,4-Dichlorophenyl)zinc chloride D->E G Negishi Coupling (Pd catalyst) E->G F 2-Bromo-4-fluoronitrobenzene F->G H 2-(3,4-Dichlorophenyl)-4-fluoronitrobenzene G->H I Nitro Group Reduction (Fe, NH₄Cl) H->I J 2-(3,4-Dichlorophenyl)-4-fluoroaniline I->J N Amidation J->N K 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid L Chlorination (Thionyl chloride) K->L M 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride L->M M->N O Bixafen N->O P Purification (Recrystallization/ Column Chromatography) O->P Q Pure Bixafen P->Q

Caption: General workflow for the synthesis of Bixafen.

Part 1: Synthesis of 2-(3,4-Dichlorophenyl)-4-fluoroaniline

  • Grignard Reagent Formation: In a three-necked flask under a nitrogen atmosphere, add magnesium powder and a solvent such as tetrahydrofuran (THF). Slowly add a solution of 3,4-dichlorobromobenzene in THF to initiate the Grignard reaction, forming 3,4-dichlorophenylmagnesium bromide.[10]

  • Transmetalation: The Grignard reagent is then reacted with zinc chloride to form (3,4-dichlorophenyl)zinc chloride.[10]

  • Negishi Coupling: The organozinc compound is then coupled with 2-bromo-4-fluoronitrobenzene in the presence of a palladium catalyst to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.[10]

  • Nitro Group Reduction: The nitro intermediate is reduced to the corresponding aniline using iron powder and ammonium chloride in a mixture of a solvent like ethanol and water, with the addition of glacial acetic acid.[10] This provides 2-(3,4-dichlorophenyl)-4-fluoroaniline.

Part 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • This key intermediate is synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[5]

  • The carboxylic acid is treated with thionyl chloride, often with a catalytic amount of DMF, to yield the acid chloride.[5]

Part 3: Amidation to form Bixafen

  • Dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline (1.0 eq) in a solvent like xylene.[10]

  • Heat the solution to reflux and slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in xylene.[10]

  • Maintain the reflux for several hours until the reaction is complete.[10]

  • Work-up and Purification: After cooling, wash the reaction mixture with water, dry the organic layer, and concentrate. The crude Bixafen can be purified by recrystallization or column chromatography.[9]

Characterization of Bixafen:

ParameterData
Molecular Formula C₁₈H₁₂Cl₂F₃N₃O
Molecular Weight 414.2 g/mol [12]
Mass Spectrum (LC-MS) Precursor ion at m/z 414.0382. Major fragment ions at m/z 229.0082, 204.0122, 231.0237.[12]
HPLC-MS/MS MRM transitions monitored: m/z 414 -> m/z 394 (quantitation) and m/z 414 -> m/z 266 (confirmation).[15]
Protocol 3: Synthesis of Fluxapyroxad

Fluxapyroxad features a 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide core linked to a 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine moiety. Its synthesis often relies on a Suzuki-Miyaura coupling to create the trifluorinated biphenyl intermediate.[3][8]

Workflow for Fluxapyroxad Synthesis

G cluster_0 Intermediate 1: 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine cluster_1 Intermediate 2: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride cluster_2 Final Product: Fluxapyroxad A 2-Iodoaniline C Suzuki-Miyaura Coupling (Pd(PPh₃)₄, base) A->C B (3,4,5-Trifluorophenyl)boronic acid B->C D 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine C->D H Amidation D->H E 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid F Chlorination (Thionyl chloride) E->F G 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F->G G->H I Fluxapyroxad H->I J Purification I->J K Pure Fluxapyroxad J->K

Caption: General workflow for the synthesis of Fluxapyroxad.

Part 1: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

  • Suzuki-Miyaura Coupling: In a flask, combine 2-iodoaniline (1.0 eq), (3,4,5-trifluorophenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.04 mol%), and a suitable base in a solvent system of toluene and water.[15]

  • Heat the mixture at reflux (around 85°C) for several hours.[15]

  • After completion, extract the aqueous layer with toluene. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified if necessary.[15]

Part 2: Amidation to form Fluxapyroxad

  • The amidation is carried out by reacting the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[3][8]

  • The reaction is typically performed in the presence of a base in an appropriate organic solvent.

Characterization of Fluxapyroxad:

ParameterData
Molecular Formula C₁₈H₁₂F₅N₃O
Molecular Weight 381.3 g/mol
Mass Spectrum (MS) In negative ion mode, cleavage occurs between the amide and pyrazole group, leading to characteristic fragments.[16]
Protocol 4: Synthesis of Sedaxane

Sedaxane is unique for its bicyclopropyl-phenyl amine moiety. Its synthesis is a multi-step process involving the construction of this novel amine followed by amidation.[6]

Part 1: Synthesis of 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline

  • Aldol Condensation: A base-catalyzed aldol condensation between 2-chlorobenzaldehyde and cyclopropyl methyl ketone forms an α,β-unsaturated carbonyl compound.[6]

  • Dihydropyrazole Formation: The product from the previous step is reacted with hydrazine to give a dihydropyrazole derivative.[6]

  • Cyclopropane Ring Formation: Treatment with potassium hydroxide forms the second cyclopropyl ring.[6]

  • Buchwald-Hartwig Amination: The resulting material is converted to the desired aniline via a Buchwald-Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by treatment with hydroxylamine.[6]

Part 2: Amidation to form Sedaxane

  • The synthesized 2-([1,1'-bi(cyclopropan)]-2-yl)aniline is then coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield Sedaxane.[6]

Characterization of Sedaxane:

ParameterData
Molecular Formula C₁₈H₁₉F₂N₃O
Molecular Weight 331.4 g/mol [17]
¹³C NMR Shifts observed at 2.8–22.2, 39.6, 76.7–77.3, 109.2–113.8, 117.5– 127.5, 132.6–137.0, 143.1, and 159.5 ppm.[1]
¹H NMR Shifts observed at 0–0.3, 0.6– 1.1, 1.5, 3.8, 6.8, 6.9–8, and 8.1 ppm.[1]
Mass Spectrum (MS) Molecular ion (M+) peak at m/z = 331. Major fragment ions at m/z = 302, 290, 282, 263, 172, 159, and 130.[1]
Protocol 5: Synthesis of Isopyrazam

Isopyrazam is a pyrazole carboxamide with a complex bridged-ring amine moiety. It exists as a mixture of syn- and anti-isomers.[18][19]

Part 1: Synthesis of 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine

The synthesis of this key amine intermediate is a complex, multi-step process that is a significant part of the overall synthesis of Isopyrazam.

Part 2: Amidation to form Isopyrazam

  • The amidation involves reacting the 9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Characterization of Isopyrazam:

ParameterData
Molecular Formula C₂₀H₂₃F₂N₃O
Molecular Weight 375.4 g/mol [20]
Isomeric Ratio Commercial Isopyrazam is a mixture of syn- and anti-isomers, with the ratio typically ranging from 70:30 to 100:0 (syn:anti).[18][19]
Toxicity The acute oral toxicity can vary depending on the isomeric ratio.[18][21]

Conclusion and Future Perspectives

The synthesis of succinate dehydrogenase inhibitors is a vibrant area of research, driven by the need for new and more effective crop protection agents. The modular nature of these molecules allows for extensive synthetic exploration, leading to the discovery of novel compounds with improved efficacy and broader spectrum of activity. The protocols outlined in this guide provide a foundation for researchers to engage in the synthesis and development of this important class of molecules. As our understanding of the structure-activity relationships of SDHIs continues to grow, we can anticipate the development of even more sophisticated and targeted synthetic strategies in the future.

References

  • Sedaxane. (n.d.). In Wikipedia.
  • Synthesis of 2-chloronicotinyl chloride. (n.d.). PrepChem.com.
  • SEDAXANE (259). (n.d.). Food and Agriculture Organization of the United Nations.
  • Boscalid | C18H12Cl2N2O | CID 213013. (n.d.). PubChem.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). Organic Process Research & Development. [Link]
  • Structure and product ion spectra of five pyrazole fungicides. (n.d.). ResearchGate.
  • Isopyrazam TM , a new fungicide active substance effective against foliar diseases of wheat and barley. (n.d.).
  • Bixafen | C18H12Cl2F3N3O | CID 11434448. (n.d.). PubChem.
  • Public Release Summary on the Evaluation of the New Active Isopyrazam in the Product Seguris Flexi Fungicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
  • ISOPYRAZAM (249). (n.d.). Food and Agriculture Organization of the United Nations.
  • ECM for Bixafen in Water - MRID 49877182. (n.d.). United States Environmental Protection Agency.
  • ISOPYRAZAM 165. (n.d.). Joint FAO/WHO Meeting on Pesticide Residues.
  • Isopyrazam | C20H23F2N3O | CID 25271089. (n.d.). PubChem.
  • Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. (n.d.). Reaction Chemistry & Engineering. [Link]
  • Chromatograms and mass spectra of boscalid and pyraclostrobin. (n.d.). ResearchGate.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate.
  • A novel process concept for the three step Boscalid® synthesis. (n.d.). ResearchGate.
  • boscalid, 188425-85-6. (n.d.). The Good Scents Company.
  • Boscalid, CAS No. 188425-85-6. (n.d.). iChemical.
  • Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. (2024, July 26). Journal of Agricultural and Food Chemistry. [Link]
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Boscalid (PC 128008) MRIDs 50785704/50785705. (n.d.). United States Environmental Protection Agency.
  • BOSCALID (221). (n.d.). Food and Agriculture Organization of the United Nations.
  • Analytical Observations Report. (2021, March 25). EURL-SRM.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). Frontiers in Chemistry. [Link]
  • Penflufen | C18H24FN3O | CID 11674113. (n.d.). PubChem.
  • Sedaxane | C18H19F2N3O | CID 11688533. (n.d.). PubChem.
  • Sedaxane & Degradates Environmental Chemistry Method - Water. (n.d.). United States Environmental Protection Agency.
  • Stereoselective analysis of the chiral fungicide penflufen in wheat plants, spinach, and Chinese cabbage. (n.d.). RSC Publishing. [Link]
  • Protecting group-free synthesis of the fungicide Mandipropamid. (n.d.). Semantic Scholar.
  • ECM for Sedaxane & Degradates in Water - MRID 47473348. (n.d.). United States Environmental Protection Agency.
  • (1H and 13C) 1D NMR data of 1. (n.d.). ResearchGate.
  • Sedaxane Environmental Chemistry Method - Soil. (n.d.). United States Environmental Protection Agency.
  • Chemistry‐based discovery of fungicidal sulfonyl carboxamides. (n.d.). ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dibromobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound from 3,5-dibromobenzyl bromide.

Issue 1: Low or No Product Yield

A diminished or absent yield of the desired this compound is a frequent challenge. The root cause often lies in the reaction conditions or the quality of the reagents.

Possible Causes & Solutions:

  • Poor Nucleophilicity of Cyanide: The cyanide ion (CN⁻) is a potent nucleophile, but its reactivity can be hampered by the choice of solvent. In protic solvents like water or ethanol, the cyanide ion can be heavily solvated through hydrogen bonding, forming a "solvent cage" that hinders its ability to attack the electrophilic carbon of the benzyl bromide.[1][2]

    • Solution: Employ a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile.[1][2] These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the cyanide anion relatively "naked" and more reactive.[3]

  • Sub-optimal Reaction Temperature: The nucleophilic substitution reaction has an activation energy that must be overcome.

    • Solution: While room temperature may suffice, gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid the formation of degradation products at excessive temperatures.

  • Inadequate Mixing in a Biphasic System: If using a two-phase system (e.g., an organic solvent and an aqueous solution of cyanide), inefficient mixing can be the rate-limiting step.

    • Solution: Implement vigorous stirring to maximize the interfacial area between the two phases.[4] The use of a phase-transfer catalyst is highly recommended in such systems.

  • Degradation of Starting Material: 3,5-Dibromobenzyl bromide can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.

    • Solution: Ensure your starting material is pure and the reaction is carried out under anhydrous conditions if possible, especially when using a polar aprotic solvent.

Issue 2: Formation of Significant Impurities

The presence of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of side products.

Possible Causes & Solutions:

  • Isocyanide Formation: A common side product in reactions with cyanide is the corresponding isocyanide (3,5-dibromobenzyl isocyanide). This occurs because the cyanide ion is an ambident nucleophile, with electron density on both the carbon and nitrogen atoms.

    • Solution: The choice of cyanide salt can influence the outcome. While sodium or potassium cyanide are commonly used, some literature suggests that using trimethylsilyl cyanide (TMSCN) in the presence of a catalyst can favor the formation of the nitrile.[5][6] Additionally, purification methods can be employed to remove the isocyanide impurity.[7]

  • Elimination (E2) Products: Although 3,5-dibromobenzyl bromide is a primary benzylic halide and strongly favors SN2 reactions, harsh conditions (e.g., high temperatures and a strongly basic cyanide solution) could potentially lead to some elimination products.

    • Solution: Maintain a moderate reaction temperature and avoid excessively basic conditions if possible. The use of a phase-transfer catalyst can often allow for milder reaction conditions, thereby minimizing side reactions.[8]

  • Hydrolysis Products: If water is present in the reaction mixture, 3,5-dibromobenzyl alcohol may form as a byproduct.

    • Solution: Use anhydrous solvents and reagents to minimize hydrolysis.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes & Solutions:

  • Emulsion Formation During Workup: When quenching the reaction with water and extracting with an organic solvent, emulsions can form, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.

  • Co-elution of Impurities During Chromatography: Some impurities may have similar polarities to the desired product, leading to incomplete separation by column chromatography.

    • Solution: Experiment with different solvent systems for your column. A gradient elution may be necessary. If the product is a solid, recrystallization is an excellent method for purification.[9]

  • Product Instability: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases during workup) can potentially degrade the product.[10]

    • Solution: Perform the workup and purification steps promptly and under mild conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

The most direct and common method is the nucleophilic substitution of 3,5-dibromobenzyl bromide with a cyanide salt.[11] This reaction proceeds via an SN2 mechanism.

Q2: Which cyanide source is best: NaCN, KCN, or something else?

Both sodium cyanide (NaCN) and potassium cyanide (KCN) are effective and widely used.[12] The choice may depend on solubility in the chosen solvent system. In some cases, for improved selectivity and milder conditions, trimethylsilyl cyanide (TMSCN) with a suitable catalyst can be advantageous.[6]

Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly beneficial when running the reaction in a two-phase system (e.g., an organic solvent and an aqueous cyanide solution).[8][13] The PTC facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the 3,5-dibromobenzyl bromide is dissolved, thereby accelerating the reaction.[4] While not strictly necessary if using a single-phase system (e.g., NaCN in DMSO), a PTC can significantly improve reaction rates and yields in biphasic systems.[12]

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method.[9] Spot the reaction mixture alongside the starting material (3,5-dibromobenzyl bromide). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[9]

Q5: What are the typical workup and purification procedures?

A standard workup involves quenching the reaction mixture with water and extracting the product with an organic solvent like dichloromethane or diethyl ether.[9] The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[9] The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.[9]

III. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Starting Material 3,5-Dibromobenzyl BromideCommercially available or synthesized from 3,5-dibromotoluene.[14]
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)Cost-effective and readily available.
Solvent Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Polar aprotic solvents enhance the nucleophilicity of the cyanide ion.[1][15]
Catalyst Tetrabutylammonium Bromide (TBAB) (if using a biphasic system)Facilitates the transfer of the cyanide ion to the organic phase.[13]
Temperature 40-60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Reaction Time 2-6 hoursMonitor by TLC to determine completion.
Protocol 1: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromobenzyl bromide (1.0 eq.) in DMSO.

  • Reagent Addition: Add sodium cyanide (1.2 eq.) to the solution.

  • Reaction: Heat the mixture to 50 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

IV. Visualizations

Diagram 1: SN2 Reaction Mechanism

Caption: SN2 reaction mechanism for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Product Yield check_solvent Is the solvent polar aprotic (e.g., DMSO, DMF)? start->check_solvent change_solvent Switch to a polar aprotic solvent. check_solvent->change_solvent No check_temp Is the reaction temperature adequate (e.g., 40-60 °C)? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature and monitor by TLC. check_temp->increase_temp No check_ptc Is a phase-transfer catalyst (PTC) being used for biphasic systems? check_temp->check_ptc Yes increase_temp->check_ptc add_ptc Add a PTC like TBAB. check_ptc->add_ptc No check_reagents Are the reagents (bromide and cyanide) of high purity and dry? check_ptc->check_reagents Yes add_ptc->check_reagents purify_reagents Purify starting material and use anhydrous reagents/solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A step-by-step workflow for troubleshooting low product yield.

V. References

  • Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted... Retrieved from [Link]

  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring. Retrieved from

  • Google Patents. (n.d.). CN1608049A - Method for preparing benzyl cyanide compound. Retrieved from

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides. Retrieved from

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide. Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-dibromobenzyl bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). No cyanation of benzyl bromide in the absence of Cu. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides. Retrieved from

  • PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]

  • LookChem.com. (n.d.). Synthesis of Benzyl cyanide. Retrieved from [Link]

  • Sciencemadness Wiki. (2021, July 29). Benzyl cyanide. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). US4429145A - Preparation of trimethylsilyl cyanide. Retrieved from

  • Sciencemadness.org. (2011, December 3). Mechanism of benzyl cyanide synthesis? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

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Technical Support Center: 3,5-Dibromobenzyl Cyanide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of today's synthetic chemists, this Technical Support Center guide provides field-proven troubleshooting strategies and in-depth protocols for the purification of crude 3,5-Dibromobenzyl cyanide. As a Senior Application Scientist, my focus is to move beyond mere procedural lists, offering instead a causal understanding of each step to empower researchers in achieving optimal purity for their compounds.

Guide Overview:

  • Troubleshooting Guide: Rapidly diagnose and solve common purification challenges.

  • Core Purification Protocols: Detailed, step-by-step methodologies for validated purification techniques.

  • Frequently Asked Questions (FAQs): Essential knowledge for handling and analyzing this compound.

  • Physicochemical Data & Safety: Quick reference tables for material properties and handling.

Troubleshooting Guide: Common Purification Issues

This section is designed for immediate problem-solving. Identify your issue in the questions below to find probable causes and validated solutions.

Question: My crude product is an oil and refuses to solidify. What's happening and how can I fix it?

Answer:

This is a classic sign of significant impurities depressing the melting point or the presence of residual solvent.

  • Probable Cause 1: Residual Solvent: High-boiling point solvents used in the synthesis (like DMSO or DMF) can be difficult to remove completely and will keep your product oily.

  • Solution 1: Co-evaporation & High Vacuum.

    • Dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

    • Remove the solvent on a rotary evaporator.

    • Repeat this process 2-3 times with the volatile solvent to azeotropically remove the higher-boiling point solvent.

    • Place the flask on a high-vacuum line for several hours to remove the last traces.

  • Probable Cause 2: High Impurity Load. Unreacted starting materials or side-products can act as a eutectic mixture, preventing crystallization.

  • Solution 2: Trituration.

    • Add a non-polar solvent in which your product is poorly soluble but the impurities are (e.g., cold hexanes or a hexanes/ethyl acetate mixture).

    • Use a spatula or glass rod to vigorously scratch and stir the oily product in the cold solvent. This mechanical action can induce nucleation and crystallization.

    • The impurities will dissolve in the solvent, which can then be decanted. The resulting solid can be collected by filtration.

  • Solution 3: Preparative Chromatography. If the oil is highly impure, direct crystallization will be inefficient. Proceed directly to the Column Chromatography protocol outlined below.

Question: My recrystallization resulted in very poor recovery. What went wrong?

Answer:

Low recovery is typically a solvent-related issue. The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold.[1]

  • Probable Cause 1: Incorrect Solvent Choice. The solvent may have high solubility for your product even at low temperatures.

  • Solution 1: Systematic Solvent Screening. Perform small-scale solubility tests. Place a few milligrams of your crude product in separate test tubes and add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) to identify an optimal system.

  • Probable Cause 2: Excessive Solvent Volume. Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

  • Solution 2: Minimal Solvent Addition & Controlled Evaporation.

    • During recrystallization, add the hot solvent dropwise only until the solid just dissolves.

    • If you suspect too much solvent was added, carefully evaporate a portion of the solvent to re-saturate the solution before allowing it to cool.

Question: My product looks clean after recrystallization, but TLC/HPLC analysis still shows impurities. Why?

Answer:

This indicates that the impurity has similar solubility properties to your product and is co-crystallizing.

  • Probable Cause: Structurally Similar Impurity. An impurity with a similar polarity and structure (e.g., an isomeric dibromobenzyl cyanide) can incorporate into your product's crystal lattice.

  • Solution 1: Second Recrystallization with a Different Solvent System. A different solvent may alter the solubility characteristics of the product and impurity enough to allow for effective separation.

  • Solution 2: Column Chromatography. This is the most effective solution. The interaction with the stationary phase provides a different separation mechanism (adsorption) that can resolve compounds with very similar solubilities.[2][3]

Question: My compound is streaking badly on the silica TLC plate and during column chromatography. How can I get clean separation?

Answer:

Streaking on silica gel is a common problem indicating an issue with the interaction between your compound and the stationary phase.

  • Probable Cause 1: Overloading. Applying too much sample to the TLC plate or column leads to broad, streaky bands.

  • Solution 1: Dilute and Load Less. Use a more dilute solution for spotting the TLC. For column chromatography, adhere to the recommended sample-to-silica ratio (typically 1:50 to 1:100 by weight).

  • Probable Cause 2: Acidic Impurities. The synthesis of nitriles can sometimes lead to the formation of carboxylic acids via hydrolysis.[4] Acidic compounds often streak on silica gel.

  • Solution 2: Modify the Mobile Phase. Add a small amount (0.5-1%) of acetic acid to the eluent. This protonates the acidic impurity, reducing its interaction with the silica and resulting in sharper bands.

  • Probable Cause 3: Interaction with Silica. The nitrile group itself can have strong interactions with the acidic silanol groups on the silica surface.

  • Solution 3: Use a Different Stationary Phase. Consider using neutral or basic alumina as the stationary phase if streaking persists.

Core Purification Protocols

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Recrystallization

This method is ideal for crude material that is already substantially pure (>85-90%) and solid.

Methodology:

  • Solvent Selection: Based on small-scale tests, a mixture of ethanol and water or isopropanol is often effective. This compound is readily soluble in many common organic solvents.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to just below its boiling point.

  • Hot Filtration (Optional but Recommended): Add the minimum amount of hot solvent to the crude material to fully dissolve it. If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Purification Method Selection

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_oily Crude is an oil or a low-melting solid is_solid->is_oily No recrystallize Perform Recrystallization is_solid->recrystallize Yes triturate Attempt Trituration with Hexanes is_oily->triturate triturate_ok Did it solidify? triturate->triturate_ok triturate_ok->recrystallize Yes column_chrom Perform Column Chromatography triturate_ok->column_chrom No purity_check1 Check Purity (TLC/HPLC) recrystallize->purity_check1 is_pure1 Is purity >98%? purity_check1->is_pure1 end_product Pure Product is_pure1->end_product Yes is_pure1->column_chrom No purity_check2 Check Purity (TLC/HPLC) column_chrom->purity_check2 is_pure2 Is purity >98%? purity_check2->is_pure2 is_pure2->end_product Yes is_pure2->column_chrom No (Re-evaluate conditions)

Caption: Decision workflow for purifying crude this compound.

Protocol 2: Flash Column Chromatography

This is the most powerful method for separating multiple components or purifying very impure samples.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures of varying polarity (e.g., Hexanes:Ethyl Acetate). Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing (Wet Loading):

    • Place a small cotton or glass wool plug at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column.

    • Gently tap the column to pack the silica evenly and drain the excess solvent until it is level with the top of the silica bed.[3] Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (or Celite) to this solution, approximately 2-3 times the weight of your crude product.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[6]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your eluent to the column, taking care not to disturb the top layer.

    • Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes or flasks.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? The most common synthesis involves the reaction of 3,5-dibromobenzyl bromide with a cyanide salt (e.g., NaCN or KCN).[7] Potential impurities include:

  • Unreacted 3,5-dibromobenzyl bromide: The starting material.

  • 3,5-Dibromobenzyl alcohol: From hydrolysis of the starting bromide.

  • 3,5-Dibromophenylacetic acid/amide: From hydrolysis of the product nitrile group, especially during workup.[4]

  • Isocyanide isomer: A common byproduct in cyanide substitution reactions.[8]

Q2: How can I confirm the purity and identity of my final product? A combination of techniques is recommended:

  • HPLC/GC-MS: To determine purity (>98% is a common target) and confirm the molecular weight.[7][9]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and rule out the presence of isomeric or other impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: Can my product decompose during analysis? Yes. It has been observed that some compounds, like oximes, can decompose to nitriles under the high temperatures of a GC injection port.[10] While this compound is relatively stable, if you see unexpected impurities in GC-MS that are not present in NMR or HPLC, consider the possibility of thermal decomposition during analysis.

Q4: What are the critical safety precautions?

  • Lachrymator: Bromobenzyl cyanides are strong lachrymators (tear gas agents).[11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Cyanide Waste: The synthesis uses cyanide salts. All aqueous waste and contaminated glassware should be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize and destroy any residual cyanide ions before disposal.[13]

Troubleshooting Recrystallizationdot

G start Recrystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Formed (Product remains oily/dissolved) issue->no_crystals No Crystals low_yield Low Yield issue->low_yield Low Yield impure_product Product Still Impure issue->impure_product Impure cause1 Probable Cause: - Too much solvent - Wrong solvent choice no_crystals->cause1 cause2 Probable Cause: - Product is soluble in cold solvent - Premature crystallization low_yield->cause2 cause3 Probable Cause: - Impurity co-crystallized impure_product->cause3 solution1 Solution: 1. Evaporate some solvent 2. Cool for longer 3. Re-screen for a better solvent cause1->solution1 solution2 Solution: 1. Ensure complete cooling 2. Re-screen for a less-solubilizing solvent cause2->solution2 solution3 Solution: 1. Re-crystallize from a different solvent 2. Switch to Column Chromatography cause3->solution3

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromobenzyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic complexities of this versatile yet challenging reagent. Here, we address common issues encountered during its use in various chemical transformations, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to empower you with the knowledge to overcome low reactivity and achieve your desired synthetic outcomes.

Introduction: Understanding the Reactivity Profile of this compound

This compound presents a unique set of reactivity challenges due to its structural features. The two bromine atoms on the aromatic ring are deactivating groups, which can influence the reactivity of the C-Br bonds in cross-coupling reactions. Additionally, the benzylic cyanide moiety offers a site for nucleophilic attack or modification of the nitrile group. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in cross-coupling reactions with this compound are a common hurdle. The primary reasons often revolve around the inherent low reactivity of the aryl bromide bonds and potential catalyst inhibition. Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Br bond.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective enough. For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step, which is frequently the rate-limiting step in the catalytic cycle.[1]

    • Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos. These have proven effective for challenging cross-couplings.

    • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium sources.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[1] The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Recommended Bases: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] Ensure the base is finely powdered and anhydrous to ensure consistency.

  • Solvent and Temperature: The reaction solvent must be able to dissolve the reactants and the catalyst complex. The reaction temperature needs to be high enough to overcome the activation energy barrier.

    • Recommended Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.[2] The addition of a small amount of water can sometimes be beneficial in Suzuki reactions, but it should be carefully optimized as excess water can lead to protodeboronation of the boronic acid.[1]

    • Temperature: Reactions may require heating to temperatures between 80-110 °C.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.

Optimized Suzuki Coupling Protocol for this compound:

Parameter Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%)Reliable source of Pd(0).
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.[1]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for the transmetalation step.[1]
Solvent 1,4-Dioxane/H₂O (10:1)Good solvent for both organic and inorganic reagents.
Temperature 100-110 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Argon or NitrogenProtects the Pd(0) catalyst from oxidation.[3]

Question: I am trying to perform a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. How can I improve the reaction efficiency?

Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations of this compound can be challenging. The key is to use a catalyst system that can efficiently couple an amine with the deactivated aryl bromide.

  • Catalyst System: The combination of a palladium precursor and a suitable ligand is crucial. For amination reactions, bulky biarylphosphine ligands are generally the most effective.

    • Recommended Ligands: Xantphos or Josiphos-type ligands are often successful.[2]

    • Palladium Source: Pd₂(dba)₃ is a preferred precursor for these reactions.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[4]

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Recommended Solvents: Toluene or 1,4-dioxane are typically used.[2]

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding. What should I check?

Answer: The Sonogashira reaction involves a dual catalytic system of palladium and copper.[5] Failure of this reaction can often be attributed to issues with either catalyst or the reaction conditions.

  • Catalyst System:

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are commonly used.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is fresh and not oxidized.

  • Base and Solvent: An amine base is typically used, which also serves as the solvent in some cases.

    • Recommended Base/Solvent: Triethylamine (TEA) or diisopropylamine (DIPA) are common choices.[6]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). A thoroughly degassed reaction setup under an inert atmosphere is critical.

Scenario 2: Unwanted Side Reactions at the Benzylic Position

Question: I am trying to perform a reaction on the aromatic ring of this compound, but I am observing side products resulting from reactions at the benzylic CH₂ group. How can I prevent this?

Answer: The benzylic protons of this compound are acidic and can be deprotonated by strong bases, leading to the formation of a carbanion. This carbanion can then participate in undesired side reactions.

  • Choice of Base: When performing reactions on the aromatic ring, avoid using excessively strong bases that can deprotonate the benzylic position. For example, in cross-coupling reactions, K₃PO₄ or Cs₂CO₃ are generally preferred over stronger bases like NaH or LDA.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

  • Protecting Groups: In some cases, it may be necessary to protect the benzylic position if it is interfering with the desired transformation. However, this adds extra steps to the synthesis.

Scenario 3: Difficulty with Nucleophilic Substitution at the Benzylic Position

Question: I am attempting to displace the cyanide group via nucleophilic substitution, but the reaction is not working. Why is this and what are my alternatives?

Answer: The cyanide group is generally not a good leaving group in nucleophilic substitution reactions. Direct displacement of the cyanide is challenging under standard conditions.

  • Alternative Strategy: Instead of displacing the cyanide group, consider modifying it. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.[7]

    • Hydrolysis: Heating with a strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) will convert the nitrile to a carboxylic acid.

    • Reduction: Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[8]

If the goal is to introduce a different functional group at the benzylic position, it is more practical to start from 3,5-dibromobenzyl bromide and perform a nucleophilic substitution with the desired nucleophile. The bromide is an excellent leaving group.[9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered to have low reactivity in some reactions?

A1: The term "low reactivity" is context-dependent. For palladium-catalyzed cross-coupling reactions, the two electron-withdrawing bromine atoms on the aromatic ring can make the C-Br bonds less susceptible to oxidative addition compared to more electron-rich aryl bromides, especially when steric hindrance from the two bromine atoms is also a factor.[10][11] However, for nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the bromines would activate the ring, but SNAr with bromide as a leaving group is generally difficult. The benzylic position, on the other hand, is activated towards radical reactions and the protons are acidic.[12][13]

Q2: Can I perform selective mono-substitution on the two bromine atoms?

A2: Achieving selective mono-substitution in cross-coupling reactions can be challenging but is often possible by carefully controlling the stoichiometry of the reagents (using a slight deficiency of the coupling partner) and the reaction conditions (lower temperature and shorter reaction time). Stepwise, sequential couplings are also a viable strategy.[14]

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes. Benzyl cyanides can be lachrymatory (tear-gas like) and are irritants.[15] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If you are using cyanide salts (e.g., KCN, NaCN) in your reactions, be aware that they are highly toxic.[15]

Q4: What are the typical solubility characteristics of this compound?

A4: Like most aryl halides, this compound is generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, THF, and toluene. It is insoluble in water.[7] In some cases, solubility issues with reactants in cross-coupling reactions can be addressed by using specialized techniques like high-temperature ball milling.[16]

Visualizing the Solutions: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Diagram 1: Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low-Yield Cross-Coupling

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Catalyst Evaluate Catalyst System (Pd Source + Ligand) Start->Check_Catalyst Check_Base Optimize Base (Strength and Stoichiometry) Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Improvement Check_Conditions Adjust Reaction Conditions (Solvent, Temperature) Check_Base->Check_Conditions No Improvement Check_Base->Success Improvement Check_Inertness Ensure Inert Atmosphere (Degas Solvents/Reagents) Check_Conditions->Check_Inertness No Improvement Check_Conditions->Success Improvement Check_Inertness->Start Re-evaluate Check_Inertness->Success Improvement

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

References

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1101–1104.
  • Zhen, C., et al. (2005). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 70(14), 5464–5473.
  • Safrole. (n.d.). Benzyl Cyanide Properties, Reactions, and Applications.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride?
  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
  • Chemistry Steps. (n.d.). Benzylic Bromination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Frisch, A. C., & Beller, M. (2005). Catalytic Coupling of Aryl Halides with Amines, Alcohols, and Thiols.
  • Bernasconi, C. F., & Terrier, F. (1988). Carbanion Reactivity; Kinetics of the Reactions of Benzyl Cyanide Anions with Aromatic Nitro-compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 1963.
  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458.
  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Aranyos, A., et al. (1999). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(2), 233–236.
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Barclay, L. R. C., et al. (1967). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Journal of Chemistry, 45(12), 1327–1339.
  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Tarr, J. C., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society, 138(37), 12241–12244.
  • Porco, S., et al. (2019). Benzyl Cyanide Leads to Auxin-Like Effects Through the Action of Nitrilases in Arabidopsis thaliana. Frontiers in Plant Science, 10, 119.
  • Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2043–2049.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Jiang, H., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170–3175.
  • Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects.
  • ICReDD. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides.
  • Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis.
  • National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins".
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects.
  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions.
  • MaChemGuy. (2015, May 10). Nucleophilic substitution reactions with cyanide [Video]. YouTube. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide.

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Technical Support Center: Optimizing Nucleophilic Substitution of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for optimizing nucleophilic substitution reactions involving 3,5-dibromobenzyl cyanide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this specific chemical transformation. Our focus is on delivering not just protocols, but a deep understanding of the reaction's nuances to empower you to troubleshoot and optimize your experiments effectively.

Core Principles and Mechanistic Overview

Nucleophilic substitution on a benzylic halide like this compound is a cornerstone reaction in organic synthesis. The benzylic carbon is particularly reactive due to the adjacent phenyl ring, which stabilizes the transition state in an SN2 reaction or a carbocation intermediate in an SN1 pathway.[1] For a primary benzylic halide such as this, the SN2 mechanism is generally favored, especially with strong nucleophiles.[1]

The general reaction scheme is as follows:

Br-CH₂-(3,5-Br₂C₆H₃)-CN + Nu⁻ → Nu-CH₂-(3,5-Br₂C₆H₃)-CN + Br⁻

Understanding the factors that influence the SN1 and SN2 pathways is critical for reaction optimization.

SN2 Pathway: A Single, Concerted Step

The SN2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] This leads to an inversion of stereochemistry if the carbon is chiral.


}

SN2 mechanism for nucleophilic substitution.

SN1 Pathway: A Stepwise Alternative

The SN1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate. This pathway is more likely with secondary or tertiary benzylic halides, or under conditions that favor ionization (polar protic solvents).


}

SN1 mechanism for nucleophilic substitution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nucleophilic substitution of this compound.

FAQ 1: My reaction is slow or incomplete. How can I improve the reaction rate and yield?

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The strength of your nucleophile is paramount. For SN2 reactions, a stronger nucleophile leads to a faster reaction.

    • Troubleshooting:

      • If using a neutral nucleophile (e.g., an amine), consider deprotonating it with a suitable non-nucleophilic base to increase its nucleophilicity.

      • For anionic nucleophiles, ensure they are sufficiently soluble in the reaction medium. The use of phase-transfer catalysts can be highly effective here.[2][3][4]

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.

    • Troubleshooting:

      • For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.

      • If you are observing byproducts suggestive of an SN1 pathway (e.g., elimination products), switching from a polar protic solvent (like ethanol or water) to a polar aprotic solvent can suppress this.

  • Low Reaction Temperature: Nucleophilic substitutions, like most reactions, are temperature-dependent.

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring for the formation of byproducts. Refluxing the reaction mixture is a common practice.[5][6]

  • Leaving Group Ability: Bromide is a good leaving group. However, its departure can be facilitated.

    • Troubleshooting:

      • While not typically necessary for a benzylic bromide, in challenging cases, the addition of a soluble silver salt (e.g., AgBF₄) can assist in abstracting the bromide and promoting the reaction, though this is more common for SN1 processes.

ParameterRecommendation for SN2Rationale
Nucleophile Strong, anionic (e.g., CN⁻, RS⁻, N₃⁻)Increases the rate of the bimolecular reaction.[7]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Solvates the counter-ion of the nucleophile, enhancing its reactivity.
Temperature 50-100 °C (or reflux)Provides the necessary activation energy for the reaction.
Concentration 0.1 - 1.0 MHigher concentrations can increase the reaction rate.
FAQ 2: I am observing significant amounts of side products. What are they and how can I minimize them?

Common Side Reactions & Mitigation Strategies:

  • Elimination (E2): If your nucleophile is also a strong base, it can abstract a proton from the benzylic position, leading to the formation of a stilbene derivative, especially at higher temperatures.

    • Mitigation:

      • Use a less basic nucleophile if possible.

      • Employ milder reaction temperatures.

      • Choose a solvent that disfavors elimination, such as a polar aprotic solvent.

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 3,5-dibromobenzyl alcohol.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. Ethanolic conditions without the presence of water are often recommended.[5][6][8]

  • Reaction with the Cyano Group: Strong nucleophiles or harsh basic conditions can potentially react with the nitrile functionality, though this is less common under typical substitution conditions.

    • Mitigation:

      • Use stoichiometric amounts of the nucleophile.

      • Maintain moderate reaction temperatures.


}

Troubleshooting workflow for low reaction yield.

FAQ 3: How do I choose the right nucleophile for my desired transformation?

The choice of nucleophile is dictated by the desired product. Below is a table of common nucleophiles and the corresponding products.

NucleophileReagent SourceProduct Functional Group
Azide (N₃⁻)Sodium Azide (NaN₃)Benzyl Azide
Thiocyanate (SCN⁻)Sodium Thiocyanate (NaSCN)Benzyl Thiocyanate
Alkoxide (RO⁻)Sodium Alkoxide (NaOR)Benzyl Ether
Carboxylate (RCOO⁻)Sodium Carboxylate (RCOONa)Benzyl Ester
Thiolate (RS⁻)Sodium Thiolate (NaSR)Benzyl Thioether
FAQ 4: What is the role of a phase-transfer catalyst and when should I use one?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[3][4] This is particularly useful when you have an ionic nucleophile (like sodium cyanide) that is soluble in an aqueous phase but your organic substrate (this compound) is soluble in an organic phase.[9]

When to Use a PTC:

  • When your nucleophile source is an inorganic salt with low solubility in your organic solvent.

  • To avoid harsh, anhydrous conditions.

  • To increase reaction rates and yields in two-phase systems.

Common PTCs:

  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB)

  • Phosphonium salts (e.g., tetrabutylphosphonium bromide - TBPB)[2]

  • Crown ethers (e.g., 18-crown-6)

Experimental Protocol: General Procedure for Nucleophilic Substitution

Safety Precautions: this compound is a lachrymator and irritant.[10][11][12] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Cyanide salts are highly toxic.[13][14] Handle with extreme care and have a cyanide antidote kit available.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere.

  • Reagents: To the round-bottom flask, add the nucleophile and the anhydrous solvent.

  • Addition of Substrate: Dissolve the this compound in a minimal amount of the anhydrous solvent and add it dropwise to the stirring solution of the nucleophile.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide.
  • R Discovery. (2020). Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents.
  • PTC Organics, Inc. (2000). Industrial Phase-Transfer Catalysis.
  • ElectronicsAndBooks. New Applications of Phase Transfer Catalysis in Organic Synthesis.
  • ResearchGate. (2025). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
  • Organic Chemistry Portal. Benzylic substitution, benzylation.
  • New Jersey Department of Health. BROMOBENZYL CYANIDE HAZARD SUMMARY.
  • NOAA. BROMOBENZYL CYANIDES.
  • Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride?.
  • Organic Chemistry Revision Sheets. Halogenoalkanes | Nucleophilic Substitution (with :CN-).
  • Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes.
  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry).
  • PubChem. Bromobenzyl Cyanide.
  • chemrevise.org. Nucleophilic substitution of haloalkanes with cyanide ions.
  • Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions.
  • LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
  • NCBI Bookshelf. Toxicological Profile for Cyanide.
  • CDC. (2024). Cyanide.

Sources

Troubleshooting guide for reactions involving 3,5-Dibromobenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Dibromobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging reagent. The following content is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Section 1: Fundamentals - Properties, Handling, and Safety

Question 1: What are the essential physicochemical properties and safety precautions for this compound?

Answer: Understanding the fundamental properties of this compound is critical for safe handling and successful experimental design. It is a substituted aromatic organobromine compound. While data for the specific 3,5-dibromo isomer is less common than for monobrominated isomers, its properties can be inferred from related structures.

Key Physicochemical Properties (Comparison with Related Isomers)

Property 2-Bromobenzyl Cyanide 3-Bromobenzyl Cyanide 4-Bromobenzyl Cyanide This compound (Predicted)
CAS Number 19472-74-3[1] 31938-07-5[1] 16532-79-9[1] 188347-48-0[2]
Molecular Formula C₈H₆BrN[1] C₈H₆BrN[1] C₈H₆BrN[1] C₈H₅Br₂N
Molecular Weight 196.04 g/mol [1] 196.04 g/mol [1] 196.04 g/mol [1] 274.94 g/mol
Appearance Colorless to light yellow liquid or solid[1] Colorless to light yellow liquid or solid[1] White to almost white powder or crystals[1] Likely a white to off-white solid
Melting Point 1°C (34°F)[1] 25-28°C (77-82.4°F)[1] 47-50°C (117-122°F)[1] Higher than monobrominated isomers

| Solubility | Insoluble in water; soluble in organic solvents[3][4] | Slightly soluble in water; soluble in organic solvents[3][4] | Insoluble in water; readily soluble in organic solvents[3][4] | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Acetone, Ether)[3][4] |

Safety and Handling: this compound and its analogs are potent, hazardous compounds that demand strict adherence to safety protocols.

  • Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[5][6][7] High exposure can lead to symptoms of cyanide poisoning.

  • Irritation: It is a severe skin, eye, and respiratory tract irritant.[6][7][8] Bromobenzyl cyanides are classified as lachrymators (tear gas agents).[3][9][10]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and safety goggles with side shields or a full-face shield.[5][8]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[5] Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual hydrolysis from atmospheric moisture.

Section 2: Reaction Troubleshooting

Question 2: My reaction is failing to start or shows very slow conversion. What are the primary causes?

Answer: This is a common issue stemming from several potential factors related to reagents, conditions, or the inherent reactivity of the substrate. A systematic approach is key to diagnosis.

Troubleshooting Workflow for Reaction Initiation

G Start Reaction Fails to Initiate Solubility Is the starting material fully dissolved? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Yes Sol_No No Solubility->Sol_No No Reagent_Quality Are reagents (base, catalyst, etc.) active and pure? Reagent_Quality->Sol_Yes Yes Reagent_Quality->Sol_No No Conditions Are temperature and atmosphere correct? Conditions->Sol_Yes Yes Conditions->Sol_No No Purity_SM Is the this compound pure? Purity_SM->Sol_No No Sol_Yes->Reagent_Quality Sol_Yes->Conditions Sol_Yes->Purity_SM Action_Solvent Action: Change to a better solvent (e.g., THF, Dioxane) or increase temperature slightly. Sol_No->Action_Solvent Action_Reagent Action: Use freshly opened/purified reagents. Check base strength. Sol_No->Action_Reagent Action_Conditions Action: Verify temperature controller accuracy. Ensure inert atmosphere is maintained (if required). Sol_No->Action_Conditions Action_Purity Action: Purify starting material via recrystallization. Confirm purity by NMR/GC-MS. Sol_No->Action_Purity

Caption: A systematic workflow for diagnosing reaction initiation failure.

Causality Explained:

  • Poor Solubility: this compound is a solid, crystalline compound. If it is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically reducing the reaction rate. While soluble in many organic solvents, its solubility can be limited in less polar solvents at low temperatures.[4]

  • Reagent Deactivation:

    • Bases: Many reactions, like alkylations, require a strong base to deprotonate the benzylic carbon. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are highly sensitive to moisture and air. Improper handling can render them inactive.

    • Catalysts: For cross-coupling reactions, the palladium or copper catalyst can be oxidized or "poisoned" by impurities, halting the catalytic cycle.

  • Inert Atmosphere: Reactions involving organometallics, strong bases, or sensitive catalysts require the strict exclusion of oxygen and water. Failure to maintain an inert atmosphere (N₂ or Ar) can quench intermediates or degrade reagents.

  • Starting Material Purity: The starting material itself may contain inhibitors or impurities from its synthesis that interfere with the desired reaction.

Question 3: My TLC analysis shows the starting material is consumed, but I have multiple new spots and a low yield of the desired product. What side reactions are common?

Answer: The presence of the benzylic methylene group and the nitrile functionality creates pathways for several common side reactions, particularly under basic or acidic conditions.

1. Hydrolysis of the Nitrile Group: This is one of the most frequent side reactions. The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of acid or base, especially with residual water at elevated temperatures.[3][11][12]

Mechanism: Base-Catalyzed Nitrile Hydrolysis

G cluster_0 Nitrile Hydrolysis Pathway Nitrile R-C≡N Intermediate1 [R-C(O⁻)=NH] Nitrile->Intermediate1 + H₂O, OH⁻ Hydroxide OH⁻ Amide R-CONH₂ Intermediate1->Amide Tautomerization Carboxylate R-COO⁻ Amide->Carboxylate + H₂O, OH⁻ (-NH₃)

Caption: Common hydrolysis pathway for nitriles under basic conditions.

  • Prevention: Use rigorously dried solvents and reagents. Conduct the reaction under a strict inert atmosphere. If possible, use non-aqueous work-up procedures.

2. Dimerization/Self-Condensation: Under strongly basic conditions, the benzylic proton can be removed to form a nucleophilic carbanion. This carbanion can then attack the electrophilic carbon of the nitrile group of another molecule, leading to dimer formation after work-up. This is a variation of the Thorpe-Ziegler reaction.

3. Elimination Reactions: If your reaction involves a nucleophilic substitution at a different position or on a coupled moiety, using a strong, sterically hindered base can favor elimination (E2) pathways over substitution (Sₙ2), leading to olefinic byproducts.

4. Reaction with Solvents: Certain solvents can be deprotonated by very strong bases (e.g., THF by n-BuLi) or participate in the reaction, leading to unexpected impurities.

Question 4: I am struggling with the work-up and purification. I'm getting emulsions during extraction, or the product is difficult to crystallize.

Answer: Work-up and purification are critical steps that can significantly impact final yield and purity. Problems here are often physical rather than chemical.

Standard Experimental Protocol: Reaction Work-up

  • Quenching: Cool the reaction vessel in an ice bath. Cautiously add a quenching solution (e.g., saturated aqueous NH₄Cl for organometallics, or water/dilute acid for basic reactions) dropwise to neutralize reactive species. Caution: Quenching can be highly exothermic.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).[1]

  • Extraction & Washing:

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with:

      • Water (to remove water-soluble salts).

      • Saturated aqueous NaHCO₃ (if the reaction was acidic).

      • Brine (saturated aqueous NaCl) to break emulsions and begin drying the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

Troubleshooting Purification Issues:

  • Emulsions: If an emulsion forms during extraction, let the separatory funnel stand for 10-20 minutes. If it persists, add a significant amount of brine and swirl gently. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

  • Failure to Crystallize: If your product is an oil but is expected to be a solid, it likely contains impurities.

    • Solution: First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is the next logical step.

    • Recrystallization: Once a purer solid is obtained, select a suitable solvent system for recrystallization. This typically involves a solvent in which the compound is highly soluble when hot but poorly soluble when cold.

Purification Decision Workflow

G Start Crude Product Obtained Is_Solid Is the crude product a solid? Start->Is_Solid Is_Pure Is it pure by TLC/NMR? Is_Solid->Is_Pure Yes Column Action: Purify by column chromatography. Is_Solid->Column No (Oily/Waxy) Recrystallize Action: Recrystallize from a suitable solvent system. Is_Pure->Recrystallize No Final_Product Pure Product Is_Pure->Final_Product Yes Recrystallize->Final_Product Distill Action: Consider short-path distillation (if thermally stable). Column->Distill Alternative for liquids Column->Final_Product Distill->Final_Product

Sources

Technical Support Center: Removal of Unreacted Cyanide from 3,5-Dibromobenzyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in chemical synthesis using 3,5-Dibromobenzyl cyanide. The focus of this document is to provide robust, field-tested procedures and troubleshooting advice for the safe and effective removal of unreacted cyanide from reaction mixtures. Given the acute toxicity of cyanide salts and the potential for liberating lethal hydrogen cyanide (HCN) gas, adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Part 1: Frequently Asked Questions (FAQs) & Critical Safety

This section addresses the most immediate questions and mandatory safety protocols for handling cyanide in a laboratory setting.

Q1: What are the primary hazards associated with this reaction's workup? The most significant hazard is the potential formation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1] This occurs when unreacted cyanide salts come into contact with acids.[2] Additionally, cyanide salts themselves are acutely toxic if ingested, inhaled, or absorbed through the skin.[3] this compound and its parent compound, benzyl cyanide, are also irritants and toxic.[4][5][6]

Q2: What is the absolute minimum Personal Protective Equipment (PPE) required? All work with cyanide compounds must be conducted in a certified chemical fume hood.[7][8] Mandatory PPE includes:

  • Chemical splash goggles and a full-face shield.[1]

  • A lab coat.

  • Chemical-resistant gloves (nitrile rubber is recommended).[1] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1]

Q3: Why is it critical to avoid acids during the initial quenching and workup? Contact between cyanide salts and acids will liberate hydrogen cyanide (HCN), a rapidly acting poison.[1][9] Reaction workups, quenching, and waste streams must be kept at a high pH (pH > 10 is recommended) until cyanide destruction is verified.[10] Always keep cyanide waste streams separate and clearly labeled with a "No Acids" warning.[8][10]

Q4: What is the immediate procedure for a small cyanide spill inside a fume hood? For small spills, carefully sweep up solid material to avoid dust formation.[10] Use a cloth or absorbent pad dampened with a basic soap solution (pH ~10) to clean the area, which minimizes dust and prevents HCN formation.[10] All cleanup materials must be collected, sealed in a heavy-duty plastic bag, and disposed of as hazardous cyanide waste.[8][10] For larger spills or any spill outside a fume hood, evacuate the area immediately and contact your institution's emergency response team.[1][10]

Q5: How must I store and label cyanide-containing waste? Cyanide waste must be collected in its own dedicated, sealed, and clearly labeled container.[7][8][10] The label must read "HAZARDOUS WASTE – CYANIDE" and include a "No Acids" warning.[8] Store the waste container in a secure, designated area away from incompatible materials, especially acids.[1][10]

Part 2: Troubleshooting Guide: Cyanide Quenching & Reaction Workup

This section provides detailed protocols for managing unreacted cyanide based on the subsequent synthetic step.

Issue 1: How do I safely quench (destroy) excess cyanide after my reaction is complete?

Causality and Mechanism: The most common and effective method for destroying cyanide is through chemical oxidation. This process converts the highly toxic cyanide anion (CN⁻) into the significantly less toxic cyanate anion (OCN⁻). This is typically achieved using an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under strictly alkaline conditions. Maintaining a pH above 10 is crucial because at a lower pH, the reaction can generate toxic cyanogen chloride (CNCl) gas.[10]

Detailed Protocol 1: Alkaline Hypochlorite (Bleach) Quenching

This is the standard and most robust method for cyanide destruction in a laboratory setting.

  • Preparation: Ensure the reaction mixture is being stirred in a fume hood. Prepare a fresh solution of 10-15% sodium hypochlorite (household bleach is typically 5-8%, so industrial grade or freshly prepared solution is preferred). Have a pH meter or pH strips ready.

  • Basification: Before adding the bleach, check the pH of the reaction mixture. If it is not already basic, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) until the pH is stable at 10 or higher.[1]

  • Quenching: While stirring vigorously, slowly add the sodium hypochlorite solution to the reaction mixture. The reaction is exothermic, so add it in portions to maintain temperature control.

  • Reaction Time: Continue stirring the mixture for at least 1-2 hours after the addition is complete to ensure full oxidation of the cyanide.

  • Verification: After the reaction time, it is mandatory to test for the presence of residual cyanide before proceeding with any acidic workup or disposal. (See Part 3: Verification of Cyanide Destruction).

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a pH 10 buffer solution, followed by a 10% bleach solution, with all rinsate collected as hazardous waste.[8]

Alternative & Comparative Methods

While alkaline hypochlorite is standard, other methods exist. Hydrogen peroxide can also be used to oxidize cyanide.[11][12]

FeatureAlkaline Hypochlorite (Bleach)Hydrogen Peroxide
Principle Oxidation of CN⁻ to OCN⁻Oxidation of CN⁻ to OCN⁻
Conditions pH > 10, Room TemperatureAlkaline pH, may require heat
Pros Highly effective, readily available, well-documented.[1][13][14]Byproducts are water and oxygen.
Cons Can introduce chlorine into the waste stream. Risk of CNCl formation if pH drops.[10]Can be less effective for complexed cyanides. Reaction can be vigorous.[12]
Waste Stream Contains chloride, cyanate, and excess hypochlorite.Contains cyanate and unreacted peroxide.
Workflow Logic: Selecting Your Workup Strategy

The choice of workup procedure is dictated by the next step in your synthesis. The following diagram outlines the decision-making process.

G start Reaction with This compound Complete quench Is unreacted cyanide present? start->quench next_step What is the next reaction? quench->next_step Yes quench->next_step No (Stoichiometric use) hydrolysis Hydrolysis to Carboxylic Acid next_step->hydrolysis reduction Reduction to Amine next_step->reduction other Other Transformation next_step->other acid_hydro Acidic Hydrolysis (e.g., reflux in HCl) hydrolysis->acid_hydro base_hydro Basic Hydrolysis (e.g., reflux in NaOH) hydrolysis->base_hydro lah_reduc Hydride Reduction (e.g., LiAlH4) reduction->lah_reduc cat_reduc Catalytic Hydrogenation (e.g., H2/Pd) reduction->cat_reduc quench_protocol Perform Alkaline Quenching Protocol (See Protocol 1) other->quench_protocol acid_hydro->quench_protocol base_workup Proceed with Basic Workup/Reaction base_hydro->base_workup lah_reduc->quench_protocol cat_reduc->quench_protocol verify Verify Cyanide Destruction (See Part 3) quench_protocol->verify acidify CAREFULLY Acidify for Workup/Reaction verify->acidify If next step is acidic verify->base_workup If next step is basic end Proceed to Product Isolation acidify->end base_workup->end

Caption: Decision tree for post-reaction workup.

Issue 2: My next step is hydrolysis to 3,5-dibromophenylacetic acid. How does this affect my workup?

Causality and Mechanism: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically by heating under reflux.[15][16][17]

  • Basic Hydrolysis: Heating with aqueous NaOH will convert the nitrile to the sodium salt of the carboxylic acid and also destroy any unreacted cyanide.[16][18] This is often the safer path as the entire process remains alkaline. The carboxylic acid is then liberated by acidifying the mixture after the reflux is complete and the solution has cooled.

  • Acidic Hydrolysis: Refluxing with an acid like HCl will also convert the nitrile to the carboxylic acid.[15][17] CRITICAL: If you choose this method, you must first perform the alkaline quenching protocol (Protocol 1) and verify complete cyanide destruction before adding any acid. Failure to do so will result in the release of lethal HCN gas.

Issue 3: I am reducing the nitrile to the corresponding amine. What is the procedure?

Causality and Mechanism: The reduction of nitriles to primary amines is commonly achieved with reducing agents like Lithium Aluminum Hydride (LiAlH₄) or via catalytic hydrogenation.[19][20][21][22]

  • LiAlH₄ Reduction: The workup for a LiAlH₄ reaction involves the careful, sequential addition of water and then a basic solution. It is imperative that this workup is performed under basic conditions to prevent any residual cyanide from forming HCN.

  • Catalytic Hydrogenation: After the reaction, the catalyst is filtered off. The remaining solution must be treated for excess cyanide using the alkaline quenching protocol before proceeding with purification.

Part 3: Verification of Cyanide Destruction

Quenching is incomplete without verification. You must confirm that cyanide has been removed to a safe level before the waste can be considered treated or before proceeding to an acidic step.

Qualitative Field Method: Prussian Blue Test This method provides a visual confirmation of the presence or absence of cyanide.

  • Take a small aliquot (approx. 1 mL) of the quenched, alkaline reaction mixture.

  • Add a few drops of a freshly prepared iron(II) sulfate solution.

  • Add a drop of iron(III) chloride solution.

  • Carefully acidify this small aliquot with dilute sulfuric acid until it is acidic to pH paper.

  • Result: The formation of a deep blue precipitate (Prussian blue) indicates the presence of cyanide.[11][23] If the solution remains clear or pale yellow/green, cyanide has been destroyed.

Quantitative Methods for Validation For process validation or situations requiring precise measurement, more sophisticated methods are necessary. These are typically performed by an analytical chemistry department or a third-party lab.

  • Colorimetric/Spectrophotometric Methods: These are the most common methods, often involving chlorination of the cyanide followed by reaction with a pyridine-barbituric acid reagent to form a colored complex that can be measured.[24][25]

  • Ion-Selective Electrodes (ISEs): Provide a direct potentiometric measurement of cyanide ion concentration.

  • Interferences: Be aware that substances like sulfides or certain oxidizing agents can interfere with many analytical methods, sometimes requiring sample pretreatment.[26][27]

Part 4: Comprehensive Waste Management Workflow

The following diagram illustrates the complete lifecycle of cyanide in an experimental setting, from reaction to final disposal.

G cluster_lab Laboratory Operations (in Fume Hood) cluster_waste Waste Management reaction 1. Perform Reaction with This compound quench 2. Quench Excess Cyanide (Alkaline Conditions, pH > 10) reaction->quench workup 3. Perform Aqueous Workup & Product Extraction quench->workup verify 4. Verify Complete Cyanide Destruction in Aqueous Waste workup->verify collect 5. Collect Aqueous Waste in Labeled 'Cyanide Waste' Container verify->collect Destruction Confirmed ph_check 6. Final pH Check (Ensure pH > 10) collect->ph_check seal 7. Seal Container and Affix Hazardous Waste Label ph_check->seal dispose 8. Arrange for Pickup by Environmental Health & Safety (EH&S) seal->dispose

Sources

Stability issues of 3,5-Dibromobenzyl cyanide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromobenzyl Cyanide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile synthetic intermediate. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
1. My solid this compound has developed a yellow or brownish tint. What caused this, and can I still use it?

Answer:

A color change in your solid this compound sample, which should ideally be a white to off-white crystalline solid, typically indicates the onset of degradation. This discoloration is often due to a combination of factors, primarily light exposure and the presence of trace impurities.

Underlying Mechanism: Brominated aromatic compounds can be susceptible to photodegradation, where UV light initiates the cleavage of the carbon-bromine (C-Br) bond, potentially leading to the formation of colored radical species or other degradation byproducts.[1][2] The benzylic position (the -CH2- group) is also prone to oxidation. Over time, these minor impurities can give the bulk material a discolored appearance. While slight discoloration may not significantly impact purity for some applications, it is a clear warning sign of potential degradation.

Troubleshooting & Actionable Steps:

  • Assess Purity: Before use, verify the compound's purity. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram of the discolored sample to a reference standard or a freshly opened batch. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Recrystallization: If minor colored impurities are the issue, you may be able to purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). However, this should be validated by post-purification analysis.

Preventative Measures:

  • Storage: Always store this compound in a tightly sealed, amber glass vial to protect it from light.[3]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Temperature: Store the compound in a cool, dry place, as recommended by suppliers (often 2-10°C).[3] Heat can accelerate decomposition.[4]

2. I'm observing unexpected peaks in my analytical data (HPLC, GC-MS, NMR) after dissolving the compound. What are they?

Answer:

The appearance of new peaks in your analytical trace points to either degradation of the compound in the solvent or the presence of pre-existing impurities from synthesis or improper storage. The identity of these peaks often relates to hydrolysis or solvent interaction.

Underlying Mechanism: The most common degradation pathway for a nitrile like this compound in solution is hydrolysis.[5] This reaction can be catalyzed by trace amounts of acid or base and converts the nitrile group (-CN) first to an amide (3,5-Dibromophenylacetamide) and then to a carboxylic acid (3,5-Dibromophenylacetic acid).

  • Hydrolysis Pathway: C₈H₅Br₂N (this compound) + H₂O → C₈H₇Br₂NO (Amide) + H₂O → C₈H₆Br₂O₂ (Carboxylic Acid) + NH₃

Additionally, if reactive solvents (like methanol under certain conditions) are used, you might observe solvent adducts.[6]

Troubleshooting & Actionable Steps:

  • Identify the Impurity: Use mass spectrometry (LC-MS or GC-MS) to get the molecular weight of the unknown peaks. A peak with a mass of +18 amu relative to the parent compound suggests the amide, while a peak at +17 amu could indicate the carboxylic acid (after loss of H).

  • Solvent Check: Prepare a fresh solution in a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile or THF) and analyze it immediately. If the impurity peaks are absent or significantly smaller, it confirms that the degradation is occurring in your previous solvent system.

  • pH Control: If using aqueous or protic solvents, ensure the pH is neutral. Use buffered solutions if your experimental conditions permit.

Data Summary: Common Impurities and Their Mass Signatures

Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Difference (amu) from ParentPotential Cause
This compoundC₈H₅Br₂N274.940Starting Material
3,5-DibromophenylacetamideC₈H₇Br₂NO292.96+18Hydrolysis
3,5-Dibromophenylacetic AcidC₈H₆Br₂O₂293.95+19Hydrolysis

Preventative Measures:

  • Use fresh, high-purity, anhydrous solvents whenever possible.

  • Prepare solutions immediately before use and avoid long-term storage in solution, especially in protic or aqueous media.

  • If storing solutions is unavoidable, keep them at low temperatures (-20°C) under an inert atmosphere.

3. My reaction yield is consistently low. Could the stability of this compound be the problem?

Answer:

Yes, absolutely. The stability of this compound is critical, especially in reactions that are sensitive to the precise stoichiometry of reactants. If your starting material has degraded, its effective concentration is lower than calculated, leading directly to reduced yields.

Underlying Mechanism: The carbon atom between the phenyl ring and the nitrile group (the benzylic carbon) is an "active methylene unit."[7] This position is susceptible to a variety of side reactions, especially under basic conditions, which can consume the starting material before it participates in the desired reaction. Furthermore, if the reaction is performed at elevated temperatures, thermal decomposition can occur, leading to the release of gases like hydrogen bromide.[8]

Troubleshooting Workflow:

G start Low Reaction Yield Observed check_purity 1. Confirm Purity of Starting Material (HPLC, qNMR) start->check_purity impure Purity is <95% check_purity->impure  Degraded pure Purity is High check_purity->pure  Acceptable purify Purify by Recrystallization or Column Chromatography impure->purify check_conditions 2. Evaluate Reaction Conditions pure->check_conditions re_run Re-run Reaction with Purified Material purify->re_run final_check Re-run with Optimized Conditions re_run->final_check harsh_base Strong Base or High pH? check_conditions->harsh_base high_temp High Temperature (>120°C)? check_conditions->high_temp light_exp Exposed to Light? check_conditions->light_exp weaker_base Consider a Weaker, Non-nucleophilic Base harsh_base->weaker_base lower_temp Lower Reaction Temperature or Reduce Reaction Time high_temp->lower_temp protect_light Protect Reaction from Light (Use Amber Flask or Foil) light_exp->protect_light weaker_base->final_check lower_temp->final_check protect_light->final_check G cluster_compound This compound cluster_factors Degradation Factors Compound This compound C₈H₅Br₂N Light Light (UV) Photodebromination Light->Compound:parent Heat Heat (>120°C) Thermal Decomposition Heat->Compound:parent pH Acids/Bases Hydrolysis pH->Compound:parent Air Air (O₂/H₂O) Oxidation/Hydrolysis Air->Compound:parent

Caption: Factors promoting the degradation of this compound.

References
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Benzyl cyanide can be converted into phenylacetic acid in vivo in... ResearchGate.
  • Benzyl cyanide. Sciencemadness Wiki.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.
  • BENZYL CYANIDE. Ataman Kimya.
  • Benzyl Cyanide Properties, Reactions, and Applications. Safrole.
  • Bromobenzyl Cyanide. PubChem.
  • Benzyl cyanide. Wikipedia.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • The Mechanism of the Hydrolysis of Acyl Cyanides. RSC Publishing.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. University of California, Berkeley.
  • BENZYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer.
  • The stability of cyanide in human biological samples. A systematic review, meta-analysis and determination of cyanide (GC-QqQ-MS/MS) in an authentic casework 7 years after fatal intoxication. PubMed.
  • Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning. PMC.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • 3,5-Dibromobenzyl bromide. PubChem.
  • Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PMC.
  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
  • (PDF) Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications. ResearchGate.

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Technical Support Center: Isocyanide Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with reactions involving isocyanides, particularly the formation of unwanted byproducts. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to make informed decisions to optimize your synthetic outcomes.

Isocyanides are remarkably versatile reagents, prized for their unique reactivity in multicomponent reactions (MCRs) like the Ugi and Passerini reactions.[1][2] However, this same reactivity can lead to competing reaction pathways and the formation of undesired side products. The term "isocyanide byproduct" often refers not to the isocyanide itself being an unwanted product, but rather to the formation of unintended molecules in reactions that utilize isocyanides. This guide will address the most common issues encountered, focusing on practical, evidence-based solutions.

Frequently Asked Questions (FAQs)
Q1: I'm running an Ugi four-component reaction and I've isolated an unexpected α-acyloxy amide. What is it and why did it form?

This is a classic and very common issue. The byproduct you've likely isolated is the product of a competing Passerini reaction .[2][3] The Ugi reaction (amine + aldehyde/ketone + carboxylic acid + isocyanide) and the Passerini reaction (aldehyde/ketone + carboxylic acid + isocyanide) share three components. If the initial condensation of your amine and aldehyde to form the imine is slow or incomplete, the remaining aldehyde, carboxylic acid, and isocyanide are free to react via the Passerini pathway.[4]

Q2: My isocyanide reagent seems to be degrading during the reaction or workup. What are the most common decomposition pathways?

Isocyanides can be sensitive to certain conditions. The two most common non-productive pathways are:

  • Hydrolysis: In the presence of aqueous acid, isocyanides hydrolyze to the corresponding formamides.[5][6] This is often used intentionally to quench excess, odorous isocyanide post-reaction but can be an undesired side reaction if acidic conditions are not controlled.[7] Notably, isocyanides are generally stable to basic hydrolysis.[8][9]

  • Polymerization: Some isocyanides, particularly reactive or sterically unhindered ones, can polymerize, often catalyzed by Lewis or Brønsted acids.[5][10] This can lead to the formation of insoluble polymeric material, complicating purification and reducing the yield of the desired product.

Q3: What is the most critical experimental parameter to control to favor the Ugi reaction over the competing Passerini reaction?

Solvent choice is paramount. The Ugi and Passerini reactions have different mechanistic requirements that are heavily influenced by the solvent environment.[11] As a rule of thumb:

  • Polar, protic solvents (like Methanol or TFE) strongly favor the Ugi reaction. These solvents stabilize the charged intermediates involved in the Ugi pathway and facilitate the crucial initial imine formation.[12][13]

  • Aprotic solvents (like Dichloromethane, THF, or Toluene) favor the Passerini reaction, which is believed to proceed through a more concerted, less polar transition state.[14][15]

Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Scenario 1: Low Yield of Ugi Product, Contaminated with Passerini Byproduct

Question: "My Ugi four-component reaction is giving a low yield of the desired bis-amide, and I've confirmed the major byproduct is the α-acyloxy amide from the Passerini reaction. How can I suppress this side reaction and improve the yield of my target molecule?"

Answer: This is a clear indication that the Passerini pathway is outcompeting the Ugi pathway. The core issue is that the concentration of the iminium ion (the intermediate for the Ugi reaction) is too low, allowing the free aldehyde to react via the Passerini mechanism.

cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Recommended Solutions (Implement in Order) P Low Ugi Product Yield & Passerini Byproduct Detected C Slow or Incomplete Imine/Iminium Ion Formation P->C Leads to... S1 1. Change Solvent System C->S1 Address with... S2 2. Modify Reagent Addition Order S1->S2 S3 3. Adjust Stoichiometry & Concentration S2->S3

Caption: Troubleshooting workflow for Ugi/Passerini competition.

  • Optimize the Solvent System: This is the most effective solution. Switch from any aprotic solvents to a polar, protic solvent. Methanol is the most common and effective choice. For particularly sluggish reactions, 2,2,2-trifluoroethanol (TFE) can further accelerate the Ugi pathway.[16] The use of water has also been shown to dramatically accelerate Ugi reactions.[17][18]

  • Modify the Order of Addition (Pre-formation of the Imine): Before adding the isocyanide and carboxylic acid, allow the amine and aldehyde to stir in the solvent (e.g., methanol) for a period (e.g., 30-60 minutes) at room temperature. This allows the equilibrium to favor the formation of the imine, increasing the concentration of the key Ugi intermediate before introducing the components that could lead to the Passerini side reaction.

  • Adjust Stoichiometry and Concentration:

    • Concentration: Ugi reactions generally perform better at higher concentrations (0.2 M to 0.8 M).[19][20][21] Low concentrations can disfavor the multi-component assembly and may exacerbate side reactions.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the pre-formed imine (by adding a corresponding excess of the amine and aldehyde) can help drive the reaction towards the Ugi product.[19][21]

Solvent SystemPredominant ReactionTypical OutcomeRationale
Methanol (MeOH) Ugi Reaction High yield of bis-amidePolar, protic solvent stabilizes charged Ugi intermediates and promotes imine formation.[12]
2,2,2-Trifluoroethanol (TFE) Ugi Reaction Very high yield of bis-amideHighly polar alcohol that strongly suppresses the Passerini side reaction.[16]
Water (H₂O) Ugi Reaction Can provide significant rate accelerationHydrophobic effects can accelerate the reaction; product may precipitate.[17][18]
Dichloromethane (DCM) Passerini Reaction High yield of α-acyloxy amideAprotic, non-polar solvent favors the concerted, less polar Passerini mechanism.[3]
Tetrahydrofuran (THF) Passerini Reaction High yield of α-acyloxy amideAprotic solvent, generally poor for Ugi reactions.[21]
Competing Ugi and Passerini Pathways

The diagram below illustrates how the reaction components can diverge down two distinct pathways. Controlling the formation of the iminium ion is key to directing the reaction toward the desired Ugi product.

RCHO Aldehyde Imine Imine / Iminium Ion RCHO->Imine Condensation (+ H₂O) Passerini_Product Passerini Product (α-acyloxy amide) RCHO->Passerini_Product Passerini Assembly (Aprotic Solvents) RCOOH Carboxylic Acid Ugi_Product Ugi Product (bis-amide) RCOOH->Ugi_Product Ugi Assembly (Polar, Protic Solvents) RCOOH->Passerini_Product Passerini Assembly (Aprotic Solvents) RNC Isocyanide RNC->Ugi_Product Ugi Assembly (Polar, Protic Solvents) RNC->Passerini_Product Passerini Assembly (Aprotic Solvents) RNH2 Amine RNH2->Imine Condensation (+ H₂O) Imine->Ugi_Product Ugi Assembly (Polar, Protic Solvents) Passerini_Int Passerini Intermediate

Caption: Competing Ugi and Passerini reaction pathways.

Scenario 2: Removing Excess Isocyanide Post-Reaction

Question: "My reaction has gone to completion, but I have a significant amount of unreacted isocyanide. Its volatility and strong odor are problematic, and it's co-eluting with my product. How can I efficiently remove it before purification?"

Answer: Unreacted isocyanide should be quenched before workup and chromatography. There are two excellent methods for this: acidic hydrolysis and the use of scavenger resins.

This is a simple but effective method. Isocyanides are readily hydrolyzed to formamides under acidic conditions.

  • Protocol:

    • After the reaction is complete, cool the reaction mixture in an ice bath.

    • Slowly add a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stir the mixture for 30-60 minutes. The hydrolysis converts the volatile, odorous isocyanide into a more polar, less volatile, and generally odorless formamide.

    • Proceed with your standard aqueous workup. The resulting formamide can be easily separated from most Ugi/Passerini products by extraction or chromatography.

  • Caution: Ensure your desired product is stable to acidic conditions before employing this method.

Scavenger resins are solid-supported reagents that react with and bind to excess reagents or byproducts, allowing them to be removed by simple filtration. This is a very clean and efficient method.

  • Recommended Scavengers:

    • Amine-functionalized silica/polystyrene (Si-NH₂, PS-Trisamine): These are effective for scavenging electrophiles, but their utility for isocyanides is context-dependent.

    • Thiol-functionalized silica (Si-Thiol): Thiols can react with isocyanides and are an excellent choice for scavenging.

    • Isocyanate-functionalized resins (PS-Isocyanate): While seemingly counterintuitive, these are used to scavenge excess amines, not isocyanides.[22][23] Be sure to select a nucleophilic scavenger for an electrophilic isocyanide carbon.

  • General Protocol for Using a Scavenger Resin:

    • Upon reaction completion, add the scavenger resin (typically 2-4 equivalents relative to the excess isocyanide) to the reaction mixture.

    • Stir the suspension at room temperature for 2-16 hours. The exact time depends on the specific scavenger and the reactivity of the isocyanide.

    • Filter the reaction mixture to remove the resin, which now has the unwanted isocyanide bound to it.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and washings, and concentrate in vacuo. The resulting crude product is now free of excess isocyanide and ready for further purification.

References
  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12638-12654. [Link]
  • Englebretsen, D. R., & Kishi, Y. (2001). Multicomponent Reactions Are Accelerated in Water. Journal of the American Chemical Society, 123(5), 1137-1138. [Link]
  • Bradley, J. C., Mirza, K. B., Osborne, T., Williams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), e942. [Link]
  • Esposito, A., et al. (2018). Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). Inorganic Chemistry, 57(15), 9416-9423. [Link]
  • Bradley, J. C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of Visualized Experiments, (21), 942. [Link]
  • Wikipedia. (n.d.). Isocyanide.
  • Tripolitsiotis, N. P., et al. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 25(8), 1334-1339. [Link]
  • Patil, P., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6907. [Link]
  • Bradley, J. C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of Visualized Experiments, (21), 942. [Link]
  • El-Fakih, H., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43513-43550. [Link]
  • Bradley, J. C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. PubMed, 19066532. [Link]
  • Chemistry Notes. (2022).
  • Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The Aquila Digital Community. [Link]
  • Pirrung, M. C. (2001). Multicomponent Reactions Are Accelerated in Water.
  • Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. [Link]
  • Wipf Group. (2004). Scavenger strategies in organic synthesis. University of Pittsburgh. [Link]
  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]
  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. PubMed Central. [Link]
  • Booth, R. J., & Hodges, J. C. (1997). Polymeric Scavenger Reagents in Organic Synthesis.
  • Dömling, A. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Passerini reaction. [Link]
  • Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition?[Link]
  • Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?[Link]
  • Tripolitsiotis, N. P., et al. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. PubMed Central. [Link]
  • ResearchGate. (2022).
  • Gurpreet Sir. (2021). Cyanides and Isocyanides || Hydrolysis & Addition Reactions. YouTube. [Link]
  • Supra sciences. (n.d.). Solid-Supported Scavengers. [Link]
  • Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? PubMed Central. [Link]
  • Caldarelli, A., et al. (2000). Polymeric Scavenger Reagents in Organic Synthesis.
  • Basu, A. (n.d.). Organic Chemistry-4. [Link]
  • Professor Dave Explains. (2021). Passerini Reaction. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]
  • DeMartino, M. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. [Link]
  • Szabó, K. J., et al. (2022). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. PubMed Central. [Link]
  • Wikipedia. (n.d.). Ugi reaction. [Link]
  • Ramón, D. J. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). [Link]
  • Dömling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? The Journal of Organic Chemistry, 87(15), 9639-9654. [Link]
  • ResearchGate. (2022).
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Technical Support Center: Catalyst Selection for Reactions with 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,5-Dibromobenzyl cyanide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the catalytic functionalization of this versatile building block. The advice herein is structured in a practical question-and-answer format to directly address challenges in the lab.

Part 1: Foundational Knowledge & General Best Practices

This section covers essential preliminary questions regarding the handling and reactivity of this compound and the associated catalytic systems.

Q1: What are the primary reactive sites on this compound and how does this influence reaction planning?

A1: this compound possesses three primary sites for reactivity, which can be targeted with high selectivity through careful catalyst and condition selection:

  • Aryl C-Br Bonds (Positions 3 and 5): These two equivalent sites are ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the formation of C-C and C-N bonds, enabling the construction of complex molecular scaffolds.

  • Benzylic C-H Bonds: The methylene (CH₂) group adjacent to the cyano group is activated and can be a site for reactions like α-alkylation.

  • Nitrile Group (C≡N): The cyano group can undergo transformations such as reduction to a primary amine (e.g., via hydrogenation) or hydrolysis to a carboxylic acid.[1]

Your choice of catalyst and reagents will determine which of these sites participates in the reaction. Palladium-based catalysts are predominantly used for activating the C-Br bonds.

Q2: My palladium-catalyzed cross-coupling reactions often fail. What are the most critical general parameters to control for success?

A2: Success in palladium-catalyzed cross-coupling hinges on the rigorous exclusion of oxygen and moisture, and the quality of your reagents. The active catalytic species, Pd(0), is readily oxidized to inactive Pd(II) by atmospheric oxygen, which is a primary cause of reaction failure.[2][3]

Best Practices Checklist:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox.[2][4]

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles.

  • Reagent Purity: Use high-purity reagents. Boronic acids, in particular, can degrade during storage.[2] Bases should be freshly opened or stored in a desiccator.[3]

  • Catalyst Generation: Ensure the active Pd(0) species is generated. Using pre-formed Pd(0) sources or specialized precatalysts (e.g., G3 or G4 palladacycles) can significantly improve reliability compared to Pd(II) salts like Pd(OAc)₂, which require in situ reduction.[3][5]

Part 2: Catalyst Selection for Cross-Coupling Reactions

The two C-Br bonds on this compound are the most common sites for elaboration. The following sections detail catalyst systems for key transformations.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: I want to perform a Suzuki-Miyaura coupling with an arylboronic acid. What is a reliable starting catalyst system?

A3: For a robust starting point, a palladium catalyst paired with a sterically hindered, electron-rich phosphine ligand is recommended. The electron-deficient nature of the 3,5-dibromophenyl ring facilitates the initial oxidative addition step.

ComponentRecommendationRationale & Comments
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common, cost-effective Pd(II) and Pd(0) sources. Require complexation with a ligand to form the active catalyst.
Ligand SPhos, XPhos, or P(t-Bu)₃These bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) species.[6]
Base K₃PO₄ or Cs₂CO₃A moderately strong inorganic base is crucial for the transmetalation step.[4] K₃PO₄ is a reliable choice.
Solvent Toluene/H₂O, Dioxane/H₂O (e.g., 10:1)A mixture of an organic solvent and water is standard, as water can aid in dissolving the base and facilitating transmetalation.[4]
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.

Q4: My Suzuki reaction is giving low yields and I see significant debromination of my starting material. What is the cause and how do I fix it?

A4: This issue points to two common side reactions: protodeboronation of your boronic acid coupling partner and hydrodehalogenation of your this compound.

  • Protodeboronation: The boronic acid reacts with water or other protic sources to revert to the corresponding arene, consuming it before it can couple.

    • Solution: Ensure your boronic acid is pure and dry. While some water is beneficial, excess can be detrimental. Use anhydrous solvents if the problem persists and consider a stronger, non-hydroxide base like K₃PO₄.[4]

  • Hydrodehalogenation: The aryl-palladium intermediate reacts with a hydride source instead of the boronic acid, leading to a C-H bond where the C-Br bond was.

    • Solution: The source of the hydride can be impurities in amines or solvents. Using high-purity reagents is key. Sometimes, changing the ligand can alter the relative rates of reductive elimination versus hydrodehalogenation.[7]

Below is a troubleshooting workflow to address low yields in Suzuki couplings.

G start Low or No Product in Suzuki Coupling reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base) start->reagents atmosphere Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) reagents->atmosphere Reagents OK reagent_sol1 Use fresh, high-purity boronic acid and anhydrous base. reagents->reagent_sol1 catalyst Optimize Catalyst System atmosphere->catalyst Setup OK atm_sol1 Re-degas solvents (sparge or freeze-pump-thaw). Ensure positive inert gas pressure. atmosphere->atm_sol1 conditions Adjust Reaction Conditions catalyst->conditions Catalyst OK cat_sol1 Screen different ligands (e.g., SPhos, RuPhos). Try a pre-formed Pd(0) catalyst or precatalyst. catalyst->cat_sol1 cond_sol1 Increase temperature. Screen alternative bases (e.g., Cs₂CO₃). Adjust solvent system. conditions->cond_sol1

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Buchwald-Hartwig Amination (C-N Bond Formation)

Q5: I need to couple a primary or secondary amine to this compound. Which catalyst system is recommended for Buchwald-Hartwig amination?

A5: The Buchwald-Hartwig amination requires a strong base and a specialized ligand designed to facilitate C-N bond formation.[8] Modern catalyst systems show broad functional group tolerance.

ComponentRecommendationRationale & Comments
Pd Precatalyst Pd₂(dba)₃ or XPhos Pd G3The G3 precatalyst is highly active and air-stable, offering excellent reproducibility.[3]
Ligand XPhos or RuPhosThese bulky dialkylbiaryl phosphine ligands are considered the gold standard for promoting C-N reductive elimination, which is often the turnover-limiting step.[9]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine.[10] NaOtBu is the most common choice.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90–110 °CThermal energy is typically required.

Q6: Can I use ammonia as a nucleophile to synthesize 3,5-Dibromo-1-(aminomethyl)benzene?

A6: Directly using ammonia gas can be challenging. It is often more practical to use an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS).[11][12] After the coupling reaction, the protecting group can be removed (e.g., by hydrolysis for the imine) to reveal the primary amine.[9]

Sonogashira Coupling (C-C Alkyne Formation)

Q7: What is the standard catalyst system for a Sonogashira coupling with a terminal alkyne?

A7: The Sonogashira reaction classically uses a dual catalyst system of palladium and copper(I).[13] The reaction is known for its mild conditions.

ComponentRecommendationRationale & Comments
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂These are the classic, well-established catalysts for this transformation.
Cu Cocatalyst CuI (Copper(I) Iodide)The copper cocatalyst is believed to form a copper acetylide intermediate, which then participates in the palladium catalytic cycle.[14]
Base Et₃N or i-Pr₂NHA mild amine base is used to deprotonate the alkyne and act as a solvent.
Solvent THF or DMFAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CThe reaction often proceeds efficiently at or slightly above room temperature.[13]

Q8: I am concerned about copper contamination in my product. Are there copper-free Sonogashira conditions?

A8: Yes, copper-free Sonogashira couplings have been developed to address issues of copper toxicity, especially in pharmaceutical synthesis. These protocols typically require a different choice of base and sometimes a more specialized palladium/ligand system, but they are highly effective.[14][15]

Part 3: Controlling Selectivity & Advanced Troubleshooting

Q9: How can I selectively perform a mono-substitution on this compound, leaving one bromine atom for a subsequent, different reaction?

A9: Achieving selective mono-substitution is a common goal and can be controlled kinetically. The key is to use stoichiometry and reaction conditions to favor the first coupling event over the second.

Strategies for Mono-substitution:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of your coupling partner relative to the this compound. This ensures there isn't enough of the second reagent to drive the reaction to completion on both sites.

  • Lower Temperature: Running the reaction at a lower temperature will slow down both the first and second couplings, but it will disproportionately slow the second coupling on the now more sterically hindered and electronically altered mono-substituted intermediate.

  • Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction once a significant amount of the desired mono-substituted product has formed and before a large amount of the di-substituted product appears.

G start Goal: Selective Mono-Substitution stoich Control Stoichiometry start->stoich conditions Adjust Conditions start->conditions monitor Monitor Reaction Progress start->monitor stoich_detail Use 1.0-1.2 eq. of coupling partner (boronic acid, amine, etc.) stoich->stoich_detail cond_detail Lower reaction temperature. Use lowest effective catalyst loading. conditions->cond_detail mon_detail Track formation of mono- and di-adducts by TLC or LC-MS. Quench reaction at optimal point. monitor->mon_detail

Sources

Frequently Asked Questions (FAQs): Understanding the Core Principles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the synthesis of 3,5-Dibromobenzyl cyanide, with a special emphasis on the critical role of solvent selection. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering in-depth explanations for the causality behind experimental choices to empower your synthetic success.

This section addresses foundational questions regarding the synthesis, providing the essential knowledge needed to make informed decisions in your experimental design.

Question: What is the fundamental reaction mechanism for the synthesis of this compound from 3,5-Dibromobenzyl bromide?

Answer: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the cyanide anion (CN⁻), a potent nucleophile, directly attacks the electrophilic benzylic carbon of 3,5-Dibromobenzyl bromide. This attack occurs from the backside relative to the bromine atom, leading to an inversion of stereochemistry (though the starting material is achiral) and displacing the bromide ion as the leaving group. The benzylic position is particularly susceptible to SN2 reactions because the transition state is stabilized by the adjacent phenyl ring.[1][2][3] An SN1 mechanism, which would involve the formation of a benzyl carbocation, is generally not favored with strong nucleophiles like cyanide.[2][3]

Question: How does solvent choice fundamentally impact the success of this SN2 reaction?

Answer: The solvent's primary role is to dissolve the reactants and mediate their interaction. For an SN2 reaction involving an anionic nucleophile (CN⁻), the solvent's ability to solvate the counter-ion (e.g., Na⁺ or K⁺) while leaving the nucleophile relatively "free" is paramount.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are highly effective. They possess strong dipoles that effectively solvate the cation (Na⁺) but are sterically hindered from forming a tight solvation shell around the small cyanide anion. This leaves the cyanide "naked" and highly nucleophilic, significantly accelerating the reaction rate.[4][5][6]

  • Polar Protic Solvents (e.g., Ethanol, Water, or mixtures) can also be used, but they are generally less efficient for this reaction.[7][8] These solvents have O-H or N-H bonds and can form hydrogen bonds with the cyanide anion. This creates a solvent cage around the nucleophile, stabilizing it and reducing its energy and reactivity, which in turn slows down the SN2 reaction.

Question: What is Phase-Transfer Catalysis (PTC) and when is it a strategic choice for this synthesis?

Answer: Phase-Transfer Catalysis is a powerful technique used when reactants are in separate, immiscible phases, such as an aqueous solution of sodium cyanide and an organic solution of 3,5-Dibromobenzyl bromide. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, facilitates the reaction. The catalyst's lipophilic cation pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase.[9] This "transferred" ion pair is soluble in the organic medium, allowing the cyanide to react with the benzyl bromide. PTC is an excellent strategy to achieve high yields under mild conditions, avoid the need for anhydrous polar aprotic solvents, and simplify waste handling.[10]

Troubleshooting Guide: From Theory to Practice

This section addresses specific, practical issues you may encounter during your experiment, providing clear causes and actionable solutions.

Question: My reaction is proceeding very slowly or appears to be stalled. What are the likely causes and how can I fix it?

Answer: A sluggish reaction is a common issue, typically pointing to suboptimal reaction conditions.

  • Cause 1: Inappropriate Solvent System. If you are using a polar protic solvent like an ethanol/water mixture, the reaction rate will be inherently slower due to the solvation of the cyanide nucleophile.[8]

    • Solution: For a significant rate enhancement, switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4][11] These solvents are known to dramatically accelerate SN2 reactions with anionic nucleophiles.

  • Cause 2: Poor Solubility of Cyanide Salt. Sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in many organic solvents. If the cyanide salt is not sufficiently dissolved, its effective concentration in the solution is too low to drive the reaction forward.

    • Solution A (Aprotic Solvent): Use DMSO, which has good solubilizing power for salts like NaCN.[11] You may need to gently heat the mixture to achieve dissolution.

    • Solution B (Biphasic System): Implement a phase-transfer catalysis (PTC) system. This allows you to dissolve the NaCN in water while the reaction occurs in a standard organic solvent (e.g., toluene, dichloromethane), completely bypassing the solubility issue.[12]

  • Cause 3: Insufficient Temperature. All reactions have an activation energy barrier.

    • Solution: Gently heating the reaction mixture (e.g., to 50-90°C) will increase the kinetic energy of the molecules and significantly increase the reaction rate.[11] Always monitor the reaction by TLC to avoid overheating and potential side reactions.

Question: I've isolated my product, but the yield is low and I see significant impurities. What side reactions are occurring?

Answer: The formation of byproducts is often linked to the presence of water or the inherent reactivity of your reagents and solvent.

  • Side Product 1: 3,5-Dibromobenzyl Alcohol. This arises from the hydrolysis of the starting material, 3,5-Dibromobenzyl bromide, by water present in the reaction mixture.

    • Mitigation: Ensure you are using anhydrous (dry) solvents and reagents, especially when working with highly polar aprotic solvents like DMSO and DMF, which are hygroscopic.

  • Side Product 2: Benzyl Isocyanide. The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While reaction with NaCN or KCN strongly favors the formation of the nitrile (C-attack), a small amount of the isocyanide (N-attack) can form, which often has a very foul odor.[6][8]

    • Mitigation: This is typically a minor product under standard conditions. Purification via column chromatography or recrystallization is usually sufficient to remove it. A specific workup step involving a wash with warm 50% sulfuric acid has been shown to remove isocyanide impurities.[8]

  • Side Product 3: Reaction with Solvent. In some cases, the starting halide can react with the solvent itself. For instance, at elevated temperatures, alkyl halides can react with DMSO.[4]

    • Mitigation: Maintain careful temperature control and monitor the reaction to avoid unnecessarily long reaction times.

Question: I used DMSO as a solvent and am now struggling with the aqueous workup. The layers won't separate. What can I do?

Answer: This is a classic challenge with DMSO due to its high miscibility with both water and many organic solvents.[11]

  • Solution 1: Dilute Extensively. The most effective strategy is to pour the reaction mixture into a large volume of cold water or ice water (at least 10-20 times the volume of DMSO). This dilutes the DMSO enough to allow for efficient extraction with a non-polar organic solvent like diethyl ether or ethyl acetate.[11]

  • Solution 2: Use Brine. During the extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[1] Brine increases the polarity of the aqueous phase, which helps to "salt out" dissolved organic components and breaks up emulsions, leading to a sharper and cleaner layer separation.

Data Summary: Solvent Impact on Reaction Efficiency

The choice of solvent has a quantifiable impact on reaction outcomes. While specific kinetic data for this compound is not always published, the following table, based on established principles and related syntheses, provides a clear guide.

Solvent SystemTypeTypical Reaction TimeTypical YieldKey Considerations
DMSO Polar Aprotic2 - 4 hours>85%Excellent rate and yield; workup requires significant dilution.[4][11]
DMF Polar Aprotic3 - 6 hours>80%Good alternative to DMSO; also requires careful workup.[5][6]
Acetonitrile Polar Aprotic4 - 12 hours70-85%Lower boiling point, can be easier to remove; salt solubility can be an issue.
Ethanol/Water Polar Protic8 - 24 hours60-80%Classic, inexpensive method; significantly slower reaction rates.[7][8]
Toluene/Water with PTC Biphasic2 - 5 hours>90%Excellent yields, avoids anhydrous solvents, simplifies workup.[10][12]

Experimental Workflow & Protocols

General Synthesis Workflow

The following diagram outlines the critical stages in the synthesis of this compound, emphasizing the decision points related to solvent choice.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reactants Weigh Reactants: 3,5-Dibromobenzyl bromide Sodium Cyanide (NaCN) solvent_prep Prepare Solvent: Ensure anhydrous conditions if using aprotic solvent setup Combine reactants in flask under inert atmosphere (N2) solvent_prep->setup solvent_choice Add Solvent (e.g., DMSO, EtOH/H2O, or PTC system) setup->solvent_choice heating Heat to appropriate temperature (e.g., 60-90 °C) solvent_choice->heating monitoring Monitor reaction progress by TLC heating->monitoring quench Cool to RT Pour into large volume of ice water monitoring->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Remove solvent under reduced pressure dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify analyze Characterize final product (NMR, IR, MS, MP) purify->analyze

Sources

Technical Support Center: Managing Exothermic Reactions in 3,5-Dibromobenzyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The synthesis, while straightforward in principle, involves a highly exothermic nucleophilic substitution reaction that demands rigorous control to ensure safety, maximize yield, and maintain product purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols.

The Challenge: Taming the Exotherm

The synthesis of this compound is typically achieved by reacting 3,5-Dibromobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide. This is a classic SN2 reaction. The formation of the carbon-carbon bond is thermodynamically favorable and releases a significant amount of heat.[1] If not properly managed, this heat can accumulate, leading to a rapid increase in the reaction rate and further accelerated heat generation. This dangerous feedback loop, known as a thermal runaway, can cause the solvent to boil violently, increase pressure, and lead to the release of toxic materials, including the potential formation of highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes acidic.[2][3]

Effective management of this exotherm is therefore the primary challenge for a safe and successful synthesis. The core principle is to ensure that the rate of heat removal from the system is always greater than the rate of heat generation by the chemical reaction.[4]

Troubleshooting Guide: From Runaway Reactions to Low Yields

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing both immediate actions and preventative strategies.

Q1: The reaction temperature is rising uncontrollably. How do I manage a potential runaway reaction?

A rapid and uncontrolled temperature increase is a critical safety event. Immediate and decisive action is required to prevent a thermal runaway.[5]

Immediate Course of Action:

  • Stop Reagent Addition: Immediately cease the addition of the cyanide salt solution or the 3,5-Dibromobenzyl bromide, whichever is being added portion-wise.[5]

  • Enhance Cooling: Ensure the reaction flask has optimal contact with the cooling bath (e.g., an ice-water or ice-salt bath). Add more ice or switch to a colder bath if necessary.

  • Increase Agitation: If it is safe to do so, increase the stirring rate to improve heat transfer to the cooling medium and prevent the formation of localized hot spots.[5]

  • Dilute the Reaction: If the temperature continues to rise despite the above measures, and you have a pre-chilled solvent available, adding it can help to absorb some of the excess heat. This should be done with extreme caution.

Preventative Strategies:

Proactive measures are the cornerstone of preventing a runaway reaction.

StrategyCausality & Explanation
Slow, Controlled Addition The rate of heat generation is directly proportional to the rate of reaction. By adding one of the reagents slowly (dropwise) using a dropping funnel, you control the concentration of the limiting reactant at any given moment, thereby controlling the reaction rate and heat output.[1]
Efficient Cooling System The cooling system must have the capacity to remove heat faster than it is generated. This means using a sufficiently large and cold cooling bath and ensuring good thermal contact with the reaction vessel.
Vigorous Stirring Efficient stirring is crucial for uniform heat distribution. It prevents the formation of localized hot spots where the reaction can accelerate uncontrollably and ensures efficient heat transfer from the bulk of the solution to the flask walls and into the cooling bath.[5]
Appropriate Solvent Choice Solvents with higher boiling points and good heat capacity can absorb more energy before boiling. Polar aprotic solvents like DMF or DMSO are often used and can help moderate temperature changes.[6]
Dilution Running the reaction at a lower concentration (using more solvent) increases the total thermal mass of the system, which can better absorb the heat generated without a drastic temperature increase.[7]
Q2: My reaction is sluggish and the yield of this compound is low. What are the potential causes and solutions?

A low yield can be attributed to several factors, from incomplete conversion to the formation of unwanted side products.

Troubleshooting Low Yield:

Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3,5-Dibromobenzyl bromide) is still present after the planned reaction time, consider extending the time or slightly increasing the temperature, while carefully monitoring the exotherm.
Side Reactions High temperatures can promote side reactions. The primary side product is often the isocyanide, formed by the ambident cyanide nucleophile attacking with the nitrogen atom. Using polar, aprotic solvents can help favor the desired cyanide product.[6] Maintaining strict temperature control is paramount.
Poor Quality Reagents Cyanide salts can be hygroscopic and lose reactivity if not stored properly. Ensure you are using fresh, dry reagents and anhydrous solvents. Water in the reaction can lead to hydrolysis of the product.
Loss During Workup This compound can be lost during extraction if the phases are not separated properly or if an insufficient volume of extraction solvent is used. Ensure a thorough extraction with a suitable organic solvent, followed by proper drying and evaporation steps.
Q3: I'm observing significant impurities in my final product. How can I minimize their formation?

Product purity is critical, especially in drug development. Impurities often arise from the reaction conditions themselves.

Minimizing Impurity Formation:

  • Isocyanide Formation: As mentioned, the cyanide ion is an ambident nucleophile. While SN2 reactions with benzyl halides typically favor C-attack to form the nitrile, high temperatures or certain solvent systems can increase the proportion of N-attack, leading to the isocyanide impurity. Using a polar aprotic solvent and maintaining a low reaction temperature can minimize this.

  • Hydrolysis: The nitrile group in the product can be hydrolyzed to the corresponding amide and then to a carboxylic acid, especially if the workup involves harsh acidic or basic conditions at elevated temperatures. Perform workup procedures at room temperature or below if possible.

  • Elimination Reactions: Although less common with benzylic halides, high temperatures and strongly basic conditions could potentially lead to elimination side products.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling cyanide salts?

Cyanide salts are highly toxic and require strict handling protocols.[8]

  • Engineering Controls: Always handle solid cyanide salts and prepare their solutions in a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check your institution's guidelines), and chemical splash goggles at all times.

  • Preventing HCN Formation: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][9] NEVER allow cyanide salts or solutions to come into contact with acids. Ensure all glassware is free of acid residue. It is good practice to keep the reaction mixture basic (pH > 10.5) to prevent HCN liberation.[10]

  • Emergency Preparedness: Know the location and use of your laboratory's safety shower and eyewash station. An approved cyanide antidote kit should be available, and personnel must be trained in its administration.[8]

Q2: How should I properly quench the reaction and dispose of cyanide waste?

Never dispose of untreated cyanide waste. All excess cyanide must be chemically neutralized.[8]

Standard Quenching Protocol:

  • Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath.

  • Ensure Basicity: Check the pH of the aqueous phase. It should be strongly basic (pH > 10) to prevent HCN evolution. Add aqueous NaOH if necessary.

  • Oxidative Quenching: While stirring vigorously in the fume hood, slowly add an excess of an oxidizing agent, such as sodium hypochlorite (household bleach) or calcium hypochlorite solution.[11] The bleach will oxidize the toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).

  • Test for Completion: Allow the mixture to stir for at least an hour. Commercial cyanide test strips can be used to confirm the absence of cyanide before disposal.

  • Waste Disposal: The treated, cyanide-free waste should be disposed of according to your institution's hazardous waste protocols. Never mix cyanide waste streams with other chemical waste, especially acidic waste.[8]

Q3: What is the recommended experimental setup for this synthesis?

A standard setup for controlling an exothermic reaction is recommended.

G cluster_setup Recommended Experimental Setup Flask Three-Neck Round-Bottom Flask Stirrer Magnetic Stirrer Flask->Stirrer sits on CoolingBath Cooling Bath (Ice/Water or Ice/Salt) Flask->CoolingBath immersed in Thermometer Thermometer / Probe Thermometer->Flask monitors temp Condenser Reflux Condenser (with Inert Gas Inlet) Condenser->Flask prevents solvent loss DroppingFunnel Pressure-Equalizing Dropping Funnel DroppingFunnel->Flask adds reagent G A 1. Setup & Cool - Assemble glassware - Cool flask to 0-5°C B 2. Initial Charge - Add 3,5-Dibromobenzyl Bromide - Add Solvent A->B C 3. Controlled Addition - Add Cyanide solution dropwise - Maintain T < 10°C B->C D 4. Monitor Temperature - Keep a close watch on the thermometer C->D E Temp Stable? D->E F EMERGENCY - Stop Addition - Enhance Cooling E->F No (Rising Fast) G 5. Reaction & Monitoring - Stir at set temp until completion - Monitor by TLC E->G Yes F->D Re-evaluate H 6. Safe Quenching - Cool to 0°C - Add bleach under basic conditions G->H G Start Problem Encountered Q_Temp Is Temperature Rising Too Quickly? Start->Q_Temp Q_Yield Is Final Yield Low? Start->Q_Yield Q_Purity Is Product Impure? Start->Q_Purity A_Temp_Yes Follow Runaway Protocol: - Stop Addition - Enhance Cooling Q_Temp->A_Temp_Yes Yes A_Yield_Yes_Temp Check for Side Reactions: - Lower Reaction Temp - Use Polar Aprotic Solvent Q_Yield->A_Yield_Yes_Temp Yes A_Yield_Yes_Complete Verify Reaction Completion: - Extend Reaction Time - Monitor by TLC Q_Yield->A_Yield_Yes_Complete Yes A_Purity_Yes Refine Conditions: - Ensure Anhydrous Reagents - Optimize Workup pH/Temp Q_Purity->A_Purity_Yes Yes

Sources

Technical Support Center: Characterization of Impurities in 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,5-Dibromobenzyl cyanide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the characterization of impurities.

Our approach is grounded in years of field experience, emphasizing not just the 'how' but the 'why' behind each experimental choice. Every protocol herein is designed to be a self-validating system, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound sample?

A1: The impurity profile of this compound is typically linked to its synthetic route and storage conditions. Impurities can be broadly categorized as process-related or degradation-related.

  • Process-Related Impurities: These arise from the manufacturing process.

    • Unreacted Starting Materials: The most common is the precursor, 3,5-Dibromobenzyl bromide. Its presence indicates an incomplete reaction.

    • Isomeric Impurities: If the starting brominating agent or toluene derivative was not isomerically pure, you might find other dibromobenzyl cyanide isomers (e.g., 2,5-dibromo, 3,4-dibromo).

    • By-products from Synthesis: A common synthetic route involves the reaction of a benzyl halide with an alkali metal cyanide.[1] A potential side-product is the corresponding isocyanide, although this is generally a minor component when using potassium or sodium cyanide.[2]

    • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, dimethylformamide) can be present.[1][3]

  • Degradation Products: These form due to improper storage or handling (exposure to moisture, light, or extreme pH).

    • Hydrolysis Product: The most common degradant is 3,5-Dibromophenylacetic acid , formed by the hydrolysis of the nitrile group. This can occur in the presence of trace amounts of water, especially under acidic or basic conditions.[4]

    • Oxidation Products: While benzyl cyanides are relatively stable to oxidation, harsh conditions could lead to the formation of products like 3,5-Dibromobenzaldehyde or 3,5-Dibromobenzoic acid.[5]

The following table summarizes the most probable impurities:

Impurity NameTypeTypical Origin
3,5-Dibromobenzyl bromideProcess-RelatedIncomplete reaction of starting material
Other Dibromobenzyl IsomersProcess-RelatedImpure starting materials
3,5-Dibromobenzyl isocyanideProcess-RelatedSide reaction during cyanation
3,5-Dibromophenylacetic acidDegradationHydrolysis of the nitrile group
3,5-DibromobenzamideDegradationPartial hydrolysis of the nitrile group
Residual SolventsProcess-RelatedRemnants from synthesis and purification steps

Troubleshooting Analytical Challenges

Issue 1: My HPLC chromatogram shows several unknown peaks. How do I begin to identify them?

This is a common challenge. A systematic approach is crucial for efficiently identifying unknown impurities. The goal is to gather as much information as possible from your existing analytical setup before moving to more complex techniques.

Initial Troubleshooting Workflow

impurity_identification_workflow start Unknown Peak(s) in HPLC check_blanks Analyze Blanks (Solvent, Mobile Phase) start->check_blanks is_artifact Is peak present in blank? check_blanks->is_artifact artifact Artifact of System/ Solvent. Ignore. is_artifact->artifact Yes not_artifact Real Impurity is_artifact->not_artifact No lc_ms_analysis Perform LC-MS Analysis not_artifact->lc_ms_analysis get_mw Obtain Molecular Weight (MW) lc_ms_analysis->get_mw propose_structures Propose Structures (Match MW with potential impurities) get_mw->propose_structures spike_study Spike with Standards (If available) propose_structures->spike_study confirm_identity Identity Confirmed? spike_study->confirm_identity isolate_fraction Isolate Impurity (Prep-HPLC) confirm_identity->isolate_fraction No end Structure Identified confirm_identity->end Yes nmr_analysis Perform NMR Analysis (¹H, ¹³C, 2D) isolate_fraction->nmr_analysis elucidate_structure Elucidate Structure nmr_analysis->elucidate_structure elucidate_structure->end

Caption: Workflow for identifying unknown HPLC peaks.

Step-by-Step Guide:

  • Rule out System Artifacts: First, inject a blank (your sample solvent). This helps determine if the unknown peaks are artifacts from the solvent, mobile phase, or system (e.g., ghost peaks).

  • LC-MS Analysis for Molecular Weight: The most powerful initial step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] The molecular weight information obtained is critical for proposing potential structures. For instance, if you observe a peak with an m/z corresponding to the molecular weight of 3,5-Dibromophenylacetic acid, it becomes a primary suspect.

  • Spiking Studies: If you have reference standards for suspected impurities (like the starting material, 3,5-Dibromobenzyl bromide), "spike" your sample by adding a small amount of the standard and re-analyzing it.[7] If the area of an unknown peak increases, you have tentatively identified it.[7]

  • Forced Degradation Studies: To understand potential degradation pathways, perform forced degradation studies.[8] Subjecting your sample to stress conditions (acid, base, oxidation, heat, light) can help generate and identify degradants that might appear in your sample over time.[9][10] This is a regulatory expectation for demonstrating that your analytical method is "stability-indicating".[8][11][12]

Issue 2: My ¹H NMR spectrum is complex and shows unexpected signals. How can I assign them?

A2: Extra signals in an NMR spectrum are definitive proof of impurities.[7] The key is to correlate their chemical shifts with potential structures.

  • Check for Starting Material: Look for the characteristic signals of 3,5-Dibromobenzyl bromide. The benzylic protons (-CH₂Br) will have a distinct chemical shift compared to the benzylic protons of the cyanide product (-CH₂CN).

  • Identify Hydrolysis Product: The hydrolysis to 3,5-Dibromophenylacetic acid will result in the disappearance of the nitrile group and the appearance of a carboxylic acid proton signal (often a broad singlet far downfield, >10 ppm) and a shift in the adjacent -CH₂- protons.

  • Use Reference Databases: Utilize NMR databases and literature to compare the chemical shifts of your unknown signals with those of known related compounds.[13]

  • Employ 2D NMR Techniques: If signals overlap, especially in the aromatic region, 2D NMR techniques are invaluable.[7]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C spectra.

Issue 3: I need to develop a robust, stability-indicating HPLC method. Where do I start?

A3: A stability-indicating method is one that can separate the API from its impurities and degradation products.[11][12][14] Reverse-Phase HPLC (RP-HPLC) is the most common technique for this purpose.[15]

Protocol: Development of a Stability-Indicating RP-HPLC Method
  • Column Selection:

    • Starting Point: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile and excellent starting point due to its hydrophobic retention mechanism.[6]

    • Alternative Selectivity: If aromatic isomers are suspected, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions, potentially improving resolution.[6]

  • Mobile Phase Selection:

    • Solvents: Use a mixture of a weak acid in water (Mobile Phase A) and an organic modifier like acetonitrile or methanol (Mobile Phase B). Acetonitrile often provides sharper peaks for aromatic compounds.

    • Acid Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both mobile phases. This helps to protonate silanol groups on the column, reducing peak tailing, and ensures consistent ionization of acidic or basic analytes.[7]

  • Initial Gradient Conditions:

    • Start with a broad scouting gradient to elute all components within a reasonable time. A typical gradient might be:

      • 0-20 min: 10% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 10% B

      • 26-30 min: Hold at 10% B (re-equilibration)

  • Optimization:

    • Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks. If two peaks are poorly resolved, make the gradient shallower in that region.[7]

    • The workflow for optimization is illustrated below.

HPLC Method Optimization Workflow

hplc_optimization start Initial Scouting Run (Broad Gradient) eval_chrom Evaluate Chromatogram: Resolution, Peak Shape, Run Time start->eval_chrom is_ok Is Separation Adequate? eval_chrom->is_ok adjust_grad Adjust Gradient Slope (Shallow for poor resolution) is_ok->adjust_grad No final_method Final Validated Method is_ok->final_method Yes adjust_grad->eval_chrom change_organic Change Organic Modifier (ACN <=> MeOH) adjust_grad:e->change_organic:w change_organic->eval_chrom change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) change_organic:e->change_column:w change_column->eval_chrom

Caption: A logical workflow for HPLC method optimization.

  • Method Validation: Once optimized, the method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[11][12]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Reaction of Bromobenzyl Cyanide with Primary Amines.
  • C.A. Hulse, E.A. Gugger, P.A. Harmon. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Benchchem. (n.d.). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR.
  • Benchchem. (n.d.). The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists.
  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online.
  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References.
  • PubChem. (n.d.). Bromobenzyl Cyanide. National Center for Biotechnology Information.
  • SIELC Technologies. (n.d.). Separation of Benzyl cyanide on Newcrom R1 HPLC column.
  • Goud, D. R., et al. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Synthesis. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Thieme.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • ResearchGate. (n.d.). Forced degradation results.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • International Journal of Trend in Scientific Research and Development. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PubMed. (2017). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization.
  • Organic Chemistry-4. (n.d.).
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cyanide.
  • PubMed. (2010). Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins.
  • Al-Majed, A. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE.
  • ResearchGate. (2025). Determination of Cyanide Exposure by Gas Chromatography Mass Spectrometry Analysis of Cyanide-Exposed Plasma Proteins.
  • GTFCh. (2018). Cyanide poisoning: Mass spectrometric analysis of forensic evidences.
  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
  • ResearchGate. (2020). (PDF) A Screening Method for Cyanide in Blood by Dimethoxytriazinyl Derivatization-GC/MS.
  • PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam.
  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • ResearchGate. (n.d.). (PDF) Synthesis of Five and Six-Membered Heterocycles Using Activated Nitriles for Industrial Applications.

Sources

Technical Support Center: Work-up Procedures for 3,5-Dibromobenzyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of 3,5-Dibromobenzyl cyanide. This guide is structured to provide direct, actionable solutions to common and complex issues encountered during the reaction work-up phase. Our focus is on ensuring scientific integrity, safety, and reproducibility.

Part 1: Critical Safety FAQs for Cyanide Reactions

Handling cyanide-containing reaction mixtures requires stringent safety protocols. The work-up phase, where quenching and acidification might occur, is particularly hazardous if not performed correctly.

Q1: What are the absolute essential safety precautions before starting the work-up?

A1: Before you begin, ensure you are in a well-ventilated chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[1] It is critical to inform lab mates that you are working with cyanide and never to work alone.[1] Have an emergency plan and ensure a cyanide antidote kit is accessible, with personnel trained in its administration.[1][3] Crucially, never mix cyanide waste with acidic waste streams , as this will generate lethal hydrogen cyanide (HCN) gas.[1][2]

Q2: How do I safely quench unreacted cyanide in the reaction mixture?

A2: The primary goal of quenching is to destroy excess cyanide nucleophile without generating HCN gas. This is achieved under basic conditions. A common and effective method involves treatment with sodium hypochlorite (bleach) or hydrogen peroxide under alkaline conditions (pH > 10). This oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).[1]

Detailed Protocol: Alkaline Quenching of Cyanide
  • Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to 0-5 °C in an ice bath. This helps to control any exothermic reaction during quenching.

  • Ensure Alkalinity: Check the pH of the reaction mixture. If it is not already basic, add a 1M solution of sodium hydroxide (NaOH) until the pH is > 10.

  • Slow Addition of Oxidant: While vigorously stirring, slowly add a solution of sodium hypochlorite (household bleach, ~5-8%) or 10-15% hydrogen peroxide.

  • Monitor the Quench: Perform a spot test to check for the presence of free cyanide. Commercial cyanide test strips are available for this purpose. Continue adding the oxidant until the test is negative.

  • Proceed to Extraction: Once all excess cyanide is destroyed, you can safely proceed to the extraction phase.

Q3: What is the correct procedure for disposing of cyanide-containing waste?

A3: All cyanide waste is considered acutely hazardous.[4] It must be collected in a dedicated, clearly labeled, and sealed waste container.[1][2] The waste container must be kept in secondary containment and stored away from acids.[4][5] The aqueous waste from your work-up should be treated using the alkaline oxidation method described above to convert cyanide to cyanate before being collected for disposal by your institution's environmental health and safety (EHS) office.[1][6] Never pour any cyanide-containing solution down the drain.[6]

Part 2: Troubleshooting Guide for Extraction & Purification

This section addresses the most common issues encountered after the initial quench.

Experimental Workflow Overview

Below is a generalized workflow for the work-up of a this compound synthesis.

Workup_Workflow A Completed Reaction Mixture (Product, Solvent, Excess NaCN) B Alkaline Quench (e.g., Bleach, pH > 10) A->B Destroy CN⁻ C Phase Separation (Add Organic Solvent & Water/Brine) B->C Isolate Crude D Extract Aqueous Layer (2-3x with Organic Solvent) C->D E Combine Organic Layers D->E F Wash Organic Layer (Water, Brine) E->F Remove Salts G Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) F->G Remove H₂O H Filter & Concentrate (Rotary Evaporation) G->H I Purification (Recrystallization or Chromatography) H->I Isolate Product J Pure this compound I->J

Caption: General experimental workflow for this compound work-up.

Q4: I've formed a persistent emulsion between the organic and aqueous layers during extraction. How can I resolve this?

A4: Emulsions are a common frustration, often caused by high concentrations of salts or surfactant-like impurities.[7] Do not shake the separatory funnel too vigorously; gentle, repeated inversions are sufficient.[8] If an emulsion still forms, here are several effective strategies:

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force the separation of layers.[7][9]

  • Change Solvent Volume: Try adding more of the organic extraction solvent. This can significantly dilute the components causing the emulsion.[9]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.[7][9]

  • Patience & Gentle Stirring: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.[10] Gently stirring the emulsion with a glass rod at the interface can also help coalesce droplets.[10]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to break a stubborn emulsion.[7]

Emulsion Troubleshooting Logic

Emulsion_Troubleshooting Start Emulsion Formed Q1 Is it a minor emulsion? Start->Q1 A1 Let it stand for 15 min. Gently stir interface. Q1->A1 Yes A2 Add saturated brine (Salting Out). Gently mix. Q1->A2 No Q2 Did it resolve? A1->Q2 Q2->A2 No End_Success Layers Separated Q2->End_Success Yes Q3 Did it resolve? A2->Q3 A3 Filter through Celite® or use centrifugation. Q3->A3 No Q3->End_Success Yes A3->End_Success End_Fail Consider solvent change or supported liquid extraction.

Caption: Decision-making diagram for troubleshooting emulsions in liquid-liquid extraction.

Q5: My purified product has a strong, unpleasant smell. What is it and how can I remove it?

A5: The characteristic unpleasant smell is likely due to the formation of the isomeric 3,5-Dibromobenzyl isocyanide as a minor byproduct. Isocyanides are common impurities in S_N2 reactions using cyanide salts. Fortunately, they can be removed with an acidic wash.

A procedure adapted from established methods for purifying benzyl cyanide involves washing the crude product with warm, dilute sulfuric acid.[11] The acidic conditions hydrolyze the isocyanide to a primary amine, which is protonated and becomes water-soluble, allowing it to be extracted from the organic layer.

Protocol: Isocyanide Impurity Removal

  • After the initial work-up, dissolve the crude product in the extraction solvent (e.g., diethyl ether, ethyl acetate).

  • In a separate flask, carefully prepare a 50% sulfuric acid solution by adding concentrated H₂SO₄ to water. Caution: Exothermic.

  • Warm the acid solution to approximately 60°C.

  • Transfer the organic solution and the warm acid to a separatory funnel and shake vigorously for 5 minutes.[11]

  • Separate the layers.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a final wash with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

Q6: What is the best method to purify the final product?

A6: this compound is a solid at room temperature. Therefore, recrystallization is the most effective and scalable method for purification.

Table 1: Recommended Recrystallization Solvent Systems

Solvent System Procedure Rationale
Ethanol/Water Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until the solution becomes persistently cloudy. Reheat to clarify, then allow to cool slowly. The product is soluble in hot ethanol but insoluble in water. This system is effective for moderately polar compounds.[12]
Hexane/Ethyl Acetate Dissolve the crude solid in a minimum amount of warm ethyl acetate. Add hexane slowly until turbidity appears. Reheat to clarify and cool slowly. Good for compounds that are too soluble in ethyl acetate alone. Hexane acts as the anti-solvent.[13]

| Acetonitrile | Dissolve in hot acetonitrile and allow to cool. This can be effective for compounds containing multiple aromatic rings.[14] | Acetonitrile is a polar aprotic solvent that can provide sharp crystallization for certain molecular structures. |

If the product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is a suitable alternative.[15]

Part 3: General FAQs & Data

Q7: What are the key physicochemical properties of this compound?

A7: Knowing the properties of your target compound is crucial for its identification and handling.

Table 2: Physicochemical Properties

Property Value Source
Molecular Formula C₈H₅Br₂N N/A
Molecular Weight 274.94 g/mol N/A
Appearance White to off-white solid [15]

| Melting Point | 78-81 °C | Sigma-Aldrich |

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • University of Illinois Division of Research Safety. (2014). Cyanides.[Link]
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]
  • University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety. [Link]
  • Rutgers University. (n.d.). Cyanide Salts SOP.
  • University of Leeds. (n.d.). Cyanides and nitriles, use and disposal.[Link]
  • Nichols, L. (2022). Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]
  • Ligas, M. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. [Link]
  • Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, Coll. Vol. 1, p.107. [Link]
  • Reddit user discussion on emulsion problems. (2024). r/chemistry. [Link]
  • Reddit user discussion on quenching cyanide. (2023). r/Chempros. [Link]
  • Wang, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. [Link]
  • Safrole. (n.d.).
  • YouTube. (2022).
  • University of Rochester. (n.d.).

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromobenzyl cyanide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted spectral data, a robust experimental protocol for data acquisition, and a comparative overview of NMR spectroscopy against other common analytical techniques for the structural elucidation of this compound.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. The precise characterization of its molecular structure is paramount for ensuring the purity and identity of synthesized intermediates and final products. Among the array of analytical techniques available, NMR spectroscopy stands out for its ability to provide unambiguous information about the carbon-hydrogen framework of a molecule. This guide will delve into the theoretical ¹H and ¹³C NMR spectra of this compound, offering a predictive blueprint for its structural verification.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to exhibit two distinct signals corresponding to the aromatic and benzylic protons. The chemical environment of each proton dictates its resonance frequency (chemical shift) and the splitting pattern (multiplicity) observed in the spectrum.

The molecular structure of this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Aromatic Protons (H-2, H-4, H-6):

Due to the symmetry of the 3,5-disubstituted benzene ring, the protons at positions 2 and 6 are chemically equivalent, as are the two bromine atoms at positions 3 and 5. The proton at position 4 is in a unique chemical environment. The two bromine atoms are strongly electronegative and will deshield the adjacent aromatic protons. The cyanomethyl group (-CH₂CN) is also an electron-withdrawing group, which will further influence the chemical shifts of the aromatic protons.

  • H-2 and H-6: These protons are situated ortho to the cyanomethyl group and meta to the two bromine atoms. They are expected to appear as a doublet.

  • H-4: This proton is located para to the cyanomethyl group and ortho to the two bromine atoms. It is anticipated to be a triplet.

Benzylic Protons (-CH₂CN):

The two protons of the methylene group are adjacent to the aromatic ring and the electron-withdrawing cyanide group. This benzylic position results in a characteristic downfield shift. As there are no adjacent protons to couple with, this signal is expected to be a singlet.

Summary of Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Benzylic (-CH₂)~3.8Singlet2H
Aromatic (H-2, H-6)~7.6Doublet2H
Aromatic (H-4)~7.7Triplet1H

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

  • Benzylic Carbon (-CH₂CN): This carbon will appear at a characteristic chemical shift for a benzylic carbon attached to a cyano group.

  • Cyanide Carbon (-CN): The carbon of the nitrile group has a typical chemical shift in the range of 115-125 ppm.

  • Aromatic Carbons:

    • C-1: The carbon atom attached to the cyanomethyl group (ipso-carbon) will have a specific chemical shift.

    • C-2 and C-6: These two equivalent carbons are adjacent to the ipso-carbon.

    • C-3 and C-5: These are the two equivalent carbons directly bonded to the bromine atoms. Their chemical shifts will be significantly influenced by the strong electronegativity of bromine.

    • C-4: This carbon is situated between the two bromine-substituted carbons.

Summary of Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Benzylic (-CH₂)~30
Cyanide (-CN)~117
Aromatic (C-4)~123
Aromatic (C-3, C-5)~130
Aromatic (C-2, C-6)~132
Aromatic (C-1)~138

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Chloroform-d is a common choice for many organic compounds.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled single pulse
Acquisition Time 3-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Number of Scans 8-16512-1024
Spectral Width 12-16 ppm200-240 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Integrate the signals in the ¹H spectrum.

  • Identify the peak multiplicities in the ¹H spectrum.

Caption: A generalized workflow for NMR analysis.

Comparative Analysis with Other Techniques

While NMR spectroscopy provides unparalleled detail about the molecular framework, other analytical techniques offer complementary information for a comprehensive characterization of this compound.

Mass Spectrometry (MS):

  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

  • Advantages: High sensitivity, requires very small sample amounts, and can provide information about the isotopic distribution of elements. For this compound, the presence of two bromine atoms would result in a characteristic isotopic pattern (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br), which is a strong indicator of its presence.[3]

  • Limitations: Does not provide detailed information about the connectivity of atoms or the stereochemistry of the molecule. Isomers often cannot be distinguished by mass spectrometry alone.

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

  • Advantages: Provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the nitrile group (C≡N stretch, typically around 2220-2260 cm⁻¹) and the aromatic ring (C-H and C=C stretches) would be expected.

  • Limitations: The IR spectrum of a complex molecule can be difficult to interpret fully. It does not provide a complete picture of the molecular structure.

NMR vs. MS and IR for this compound:

FeatureNMR SpectroscopyMass SpectrometryIR Spectroscopy
Structural Information Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C correlations)Molecular weight and elemental formulaPresence of functional groups
Isomer Differentiation ExcellentPoor to moderateModerate
Sensitivity ModerateHighLow to moderate
Sample Requirement MilligramsMicrograms to nanogramsMilligrams
Key Information for this compound Unambiguous confirmation of the 3,5-substitution pattern and the cyanomethyl group's connectivity.Confirmation of molecular weight and the presence of two bromine atoms.Confirmation of the nitrile and aromatic functional groups.

References

  • Arctom. (n.d.). This compound.
  • PubChem. (n.d.). Bromobenzyl Cyanide.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • PubChem. (n.d.). 3,5-Dibromobenzyl bromide.
  • GTFCh. (2018). Cyanide poisoning: Mass spectrometric analysis of forensic evidences.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • MDPI. (2021). Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water.
  • SIELC Technologies. (2018). 3-Bromobenzyl cyanide.
  • PubMed. (2009). Rapid determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry with two-step derivatization.
  • PubMed. (1998). Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin.
  • PubMed. (2017). Determination of total cyanide in soil by isotope dilution GC/MS following pentafluorobenzyl derivatization.
  • ResearchGate. (2021). The vibrational spectra of the cyanide ligand revisited: The ν(CN) infrared and Raman spectroscopy of Prussian blue and its analogues.
  • Journal of the Chemical Society, Dalton Transactions. (1980). Resonance-Raman and infrared studies of cyanide-bridged dimetal complexes.
  • ResearchGate. (2023). The Analysis of Cyanide and Its Breakdown Products in Biological Samples.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

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The Analytical Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities and intermediates is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dibromobenzyl cyanide, a halogenated aromatic nitrile of interest in organic synthesis.

This document moves beyond a mere recitation of data, providing a comparative analysis grounded in the established fragmentation behaviors of structurally related compounds. By examining the mass spectra of monobrominated benzyl cyanide isomers and 3,5-dibromotoluene, we can construct a robust, predictive model for the fragmentation of our target molecule. Furthermore, we will contextualize the utility of mass spectrometry by comparing it with other powerful analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern of this compound

The Molecular Ion (M⁺)

The molecular formula of this compound is C₈H₅Br₂N. The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively)[1]. For a molecule containing two bromine atoms, the molecular ion will appear as a trio of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1[2][3].

The nominal molecular weight of this compound is 273 g/mol (using ⁷⁹Br). Therefore, we anticipate a molecular ion cluster with peaks at m/z 273 (containing two ⁷⁹Br atoms), 275 (containing one ⁷⁹Br and one ⁸¹Br atom), and 277 (containing two ⁸¹Br atoms). The base peak of this cluster is expected to be at m/z 275.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is expected to be driven by the lability of the benzylic C-C bond and the C-Br bonds.

  • Loss of a Bromine Atom: A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical. We anticipate the loss of a bromine radical (•Br) from the molecular ion, resulting in a significant fragment ion at m/z 194 (for the ion containing one ⁷⁹Br) and 196 (for the ion containing one ⁸¹Br). This fragment would also exhibit a 1:1 isotopic pattern.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the cyanomethyl group is a highly probable fragmentation pathway. This would lead to the formation of a dibromobenzyl cation. However, the charge is more likely to be stabilized by the aromatic ring. A more likely scenario is the loss of the cyanomethyl radical (•CH₂CN), which is a neutral species.

  • Formation of the Dibromotropylium Ion: Aromatic compounds often undergo rearrangement to form the stable tropylium ion. In this case, the dibromobenzyl cation could rearrange to a dibromotropylium ion, which would also appear at m/z 194/196.

  • Loss of HCN: The cyano group can be eliminated as a neutral molecule of hydrogen cyanide (HCN), particularly after initial fragmentation.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [C₈H₅Br₂N]⁺˙ m/z 273, 275, 277 F1 [C₈H₅BrN]⁺ m/z 194, 196 M->F1 - •Br F2 [C₇H₄Br₂]⁺˙ m/z 247, 249, 251 M->F2 - •HCN F4 [C₆H₃Br]⁺˙ m/z 154, 156 F1->F4 - HCN F3 [C₇H₄Br]⁺ m/z 169, 171 F2->F3 - •Br

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare the expected fragmentation of this compound with the known fragmentation patterns of monobromobenzyl cyanide isomers and 3,5-dibromotoluene.

Monobromobenzyl Cyanide Isomers

A technical guide for the isomers of bromobenzyl cyanide provides valuable experimental data. For 2-, 3-, and 4-bromobenzyl cyanide, the mass spectra consistently show:

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster at m/z 195/197, confirming the presence of one bromine atom.

  • Major Fragment: A significant fragment at m/z 116, corresponding to the loss of the bromine atom ([M-Br]⁺).

This experimental evidence strongly supports our prediction that the loss of a bromine atom will be a major fragmentation pathway for this compound.

3,5-Dibromotoluene

The mass spectrum of 3,5-dibromotoluene (C₇H₆Br₂) provides an excellent model for the fragmentation of the dibrominated aromatic ring system. The key features of its mass spectrum are:

  • Molecular Ion (M⁺): A molecular ion cluster at m/z 248, 250, and 252, with a 1:2:1 intensity ratio, characteristic of two bromine atoms[4].

  • Major Fragment: A prominent fragment corresponding to the loss of a bromine atom ([M-Br]⁺) at m/z 169/171.

  • Loss of HBr: A fragment resulting from the loss of HBr is also observed.

The fragmentation of 3,5-dibromotoluene reinforces the expectation of a prominent [M-Br]⁺ fragment in the mass spectrum of this compound.

The table below summarizes the predicted and observed mass spectral data for these compounds.

CompoundMolecular FormulaPredicted/Observed Molecular Ion (m/z)Key Fragment Ions (m/z) and Corresponding Neutral Loss
This compound (Predicted) C₈H₅Br₂N273, 275, 277 (1:2:1)194, 196 ([M-Br]⁺), 247, 249, 251 ([M-HCN]⁺˙)
Monobromobenzyl cyanide Isomers (Observed) C₈H₆BrN195, 197 (1:1)116 ([M-Br]⁺)
3,5-Dibromotoluene (Observed) C₇H₆Br₂248, 250, 252 (1:2:1)169, 171 ([M-Br]⁺)

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would involve a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation and quantification of compounds in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be employed.

  • Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Application: HPLC is ideal for assessing the purity of a sample of this compound, quantifying its concentration, and monitoring the progress of a reaction in which it is a reactant or product.

  • Comparison to MS: HPLC provides information on the composition of a sample but does not directly provide structural information about the individual components in the way that MS does. However, coupling HPLC with MS (LC-MS) combines the separation power of HPLC with the identification capabilities of MS[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide information about the chemical environment of each atom.

  • Application: ¹H NMR would reveal the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR would provide information on the number and types of carbon atoms.

  • Comparison to MS: NMR provides a more complete picture of the molecule's connectivity and stereochemistry than MS. While MS breaks the molecule apart and analyzes the fragments, NMR analyzes the intact molecule. For unambiguous structure determination, both NMR and MS data are often required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

  • Application: For this compound, IR spectroscopy would show characteristic absorption bands for the C≡N (nitrile) stretch (around 2250 cm⁻¹), C-Br stretches, and aromatic C-H and C=C bonds.

  • Comparison to MS: IR spectroscopy provides information about the functional groups present, which complements the molecular weight and fragmentation information from MS. It is a relatively simple and rapid technique but provides less structural detail than MS or NMR.

The following diagram illustrates a typical analytical workflow for the comprehensive characterization of a compound like this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC MS Molecular Weight & Fragmentation (MS) Purification->MS NMR Structural Elucidation (NMR) Purification->NMR IR Functional Group Analysis (IR) Purification->IR Confirmation Confirmed Structure of This compound HPLC->Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Experimental Protocol: Acquiring a Mass Spectrum of this compound

The following is a generalized protocol for acquiring an EI mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: 15 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion cluster and the major fragment ions to confirm the structure.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be confidently predicted through an understanding of fundamental fragmentation mechanisms and by comparative analysis with structurally similar molecules. The characteristic isotopic signature of the two bromine atoms in the molecular ion cluster, coupled with the anticipated loss of a bromine atom as a primary fragmentation pathway, provides a distinct analytical fingerprint for this compound. While mass spectrometry is a powerful tool, its integration with other analytical techniques such as HPLC, NMR, and IR spectroscopy is essential for the comprehensive and unambiguous characterization of novel chemical entities in a research and development setting. This multi-faceted analytical approach ensures the highest level of scientific rigor and confidence in the structural assignment of synthesized compounds.

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • PubChem. (n.d.). 3,5-Dibromotoluene.
  • ResearchGate. (n.d.). Patterns of the molecular ion with multiple chlorine or bromine atoms.
  • YouTube. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry.
  • Save My Exams. (2023, July 4). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-.
  • PubChem. (n.d.). 3,5-Dibromobenzaldehyde.

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A Comparative Guide to the Infrared Spectroscopy of the Nitrile Group in 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and the nitrile (C≡N) group, with its distinct vibrational signature, serves as a valuable probe into the electronic environment of a molecule. This guide provides an in-depth analysis of the IR spectroscopy of the nitrile group in 3,5-Dibromobenzyl cyanide, comparing its spectral features with those of other nitriles and offering insights grounded in experimental data and established spectroscopic principles.

The Nitrile Stretching Vibration: A Sensitive Reporter

The nitrile functional group is characterized by a carbon-nitrogen triple bond. This strong bond gives rise to a sharp and typically intense absorption band in a relatively uncongested region of the IR spectrum, generally between 2200 and 2300 cm⁻¹[1]. The exact position of this C≡N stretching vibration is highly sensitive to the local electronic environment, making it an excellent diagnostic tool. Factors such as conjugation, inductive effects from substituents, and the surrounding solvent polarity can all influence the absorption frequency[2][3][4].

Analyzing the IR Spectrum of this compound

In this compound, the nitrile group is attached to a methylene (-CH₂-) bridge, which in turn is bonded to a 3,5-dibrominated benzene ring. This molecular architecture presents a case where the nitrile group is not directly conjugated with the aromatic ring. The methylene group acts as an insulator, interrupting the π-system overlap between the nitrile and the benzene ring[5].

Expected vs. Observed Nitrile Frequency:

For saturated alkyl nitriles, the C≡N stretching frequency typically appears in the range of 2260-2240 cm⁻¹[6]. In contrast, aromatic nitriles, where the C≡N group is directly attached to the aromatic ring, exhibit this absorption at a lower frequency, generally between 2240-2220 cm⁻¹[6]. This shift to lower wavenumber (lower energy) in aromatic nitriles is a direct consequence of conjugation. The delocalization of π-electrons between the aromatic ring and the nitrile group weakens the C≡N bond, reduces its force constant, and thus lowers the vibrational frequency[5][6].

Given that the nitrile group in this compound is insulated from the aromatic ring by a methylene group, its C≡N stretching frequency is expected to be more characteristic of a saturated nitrile. The primary influence of the 3,5-dibromophenyl moiety will be through inductive effects rather than resonance (conjugation). The bromine atoms are electronegative and will exert an electron-withdrawing inductive effect. This effect, transmitted through the sigma bonds, can slightly strengthen the C≡N bond, potentially leading to a small shift to a higher frequency compared to a simple alkyl cyanide.

Comparative Analysis with Other Nitriles

To fully appreciate the spectral characteristics of this compound, a comparison with related molecules is instructive.

CompoundStructureNitrile TypeTypical C≡N Stretching Frequency (cm⁻¹)Key Influencing Factors
AcetonitrileCH₃-C≡NSaturated~2252[6]Simple alkyl group, minimal electronic effects.
BenzonitrilePh-C≡NAromatic2240-2220[6]Direct conjugation with the aromatic ring lowers the frequency.
This compound Br₂-Ph-CH₂-C≡NSaturated (Benzyl)Expected ~2250-2260Methylene group prevents direct conjugation; electron-withdrawing inductive effect from bromine atoms.
4-MethoxybenzonitrileMeO-Ph-C≡NAromaticLower than BenzonitrileElectron-donating methoxy group enhances conjugation, further lowering the frequency.
4-NitrobenzonitrileO₂N-Ph-C≡NAromaticHigher than BenzonitrileElectron-withdrawing nitro group counteracts the effect of conjugation to some extent, raising the frequency.

This comparative data underscores the significant role of conjugation in determining the C≡N stretching frequency. The lack of direct conjugation in this compound is the primary determinant of its nitrile absorption appearing in the region typical for saturated nitriles.

The Influence of Substituents: A Deeper Look

While the methylene spacer in this compound prevents resonance effects, the electron-withdrawing bromine atoms on the benzene ring still play a role. The inductive effect of these halogens can subtly influence the electronic character of the benzyl group, which in turn affects the C≡N bond. Studies on substituted benzonitriles have shown a correlation between the electron-donating or withdrawing nature of substituents and the C≡N vibrational frequency[2][3]. Generally, electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it, although the effect is more pronounced in conjugated systems.

Substituent_Effects cluster_molecule This compound cluster_effects Electronic Effects Dibromo_Ring 3,5-Dibromophenyl Group CH2 Methylene Spacer (-CH₂-) Dibromo_Ring->CH2 σ-bond Inductive Inductive Effect (Electron-Withdrawing) Resonance Resonance Effect (Conjugation) Dibromo_Ring->Resonance Blocked by -CH₂- CN Nitrile Group (-C≡N) CH2->CN σ-bond Inductive->CN Slightly increases C≡N frequency

Caption: Electronic effects on the nitrile group in this compound.

Experimental Protocols

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, two common sampling techniques are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.

Protocol 1: Analysis by Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a popular and straightforward method for analyzing solid and liquid samples with minimal preparation[7][8][9]. It works by measuring the changes in an internally reflected IR beam when it comes into contact with a sample[10].

Methodology:

  • Instrument Preparation: Ensure the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

  • Ensure Good Contact: Use the ATR's pressure clamp to press the solid sample firmly and evenly against the crystal. This is crucial for obtaining a strong signal.

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

dot graph ATR_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Clean [label="Clean ATR Crystal"]; Background [label="Record Background Spectrum"]; Sample [label="Place Sample on Crystal"]; Pressure [label="Apply Pressure"]; Acquire [label="Acquire Sample Spectrum"]; Process [label="Ratio to Background"]; Clean_End [label="Clean ATR Crystal"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Clean; Clean -> Background; Background -> Sample; Sample -> Pressure; Pressure -> Acquire; Acquire -> Process; Process -> Clean_End; Clean_End -> End; } caption [label="Workflow for ATR-FTIR analysis of a solid sample.", fontname="Arial", fontsize=10]; }

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Protocol 2: Analysis by KBr Pellet Transmission Method

The KBr pellet method is a traditional technique for analyzing solid samples in transmission mode[11]. It involves mixing the sample with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet[12][13].

Methodology:

  • Sample Preparation:

    • Thoroughly dry high-purity, IR-grade KBr powder to remove any absorbed water, which shows a strong, broad absorption in the IR spectrum.

    • In an agate mortar and pestle, grind approximately 1-2 mg of this compound.

    • Add about 100-200 mg of the dried KBr powder to the mortar.

    • Quickly and thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. Work efficiently to minimize moisture absorption from the atmosphere[11][12].

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet[13][14].

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum.

  • Post-Analysis: The pellet can be stored in a desiccator for future reference or discarded.

Comparison of Techniques:

FeatureATR-FTIRKBr Pellet Method
Sample Preparation Minimal, non-destructive[8][9]More involved, requires grinding and pressing[11]
Speed FastSlower
Potential Issues Poor sample-crystal contact can affect spectrum quality.KBr is hygroscopic; water absorption can interfere with the spectrum[12]. Ion exchange can occur with certain samples[11].
Spectrum Appearance Peak intensities can differ from transmission spectra due to the wavelength-dependent depth of penetration of the evanescent wave.Considered the "classic" transmission spectrum.

For routine analysis and rapid screening, ATR is often the preferred method due to its speed and simplicity. The KBr pellet method, while more laborious, can be advantageous for creating a stable sample for archiving or for quantitative analysis where a consistent path length is required.

Conclusion

The infrared spectrum of this compound provides a clear illustration of how molecular structure dictates vibrational frequencies. The presence of a methylene spacer insulates the nitrile group from the aromatic ring, resulting in a C≡N stretching frequency characteristic of a saturated nitrile. The electron-withdrawing bromine substituents exert a minor inductive effect. A comparative analysis with directly conjugated aromatic nitriles and simple alkyl nitriles highlights the dominant role of resonance in modulating the nitrile stretching frequency. By employing standardized experimental protocols such as ATR-FTIR or the KBr pellet method, researchers can reliably obtain high-quality spectra for the characterization and identification of this and similar compounds, aiding in the rigorous demands of chemical synthesis and drug development.

References

  • KBr Pellet Method. Shimadzu. [Link]
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
  • Attenuated total reflectance. Wikipedia. [Link]
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
  • Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. JoVE. [Link]
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  • Notes On Nitriles IR Spectra. Scribd. [Link]
  • How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]
  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
  • Preparation of ultrapure KBr pellet: New method for FTIR quantit
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]
  • Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy.
  • Photoenhancement of the C≡N Stretching Vibration Intensity of Aromatic Nitriles.
  • Infrared Spectroscopy. MSU chemistry. [Link]
  • Bromobenzyl Cyanide. PubChem. [Link]
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  • Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. PMC - NIH. [Link]
  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview.
  • Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibr
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins.
  • Bromobenzyl cyanide (T3D1693). Exposome-Explorer. [Link]
  • Density of states in the nitrile stretching frequency region of the...
  • Toxicological Profile for Cyanide, Draft for Public Comment.
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Comparison of 3,5-Dibromobenzyl cyanide with other benzyl cyanides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3,5-Dibromobenzyl Cyanide and Other Benzyl Cyanides for Advanced Synthesis

For professionals in chemical research and drug development, the selection of a starting material is a pivotal decision that dictates the trajectory of a synthetic pathway. Benzyl cyanide (phenylacetonitrile) and its derivatives are a cornerstone class of intermediates, prized for the versatile reactivity of both the nitrile moiety and the benzylic protons. The functionalization of the phenyl ring with substituents dramatically alters the molecule's electronic properties, thereby fine-tuning its reactivity, stability, and physical characteristics.

This guide provides a comprehensive comparison of this compound with other common benzyl cyanides, including the unsubstituted parent molecule and derivatives bearing electron-donating and other electron-withdrawing groups. We will explore their physicochemical properties, synthetic routes, and comparative reactivity, supported by experimental data and protocols to inform your selection of the optimal reagent for complex molecular construction.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern on the benzene ring directly influences the physical properties of benzyl cyanides, which has practical implications for handling, purification, and reaction setup. The introduction of two heavy bromine atoms in this compound significantly increases its molecular weight and melting point compared to its counterparts.

PropertyBenzyl Cyanide4-Methylbenzyl Cyanide4-Chlorobenzyl CyanideThis compound
Molecular Formula C₈H₇N[1]C₉H₉NC₈H₆ClNC₈H₅Br₂N
Molecular Weight 117.15 g/mol [1]131.18 g/mol 151.59 g/mol 274.96 g/mol
Appearance Colorless oily liquid[1][2][3]Colorless to pale yellow liquidColorless to light yellow solidOff-white to yellow solid
Melting Point -24 °C[1][3]17-19 °C29-32 °C68-72 °C
Boiling Point 233.5 °C[1]243-245 °C258-260 °CNot available (decomposes)
Solubility Insoluble in water; miscible with organic solvents[1][2]Insoluble in waterInsoluble in waterInsoluble in water

Synthesis of Benzyl Cyanides: A Methodological Overview

The predominant method for synthesizing benzyl cyanides is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide, a classic example of an SN2 reaction known as the Kolbe nitrile synthesis.[1][4] This approach is broadly applicable to a wide range of substituted benzyl halides.

The general reaction is as follows:

Ar-CH₂-X + M-CN → Ar-CH₂-CN + M-X

Where:

  • Ar = Phenyl or substituted phenyl group

  • X = Halogen (Cl, Br)

  • M = Alkali metal (Na, K)

Modern advancements have introduced palladium-catalyzed methods that can offer higher yields and milder conditions, utilizing less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[5][6]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Cyanide

This protocol, adapted from established literature, serves as a representative example of the SN2 methodology.[7]

Materials:

  • 2,4-Dichlorobenzyl chloride (13.76 g, 0.071 mol)

  • Sodium cyanide (3.46 g, 0.071 mol), finely powdered

  • Sodium iodide (0.35 g, 0.002 mol)

  • Methanol (60 ml)

Procedure:

  • To a solution of 2,4-dichlorobenzyl chloride in methanol, add finely powdered sodium cyanide and sodium iodide.

  • Stir the reaction mixture at 50–52°C for 6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • After completion, filter off the precipitated sodium chloride and rinse with hot methanol.

  • Evaporate the filtrate in vacuo.

  • Purify the residue by vacuum distillation to afford pure 2,4-dichlorobenzyl cyanide. Yield: 87% .[7]

The addition of sodium iodide acts as a catalyst via the Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide in situ.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 2,4-Dichlorobenzyl Chloride in Methanol additives Add NaCN and NaI reagents->additives heat Stir at 50-52°C for 6 hours additives->heat monitor Monitor by GC heat->monitor filter Filter NaCl evaporate Evaporate Methanol filter->evaporate distill Vacuum Distillation evaporate->distill product Pure 2,4-Dichlorobenzyl Cyanide distill->product

General workflow for benzyl cyanide synthesis.

Comparative Reactivity Analysis

The true utility of substituted benzyl cyanides is revealed in their differential reactivity, which is primarily governed by the electronic nature of the substituents on the phenyl ring.

Acidity of the α-Proton and Carbanion Stability

The methylene (α-carbon) protons of benzyl cyanides are acidic due to the resonance stabilization of the resulting carbanion, where the negative charge is delocalized by both the phenyl ring and the nitrile group.[8]

The presence of electron-withdrawing groups (EWGs) on the phenyl ring significantly increases the acidity of these protons through an inductive effect. This effect stabilizes the negative charge of the carbanion, making its formation more favorable.[7][9] Consequently, this compound, with two potent electron-withdrawing bromine atoms, possesses a more acidic α-proton than unsubstituted, electron-donating (e.g., 4-methyl), or mono-halogenated (e.g., 4-chloro) analogues.

Effect of EWGs on carbanion stability.

This enhanced acidity means that the carbanion of this compound can often be generated using milder bases or under less stringent conditions compared to less activated benzyl cyanides.

Reactivity in C-C Bond Formation

The generated carbanion is a powerful nucleophile, readily participating in alkylation and condensation reactions.[2][10] The ease of carbanion formation directly correlates with its utility in synthesis. For this compound, the facile deprotonation makes it an exceptional substrate for α-alkylation, acylation, and related C-C bond-forming transformations.

Hydrolysis and Reduction of the Nitrile Group

Like other nitriles, benzyl cyanides can be transformed into other valuable functional groups.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group hydrolyzes to form a phenylacetic acid derivative.[1][2][11] The electron-withdrawing nature of the bromine atoms in this compound renders the nitrile carbon more electrophilic, which is expected to facilitate the rate of hydrolysis.

  • Reduction: The nitrile can be reduced to a primary amine (a phenethylamine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11][12]

Summary of Comparative Reactivity
FeatureBenzyl Cyanide4-Methylbenzyl Cyanide4-Chlorobenzyl CyanideThis compound
α-Proton Acidity ModerateLowerHigherHighest
Ease of Carbanion Formation ModerateDifficultEasierEasiest
Reactivity in Alkylation GoodModerateVery GoodExcellent
Relative Rate of Hydrolysis BaselineSlowerFasterFastest

Applications and Strategic Advantages

Benzyl cyanides are versatile precursors for a vast array of pharmaceuticals, including phenobarbital and penicillin derivatives, as well as in the fragrance and pesticide industries.[2][8][9]

The strategic advantage of This compound lies in its heightened reactivity and multifunctionality.

  • Enhanced α-Functionalization: Its high acidity allows for efficient and often high-yield alkylation and condensation reactions at the α-position, which is critical for building molecular complexity.

  • Orthogonal Reactivity: The two bromine atoms on the phenyl ring serve as handles for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for a modular synthetic approach where the side chain is constructed first, followed by late-stage diversification on the aromatic core.

Safety and Handling

Warning: All benzyl cyanide derivatives are toxic. They can release hydrogen cyanide upon decomposition, metabolism, or reaction with acids.[3][13][14][15] They are also potent irritants.[1][16]

  • Always handle benzyl cyanides in a well-ventilated chemical fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Avoid contact with skin and eyes and prevent inhalation of vapors.

  • Have an emergency plan and appropriate cyanide antidote kits available where regulations require.

Conclusion

While all benzyl cyanides are valuable synthetic intermediates, their reactivity profiles are not interchangeable. This compound distinguishes itself as a highly activated and multifunctional building block. The strong inductive effect of the two bromine substituents significantly increases the acidity of the α-protons, facilitating carbanion-mediated reactions crucial for constructing complex carbon skeletons. Furthermore, the bromine atoms provide sites for further aromatic functionalization. For researchers engaged in the synthesis of highly substituted, complex target molecules, the unique electronic properties of this compound offer a distinct advantage in efficiency and synthetic versatility over unsubstituted or less-activated derivatives.

References

  • Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzo
  • Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Benzyl Cyanide Properties, Reactions, and Applic
  • Convenient Synthesis of Substituted Aryl Cyanides and 1,1-Dicyanobenzyl Benzo
  • Cyan
  • Benzyl cyanide. Sciencemadness Wiki.
  • A Comparative Guide for Researchers: Diphenylacetonitrile vs.
  • Bromobenzyl Cyanide | C8H6BrN | CID 22044. PubChem.
  • A Comparative Guide to the Synthesis of Bromobenzyl Cyanide and Its Derivatives: Traditional vs. Modern Routes. Benchchem.
  • Benzyl cyanide. Wikipedia.
  • The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists. Benchchem.
  • Benzyl cyanide. Grokipedia.
  • Pd‐catalyzed cyanation of benzyl chlorides.
  • Controlled experiments for the alkylation of benzyl cyanide.
  • Identification of specific metabolic pathways as druggable targets regulating the sensitivity to cyanide poisoning. PMC - PubMed Central.
  • Toxicological Profile for Cyanide, Draft for Public Comment.
  • Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. MDPI.

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Reactivity comparison: 3,5-Dibromobenzyl cyanide vs. 3,5-Dichlorobenzyl cyanide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3,5-Dibromobenzyl Cyanide and 3,5-Dichlorobenzyl Cyanide

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, substituted benzyl cyanides serve as pivotal intermediates.[1] Their unique structure, featuring a reactive benzylic halide and a versatile nitrile group, allows for extensive molecular elaboration. Among these, 3,5-dihalogenated benzyl cyanides are of particular interest, as the meta-substitution pattern influences reactivity and provides a scaffold for further functionalization.

This guide provides a comprehensive analysis comparing the reactivity of two closely related analogues: This compound and 3,5-Dichlorobenzyl cyanide . Understanding the nuanced differences in their reactivity is crucial for researchers in selecting the appropriate substrate, optimizing reaction conditions, and predicting outcomes in complex synthetic pathways. This comparison is grounded in fundamental principles of physical organic chemistry and supported by established experimental methodologies.

Mechanistic Framework: Nucleophilic Substitution at the Benzylic Carbon

The primary locus of reactivity for both this compound and 3,5-Dichlorobenzyl cyanide is the benzylic carbon—the CH₂ group bonded to both the phenyl ring and the halogen. Benzylic halides are notably reactive towards nucleophilic substitution reactions, often proceeding at rates significantly faster than their corresponding primary alkyl halide counterparts.[2] This enhanced reactivity stems from the stabilization of the transition state by the adjacent π-system of the aromatic ring.[2]

For primary benzylic halides, such as those under discussion, the reaction with a competent nucleophile predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3][4] This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon as the halide leaving group departs.[1]

Two key factors dictate the relative rates of this Sₙ2 reaction for our two compounds:

  • The Electrophilicity of the Benzylic Carbon: The partial positive charge on the benzylic carbon, which attracts the incoming nucleophile.

  • The Leaving Group Ability of the Halide: The facility with which the halide anion can depart from the benzylic carbon.

Comparative Analysis: Electronic Effects vs. Leaving Group Ability

A logical examination of the structural differences between the dibromo and dichloro analogues allows for a robust prediction of their relative reactivity.

Electronic Effects of Meta-Halogen Substituents

The two halogen atoms at the 3 and 5 positions exert a purely inductive electron-withdrawing effect (-I) on the benzylic carbon. There is no resonance interaction from the meta position. This inductive effect withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon.

  • Chlorine vs. Bromine: Chlorine is more electronegative than bromine. Consequently, the two chlorine atoms in 3,5-Dichlorobenzyl cyanide will exert a stronger collective inductive pull on the benzylic carbon compared to the two bromine atoms in the dibromo analogue.

  • Impact on Electrophilicity: This stronger -I effect makes the benzylic carbon in the dichloro compound slightly more electron-deficient (more electrophilic) than in the dibromo compound. On this basis alone, one might predict a faster reaction for the dichloro species.

Leaving Group Ability

In an Sₙ2 reaction, the carbon-halogen bond is broken in the rate-determining step. The rate is therefore highly sensitive to the quality of the leaving group. A good leaving group is a species that is stable on its own, which corresponds to it being a weak base.

  • Chloride (Cl⁻) vs. Bromide (Br⁻): We can assess the basicity of the leaving groups by considering the acidity of their conjugate acids, HCl and HBr. HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻.

  • Impact on Reaction Rate: Because bromide is a weaker, more stable base, it is a better leaving group than chloride. This factor significantly accelerates the rate of nucleophilic substitution. The C-Br bond is also weaker than the C-Cl bond, further facilitating its cleavage.

The Decisive Factor

While the electronic effects of the meta-substituents are not negligible, the difference in leaving group ability between bromide and chloride is the dominant factor governing the reactivity of these benzylic halides in nucleophilic substitution reactions. The superior leaving group ability of bromide is expected to result in a significantly faster reaction rate for this compound compared to its dichloro counterpart.

Visualization of Reactivity Factors

The following diagram illustrates the interplay of the key factors determining the overall reactivity of the two compounds in Sₙ2 reactions.

G cluster_Br This compound cluster_Cl 3,5-Dichlorobenzyl Cyanide Br_LG Superior Leaving Group (Br⁻ is a weaker base) Br_Reactivity Higher Predicted Reactivity Br_LG->Br_Reactivity Dominant Factor Br_Inductive Weaker Inductive Effect (-I of Br) Br_Inductive->Br_Reactivity Minor Factor Cl_LG Poorer Leaving Group (Cl⁻ is a stronger base) Cl_Reactivity Lower Predicted Reactivity Cl_LG->Cl_Reactivity Dominant Factor Cl_Inductive Stronger Inductive Effect (-I of Cl) Cl_Inductive->Cl_Reactivity Minor Factor

Caption: Factors influencing the Sₙ2 reactivity of the two benzyl cyanides.

Quantitative Data Summary

While direct kinetic data for these specific compounds is sparse, we can summarize the key physical properties that inform our reactivity prediction.

Property3,5-Dichlorobenzyl CyanideThis compoundRationale for Reactivity Impact
Halogen Chlorine (Cl)Bromine (Br)Different electronegativity and size.
Pauling Electronegativity 3.162.96Higher value indicates stronger inductive electron withdrawal.
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)The species that departs during substitution.
pKa of Conjugate Acid (HX) ~ -7~ -9A lower pKa indicates a stronger acid and a weaker, more stable conjugate base (better leaving group).
Predicted Relative Reactivity Slower Faster The superior leaving group ability of bromide is the overriding factor.

Experimental Protocol: Comparative Reactivity via Finkelstein Reaction

To empirically validate the predicted reactivity difference, a classic comparative experiment such as the Finkelstein reaction can be employed. This method provides a straightforward visual indication of reaction progress by leveraging the differential solubility of sodium halides in acetone.

Objective:

To qualitatively and semi-quantitatively compare the Sₙ2 reaction rates of this compound and 3,5-Dichlorobenzyl cyanide with sodium iodide in acetone.

Principle:

Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not.[5] The Sₙ2 reaction of the benzyl halide with iodide ion will produce a precipitate of the corresponding sodium halide (NaBr or NaCl), providing a visual endpoint. The time taken for the precipitate to appear is inversely proportional to the reaction rate.

Materials:
  • This compound

  • 3,5-Dichlorobenzyl cyanide

  • Benzyl cyanide (as a negative control)

  • Benzyl bromide (as a positive control)

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone for dilutions

  • Dry test tubes (4) and rack

  • Pipettes or micropipettes

  • Stopwatch

  • Water bath (optional, for non-reactive compounds)

Procedure:
  • Preparation: Label four clean, dry test tubes. Prepare 0.1 M solutions of each of the four test compounds (dibromo, dichloro, benzyl cyanide, benzyl bromide) in anhydrous acetone.

  • Reaction Initiation: To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Substrate Addition: At time t=0, simultaneously add 0.5 mL of each respective 0.1 M substrate solution to the corresponding test tube. Start the stopwatch immediately.

  • Observation: Vigorously shake each tube to ensure thorough mixing. Place the tubes in a rack at a constant ambient temperature and observe for the formation of a precipitate (a fine white/off-white solid, indicating NaBr or NaCl).

  • Data Recording: Record the time at which a distinct turbidity or precipitate is first observed in each tube.

  • Confirmation (Optional): If no reaction is observed at room temperature after 30 minutes, the tubes can be placed in a warm water bath (~50 °C) to facilitate the reaction, noting any changes.[5]

Expected Results & Interpretation:
  • This compound: A precipitate (NaBr) is expected to form relatively quickly.

  • 3,5-Dichlorobenzyl cyanide: A precipitate (NaCl) is expected to form, but at a significantly slower rate than for the dibromo analogue.

  • Benzyl bromide (Positive Control): Should react very rapidly, providing a benchmark for a reactive benzylic halide.

  • Benzyl cyanide (Negative Control): No reaction is expected as there is no leaving group on the benzylic carbon.

This experiment provides a clear, self-validating system to confirm the higher reactivity of the bromo-substituted compound.

Conclusion and Outlook

Based on a thorough analysis of the governing chemical principles, This compound is unequivocally predicted to be more reactive than 3,5-Dichlorobenzyl cyanide in nucleophilic substitution reactions. This heightened reactivity is almost entirely attributable to the superior leaving group ability of the bromide ion compared to the chloride ion. While the stronger inductive effect of the chlorine substituents renders the benzylic carbon in the dichloro compound more electrophilic, this effect is insufficient to overcome the larger energetic barrier associated with the departure of the less stable chloride ion.

For researchers and drug development professionals, this means that reactions involving the displacement of the halogen in this compound can often be conducted under milder conditions (e.g., lower temperatures, shorter reaction times) than those required for its chlorinated counterpart. This can be advantageous in syntheses involving sensitive functional groups, potentially leading to higher yields and cleaner reaction profiles.

References

  • Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide. Benchchem.
  • A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
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A Comparative Guide to the Biological Activity of 3,5-Dibromobenzyl Cyanide and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a well-established approach to modulate the pharmacological profile of bioactive compounds. The benzyl cyanide framework, a versatile precursor in organic synthesis, is no exception.[1] Halogenation of the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions, thereby altering its biological activity. This guide provides a comparative analysis of the biological activities of 3,5-dibromobenzyl cyanide and its halogenated analogues, drawing upon available experimental data to elucidate structure-activity relationships (SAR).

The Role of Halogenation in Modulating Bioactivity

Halogen atoms, through their unique electronic and steric properties, can significantly impact the biological activity of a parent compound.[2] The introduction of halogens can lead to:

  • Increased Lipophilicity: Generally, the lipophilicity of a compound increases with the introduction of halogens, following the trend I > Br > Cl > F. This can enhance membrane permeability and cellular uptake.

  • Altered Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Enhanced Target Binding: Halogen atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding and halogen bonding, which can lead to improved binding affinity and potency.

The position and number of halogen substituents on the aromatic ring are also critical determinants of biological activity. For instance, di-substitution, as seen in this compound, can confer distinct properties compared to mono-substituted analogues.

Comparative Anticancer Activity

While direct comparative studies on the anticancer activity of a wide range of halogenated benzyl cyanides are limited, data from related halogenated benzyl derivatives provide valuable insights. The cytotoxicity of these compounds is often evaluated using in vitro assays against various cancer cell lines.

A study on a series of 3,5-bis(benzylidene)piperidin-4-ones, which share a structural resemblance to substituted benzyl compounds, demonstrated that these molecules exhibit selective toxicity for malignant cells. The cytotoxic potencies were found to be in the submicromolar range for some analogues. Although this study did not include benzyl cyanides, it highlights the potential of the substituted benzyl motif in developing novel anticancer agents.

Another study on 3-benzyl-5-arylidene-furan-2(5H)-ones, which included a 4-bromobenzyl derivative, showed moderate cytotoxic activity against several human tumor cell lines.[3] For example, the IC50 value for a compound with a 4-bromobenzyl group was evaluated, though a direct comparison with a 3,5-dibromo analogue was not performed.[3]

The cytotoxicity of cyanide-containing compounds is a complex phenomenon. Cyanide itself is a potent inhibitor of the mitochondrial respiratory chain, leading to histotoxic hypoxia and can induce DNA fragmentation and apoptosis in cells.[2][4] The benzyl cyanide moiety can act as a carrier for the cytotoxic cyanide group, with the halogen substitutions modulating its delivery and interaction with cellular targets.

Table 1: Cytotoxicity of Selected Halogenated Benzyl Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-bromobenzyl)-5-(4-nitrobenzylidene)-furan-2(5H)-oneHL-60 (human promyelocytic leukemia)>100[3]
3-(4-bromobenzyl)-5-(3-hydroxybenzylidene)-furan-2(5H)-oneHL-6017.6[3]
3,5-Bis(4-chlorobenzylidene)piperidin-4-oneHSC-2 (human oral squamous carcinoma)1.3[5]
3,5-Bis(4-bromobenzylidene)piperidin-4-oneHSC-21.1[5]

Note: The data in this table is derived from different studies and compound classes, and therefore represents an indirect comparison. The lack of direct comparative data for this compound is a notable research gap.

Comparative Antimicrobial Activity

Halogenated compounds have long been recognized for their antimicrobial properties. Studies on halogenated benzyl derivatives have demonstrated their potential as antibacterial and antifungal agents.

One study investigated the antibacterial and antifungal activities of several synthetic benzyl bromides.[6] The results indicated that certain brominated benzyl derivatives exhibited significant activity against Gram-positive bacteria and fungi.[6] For instance, some benzyl bromide derivatives showed high efficacy against Staphylococcus aureus and Candida albicans.[6]

Table 2: Antimicrobial Activity of Selected Brominated Benzyl Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
Benzyl bromide derivative (1a)S. aureus1[6]
Benzyl bromide derivative (1c)S. pyogenes0.5[6]
Benzyl bromide derivative (1a)C. albicans0.25[6]

The mechanism of antimicrobial action for halogenated benzyl cyanides is likely multifaceted. The lipophilicity conferred by the halogen atoms can facilitate passage through microbial cell membranes. Once inside the cell, the release of the cyanide ion can disrupt cellular respiration, a vital process for microbial survival.

Structure-Activity Relationship (SAR) Insights

Based on the available data and general principles of medicinal chemistry, several SAR insights can be inferred for halogenated benzyl cyanides:

Caption: Structure-Activity Relationship of Halogenation.

  • Nature of the Halogen: The type of halogen (F, Cl, Br, I) is expected to have a significant impact. Generally, bromine and iodine confer higher lipophilicity, which can lead to enhanced activity, but may also increase toxicity.

  • Number of Halogens: Di-substitution, such as in this compound, is likely to result in higher lipophilicity and potentially greater activity compared to mono-substituted analogues. However, this can also lead to increased steric hindrance, which might negatively affect binding to some biological targets.

  • Position of Halogens: The substitution pattern on the phenyl ring is crucial. The 3,5-disubstitution pattern creates a distinct electronic and steric environment around the benzyl cyanide core, which will influence its interaction with target molecules.

Experimental Protocols

To ensure the scientific integrity and reproducibility of biological activity data, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents.

Protocol Workflow:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat cells with varying concentrations of test compounds incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->solubilize readout Measure absorbance at ~570 nm using a plate reader solubilize->readout analysis Calculate IC50 values readout->analysis

Caption: MTT Assay Workflow for Cytotoxicity Screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogues) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Workflow:

Broth_Microdilution_Workflow start Prepare serial dilutions of test compounds in a 96-well plate inoculation Inoculate each well with a standardized microbial suspension start->inoculation incubation Incubate the plate at an appropriate temperature and duration inoculation->incubation readout Visually inspect for turbidity or measure optical density incubation->readout analysis Determine the MIC (lowest concentration with no visible growth) readout->analysis

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The available evidence suggests that halogenated benzyl cyanides, including the 3,5-dibromo derivative, are a promising class of compounds with potential anticancer and antimicrobial activities. The type, number, and position of halogen substituents on the phenyl ring are critical determinants of their biological effects. However, a significant research gap exists in the form of direct, systematic comparative studies of a broad range of halogenated benzyl cyanide analogues.

Future research should focus on the synthesis and parallel biological evaluation of a comprehensive library of these compounds to establish clear and quantitative structure-activity relationships. Such studies will be invaluable for the rational design and development of novel therapeutic agents based on the halogenated benzyl cyanide scaffold.

References

  • Dimmock, J. R., et al. (2001). A conformational and structure-activity relationship study of cytotoxic 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues. Journal of Medicinal Chemistry, 44(4), 586-593. [Link]
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A Comparative Guide to the Efficacy of 3,5-Dibromobenzyl Cyanide in the Synthesis of 2-Arylpropanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylpropanoic Acids and the Role of Benzyl Cyanide Derivatives

2-Arylpropanoic acids are a cornerstone of the pharmaceutical industry, forming the active core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen. The synthesis of these vital compounds often proceeds through α-aryl nitrile intermediates, which are subsequently hydrolyzed to the target carboxylic acid. The choice of the starting benzyl cyanide derivative is critical, influencing not only the reaction efficiency but also the potential for downstream functionalization.

This guide provides an in-depth technical comparison of 3,5-dibromobenzyl cyanide and its corresponding bromide with their unsubstituted analogues in the synthesis of key precursors for 2-arylpropanoic acids. We will delve into the mechanistic rationale behind the choice of reagents and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic strategies.

Core Synthetic Transformation: Malonic Ester Synthesis for 2-Arylpropanoic Acid Precursors

A robust and widely applicable method for the synthesis of 2-arylpropanoic acid precursors is the malonic ester synthesis. This classical approach involves the alkylation of a malonic ester with a benzyl halide, followed by hydrolysis and decarboxylation. The reactivity of the benzyl halide is a key determinant of the overall efficiency of this transformation.

Below, we compare the efficacy of 3,5-dibromobenzyl bromide with the unsubstituted benzyl bromide in the alkylation of diethyl malonate. The presence of two electron-withdrawing bromine atoms on the aromatic ring of 3,5-dibromobenzyl bromide is expected to influence its reactivity.

Comparative Analysis: 3,5-Dibromobenzyl Bromide vs. Benzyl Bromide in Malonic Ester Synthesis

The presence of electron-withdrawing substituents on the benzene ring can affect the reactivity of the benzylic position. While these groups can destabilize a developing positive charge in an SN1-type mechanism, they can enhance the electrophilicity of the benzylic carbon in an SN2 reaction by withdrawing electron density.[1][2][3] Benzyl halides can react through both SN1 and SN2 pathways, and the operative mechanism can be influenced by reaction conditions.[4]

Parameter3,5-Dibromobenzyl BromideBenzyl Bromide
Starting Material Diethyl MalonateDiethyl Malonate
Electrophile 3,5-Dibromobenzyl BromideBenzyl Bromide
Base Sodium EthoxideSodium Ethoxide
Solvent EthanolEthanol
Reaction Time Not explicitly stated, typically several hoursTypically 2-3 hours
Yield High (specific yield not provided in general protocols)High (specific yield not provided in general protocols)
Downstream Potential The bromine atoms offer sites for further functionalization via cross-coupling reactions.Limited to modifications on the phenyl ring through electrophilic aromatic substitution.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(3,5-Dibromobenzyl)malonate

This protocol is adapted from standard malonic ester synthesis procedures.[5]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 3,5-Dibromobenzyl bromide

  • Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • Formation of the Enolate: To the sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise at room temperature with stirring.

  • Alkylation: Dissolve 3,5-dibromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous toluene and add it dropwise to the enolate solution. Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 10% HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(3,5-dibromobenzyl)malonate. The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis and Decarboxylation to 3,5-Dibromophenylacetic Acid

This protocol is a standard procedure for the hydrolysis and decarboxylation of substituted malonic esters.[6][8][9]

Materials:

  • Diethyl 2-(3,5-dibromobenzyl)malonate

  • Potassium hydroxide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • Saponification: Dissolve diethyl 2-(3,5-dibromobenzyl)malonate (1.0 eq.) in ethanol in a round-bottom flask. Add a solution of potassium hydroxide (2.5 eq.) in water.

  • Hydrolysis: Heat the mixture to reflux for 3-4 hours to effect hydrolysis of the esters.

  • Acidification and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to dissolve the potassium salt and then carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). Heat the acidic solution to reflux for an additional 2-3 hours to promote decarboxylation.

  • Isolation: Cool the mixture to room temperature. The 3,5-dibromophenylacetic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 3,5-dibromophenylacetic acid.

Visualization of Synthetic Pathways

Synthetic_Pathway cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis & Decarboxylation cluster_final_product Potential NSAID Core Diethyl_Malonate Diethyl Malonate Alkylation_Product Diethyl 2-(3,5-Dibromobenzyl)malonate Diethyl_Malonate->Alkylation_Product NaOEt, EtOH 3_5_Dibromobenzyl_Bromide 3,5-Dibromobenzyl Bromide 3_5_Dibromobenzyl_Bromide->Alkylation_Product Hydrolysis_Product 3,5-Dibromophenylacetic Acid Alkylation_Product->Hydrolysis_Product 1. KOH, H2O/EtOH 2. H3O+, Heat 2_Arylpropanoic_Acid 2-(3,5-Dibromophenyl)propanoic Acid Hydrolysis_Product->2_Arylpropanoic_Acid Further Steps

Caption: Synthetic pathway from diethyl malonate to a 2-arylpropanoic acid precursor.

Alternative Synthetic Approach: Palladium-Catalyzed α-Arylation

Alpha_Arylation_Workflow Start Start: Ester/Nitrile & Aryl Halide Enolate_Formation Enolate Formation (Base) Start->Enolate_Formation Oxidative_Addition Oxidative Addition (Pd(0) + Ar-X) Start->Oxidative_Addition Transmetalation Transmetalation Enolate_Formation->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product α-Aryl Ester/Nitrile Reductive_Elimination->Product Catalyst_Regeneration Pd(0) Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition

Caption: General workflow for Palladium-catalyzed α-arylation.

Conclusion and Future Outlook

This compound and its corresponding bromide are valuable reagents for the synthesis of 2-arylpropanoic acid precursors. While their reactivity in classical alkylation reactions like the malonic ester synthesis is comparable to their unsubstituted counterparts, their true advantage lies in the downstream synthetic possibilities afforded by the two bromine substituents. These serve as handles for further molecular elaboration, making 3,5-disubstituted benzyl derivatives strategic choices for the construction of complex pharmaceutical intermediates.

Future research should focus on direct comparative studies under various reaction conditions to quantify the differences in reactivity and to explore the utility of these building blocks in modern palladium-catalyzed cross-coupling reactions.

References

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A Comparative Guide to Validated Analytical Methods for the Quantification of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dibromobenzyl cyanide is a key building block in the synthesis of various pharmaceutical compounds, making the reliability of its analytical quantification a critical aspect of process control and quality assurance.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, grounding each protocol in the principles of scientific integrity and self-validation as outlined by international standards.

The Importance of Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines, specifically ICH Q2(R2), which outlines the necessary validation characteristics to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound is dependent on several factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. This guide will compare three widely used techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation of volatile compounds based on boiling point and polarity, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, provides structural information and can distinguish between isobaric compounds.Excellent, provides a fingerprint-like mass spectrum for high-confidence identification.
Sensitivity (Typical LOQ) ~0.1 µg/mL~0.01-1 ng/mL~1-10 ng/mL (with derivatization)
Linearity Excellent (typically R² > 0.999)Excellent (typically R² > 0.995)Good (typically R² > 0.99)
Precision (%RSD) < 2%< 5%< 10%
Robustness HighModerate (ion source can be sensitive to matrix effects)High
Sample Throughput HighModerate to HighModerate
Instrumentation Cost ModerateHighHigh
Expertise Required IntermediateAdvancedAdvanced
Key Advantages Widely available, robust, excellent for routine quality control.[7]High sensitivity and specificity, ideal for impurity profiling.[8]Excellent for volatile and semi-volatile analytes, provides definitive identification.
Limitations Lower sensitivity compared to MS, potential for interference.Matrix effects can cause ion suppression or enhancement, higher cost.Requires analyte to be thermally stable and volatile; may require derivatization.[9]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC-UV, LC-MS, and GC-MS. These protocols are intended as a starting point and should be fully validated in the user's laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of organic compounds in pharmaceutical development due to its high resolution and quantitative accuracy.[7] For a non-volatile and UV-active compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent (ACN:Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV workflow for this compound quantification.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and specificity compared to HPLC-UV, making it an ideal choice for trace-level quantification and impurity profiling. The characteristic isotopic pattern of bromine (79Br and 81Br in a nearly 1:1 ratio) provides a distinct signature for confident identification.[8]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent (ACN:Water with 0.1% Formic Acid) start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject into LC-MS System filter->inject separate LC Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic xic Extract Ion Chromatograms (XIC) for m/z 274, 276, 278 tic->xic quantify Quantify using Isotopic Peak Areas xic->quantify

Caption: LC-MS workflow for this compound analysis.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or TOF) with an electrospray ionization (ESI) source.[8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Quantification: Monitor the protonated molecule [M+H]+ which will exhibit a characteristic isotopic cluster for two bromine atoms at m/z 273.89, 275.89, and 277.89.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are thermally stable and volatile, GC-MS provides excellent separation and definitive identification. This compound is amenable to GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Ethyl Acetate start->dissolve inject Inject into GC-MS System dissolve->inject separate GC Separation on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum tic->spectrum quantify Quantify using Characteristic Ion Abundance spectrum->quantify

Caption: GC-MS workflow for this compound quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Quantification: Use the abundance of a characteristic fragment ion for quantification, with the full scan spectrum used for confirmation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound requires a thorough understanding of the strengths and limitations of each technique, as well as the specific requirements of the analysis. For routine quality control where high throughput and robustness are key, HPLC-UV is often the most practical choice.[7] When high sensitivity and specificity are paramount, such as in impurity profiling or the analysis of complex matrices, LC-MS is the superior methodology.[8] GC-MS offers an excellent alternative for definitive identification, particularly when dealing with volatile impurities.

Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable, reproducible, and scientifically sound data, thereby upholding the principles of quality in pharmaceutical research and development.[1][2][4]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbio.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. ACS Publications.
  • Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
  • Bromobenzyl Cyanide. PubChem.
  • Bromine test. Wikipedia.
  • Separation of Benzyl cyanide on Newcrom R1 HPLC column. SIELC Technologies.
  • Recent updates on analytical methods for detection of cyanide in human blood. Journal of Pharmaceutical and Biomedical Analysis.

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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible downstream science. 3,5-Dibromobenzyl cyanide is a versatile building block in medicinal chemistry, and its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Synthetic Context: Anticipating Potential Impurities

To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common route to this compound involves the bromination of benzyl cyanide.[1] This process, while effective, can lead to a variety of side products and unreacted starting materials.

Potential Impurities Include:

  • Starting Materials: Unreacted benzyl cyanide.

  • Isomeric Impurities: Monobrominated (2-, 3-, and 4-bromobenzyl cyanide) or tribrominated benzyl cyanide derivatives.

  • Over-bromination Products: Dibromination at other positions on the aromatic ring.[2]

  • Hydrolysis Products: 3,5-Dibromophenylacetic acid, formed if water is present.[2][3]

  • Solvent and Reagent Residues: Residual solvents like carbon tetrachloride or reagents like N-Bromosuccinimide (NBS) if used.[4]

A robust purity assessment strategy must be capable of separating and identifying these closely related compounds.

A Multi-faceted Approach to Purity Verification

No single analytical technique is sufficient for a comprehensive purity declaration. Instead, a combination of orthogonal methods provides a self-validating system, where the strengths of one technique compensate for the limitations of another. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Structural Confirmation & Quantification cluster_2 Impurity Identification cluster_3 Final Certification TLC TLC & Melting Point NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Proceed if single spot FTIR FT-IR Spectroscopy FTIR->NMR HPLC HPLC-UV (Quantitative Assay) NMR->HPLC Confirm Structure COA Certificate of Analysis (Purity Statement) NMR->COA Compile Data GCMS GC-MS HPLC->GCMS Identify Volatile Impurities LCMS LC-MS HPLC->LCMS Identify Non-Volatile Impurities HPLC->COA Compile Data GCMS->COA Compile Data LCMS->COA Compile Data Synthesis Synthesized This compound Synthesis->TLC Quick Check Synthesis->FTIR Functional Groups

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

Comparative Analysis of Key Techniques

The following table provides a high-level comparison of the primary analytical techniques discussed in this guide.

Technique Primary Use Strengths Limitations
HPLC-UV Quantitative Purity & Impurity ProfilingHigh resolution for isomers, excellent quantitation, non-destructive.[5]Requires chromophore, may not detect non-UV active impurities.
GC-MS Identification of Volatile ImpuritiesExcellent for volatile/semi-volatile compounds, provides structural information from mass spectra.[6][7]Not suitable for thermally labile or non-volatile compounds.
NMR Spectroscopy Structural Elucidation & Purity EstimationProvides unambiguous structural confirmation, can quantify impurities with an internal standard (qNMR).[8]Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.
FT-IR Spectroscopy Functional Group IdentificationFast, simple, confirms presence of key functional groups (e.g., -C≡N, C-Br).[8]Primarily qualitative, not suitable for quantifying impurities.

Detailed Experimental Protocols

The trustworthiness of any analysis hinges on a well-defined and reproducible protocol. The following sections provide detailed methodologies for each key technique.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for purity assessment in the pharmaceutical industry.[9] Its high resolving power makes it ideal for separating this compound from its closely related isomers and potential byproducts.[5] A reversed-phase C18 column is a logical starting point due to the non-polar nature of the analyte.[10]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.[5]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 60% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or certain reaction byproducts.[9] The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identifying unknown compounds.[8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Ensure the sample is completely dissolved.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated components.

    • For each peak, compare the obtained mass spectrum with a reference library (e.g., NIST) to identify the compound.

    • Assess the relative abundance of impurities based on peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is unparalleled for unambiguous structural confirmation.[8] The ¹H NMR spectrum provides information on the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. Impurities with different structures will exhibit unique signals, allowing for their identification and, with an internal standard, quantification (qNMR).[11]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees.

      • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR:

      • Confirm the expected signals for this compound (a singlet for the benzylic -CH₂- protons and signals for the aromatic protons).

      • Integrate the peaks to confirm the proton ratios.

      • Look for any unexpected signals, which may indicate impurities.

    • ¹³C NMR:

      • Confirm the expected number of carbon signals. The presence of a signal around 117 ppm is characteristic of the nitrile carbon (-C≡N).[12]

      • Compare the observed chemical shifts with predicted values or literature data.

Interpreting the Data: A Hypothetical Case Study

Imagine a synthesized batch of this compound was analyzed using the protocols above. The results are summarized below.

Analysis Result Interpretation
Melting Point 102-105 °C (Lit. 106-108 °C)The slightly depressed and broadened melting range suggests the presence of impurities.[13]
FT-IR Peaks at ~2250 cm⁻¹ (C≡N), ~1580 cm⁻¹ (C=C aromatic), ~700 cm⁻¹ (C-Br)Confirms the presence of the key functional groups of the target molecule.
¹H NMR (CDCl₃) Major signals consistent with the product. Small singlet at δ 3.7 ppm (0.5% integration).Structure is confirmed. The small singlet could correspond to the -CH₂- group of unreacted benzyl cyanide.
HPLC-UV (Area %) Main Peak: 98.5% (RT=12.1 min). Impurity 1: 0.8% (RT=10.5 min). Impurity 2: 0.7% (RT=13.5 min).The sample has a purity of 98.5% by HPLC. Two minor impurities are detected.
GC-MS Main Peak matches this compound. Peak at RT 8.9 min matches 3-Bromobenzyl cyanide.Confirms the identity of the main product and identifies one of the impurities as a monobrominated isomer.

This multi-technique approach provides a comprehensive and trustworthy assessment. The melting point suggested impurities, FT-IR confirmed the functional groups, NMR confirmed the structure and hinted at one impurity, HPLC quantified the purity, and GC-MS identified a specific isomeric impurity.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A superficial analysis can lead to misleading results, failed reactions, and compromised safety profiles. By employing an integrated, multi-technique approach as outlined in this guide—combining the quantitative power of HPLC, the identification capabilities of GC-MS, and the definitive structural confirmation of NMR—scientists can establish a high degree of confidence in the quality of their synthetic intermediates. This commitment to rigorous analytical characterization is a hallmark of scientific excellence and a prerequisite for success in the demanding field of drug development.

References

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?
  • Research and Reviews. (2024). Modern Analytical Technique for Characterization Organic Compounds.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • SIELC Technologies. (2018). 3-Bromobenzyl cyanide.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • PrepChem.com. (n.d.). Preparation of bromobenzyl cyanide.
  • Royal Society of Chemistry. (2019). S1 Electronic Supplementary Material (ESI) for Chemical Science.
  • National Institutes of Health. (n.d.). Phenylacetonitrile. PubChem.
  • National Institutes of Health. (n.d.). Bromobenzyl Cyanide. PubChem.
  • ResearchGate. (2012). GC Chromatogram of C-alkylation of benzyl cyanide.
  • Analytical Methods. (2019). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate.
  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates.

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A Senior Application Scientist's Guide to the Synthesis of 3,5-Dibromobenzyl Cyanide: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzyl cyanide is a key intermediate in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures, particularly in the development of pharmaceutical agents and agrochemicals. The strategic placement of the bromine atoms and the reactive nitrile group allows for a wide array of subsequent chemical transformations. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance.

This guide provides an in-depth, objective comparison of the two primary literature methods for synthesizing this compound. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the practical implications for laboratory and process chemistry. We will dissect each method through the lens of mechanism, yield, safety, and operational complexity to provide a clear, data-driven benchmark for researchers in the field.

Method 1: Nucleophilic Substitution of 3,5-Dibromobenzyl Bromide

This is the most direct and frequently employed route, relying on a classic bimolecular nucleophilic substitution (SN2) reaction. The synthesis begins with the commercially available 3,5-Dibromobenzyl bromide.

Reaction Pathway & Mechanism

The core of this method is the displacement of the bromide ion from the benzylic position by a cyanide nucleophile.

cluster_rxn1 Reaction Scheme 1: Nucleophilic Substitution start 3,5-Dibromobenzyl Bromide product This compound start->product Solvent (e.g., Ethanol/Water) Reflux reagent + NaCN (or KCN) side_product + NaBr (or KBr)

Caption: SN2 synthesis of this compound.

Mechanistic Rationale: The reaction proceeds via a backside attack of the cyanide anion on the electrophilic benzylic carbon. The choice of solvent is critical. A polar protic solvent system, such as ethanol and water, is often used to dissolve the cyanide salt (e.g., sodium or potassium cyanide).[1] The water component effectively solvates the inorganic salt, while the ethanol provides miscibility for the organic starting material. The reaction is typically heated to reflux to overcome the activation energy barrier.[1] The use of highly toxic cyanide salts necessitates stringent safety protocols, including performing the reaction in a well-ventilated fume hood and having a cyanide poisoning antidote kit readily available.[2][3]

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dibromobenzyl bromide (1.0 eq.) in a 10:1 mixture of ethanol and water.

  • Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (NaCN, 1.2 eq.) in a minimal amount of water and add it to the reaction flask. Caution: Sodium cyanide is extremely toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.[1]

Method 2: The Sandmeyer Reaction from 3,5-Dibromoaniline

Reaction Pathway & Mechanism

This is a two-step process. First, the aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.

cluster_workflow Sandmeyer Reaction Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reduction (Hypothetical) A 3,5-Dibromoaniline B 3,5-Dibromobenzene- diazonium salt A->B NaNO₂, HCl 0-5 °C C 3,5-Dibromobenzonitrile B->C CuCN, KCN Heat D This compound C->D Reduction Step (Not part of Sandmeyer)

Caption: Sandmeyer reaction pathway to form the related benzonitrile.

Mechanistic Rationale:

  • Diazotization: 3,5-Dibromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C). This low temperature is critical to prevent the highly unstable diazonium salt from decomposing.[6]

  • Cyanation: The diazonium salt is then added to a solution of copper(I) cyanide. The reaction proceeds through a single-electron transfer mechanism, forming an aryl radical, which then reacts with the copper-cyanide complex to yield the benzonitrile and regenerate the copper(I) catalyst.[7]

It is crucial to note that the direct product of the Sandmeyer cyanation is 3,5-Dibromobenzonitrile , not the target benzyl cyanide. A subsequent reduction of the aromatic nitrile to the benzyl cyanide would be required, which adds complexity and cost to this route, making it significantly less direct than Method 1. For the purpose of this guide, we will focus on the synthesis of the benzonitrile as the key Sandmeyer product.

Detailed Experimental Protocol (for 3,5-Dibromobenzonitrile)

This protocol is a general representation of the Sandmeyer reaction.[4][8]

  • Diazotization:

    • In a flask, dissolve 3,5-Dibromoaniline (1.0 eq.) in an aqueous solution of hydrochloric acid (HCl, ~3 eq.). Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes after the addition is complete.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Warm the solution gently if needed to dissolve the salts, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) will occur.

    • After the addition, gently warm the reaction mixture to 50-60°C for about one hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic layer with water, a dilute sodium hydroxide solution, and finally brine.

    • Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain crude 3,5-Dibromobenzonitrile. Further purification can be achieved via recrystallization or column chromatography.

Comparative Analysis: Head-to-Head Benchmarking

To provide a clear, at-a-glance comparison, the key performance and practical metrics of each method are summarized below.

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Sandmeyer Reaction
Starting Material 3,5-Dibromobenzyl bromide3,5-Dibromoaniline
Number of Steps 12 (to obtain the related benzonitrile)
Typical Yield Good to Excellent (>80%)Moderate to Good (60-80%)
Reaction Conditions Reflux (80-90°C)Low temp (0-5°C) then moderate heat
Key Reagents NaCN / KCNNaNO₂, HCl, CuCN
Primary Safety Hazard Highly toxic alkali metal cyanidesUnstable diazonium salt, toxic cyanides
Scalability Generally straightforwardMore complex due to temperature control
Directness to Product Direct synthesisProduces benzonitrile, not benzyl cyanide

Conclusion and Recommendations

For the synthesis of This compound , the Nucleophilic Substitution (Method 1) is unequivocally the superior choice. Its primary advantages are:

  • Directness: It is a single-step conversion from a readily available starting material to the desired product.

  • Efficiency: It typically proceeds with high yields and is operationally simple.

  • Scalability: The reaction is robust and generally easier to scale up compared to the Sandmeyer reaction.

The Sandmeyer Reaction (Method 2) , while a cornerstone of aromatic chemistry, is not a direct route to the target molecule. It produces 3,5-Dibromobenzonitrile, which would require an additional, non-trivial reduction step to yield this compound. Therefore, this route should only be considered if 3,5-Dibromoaniline is the only available starting material and the corresponding benzonitrile is an acceptable alternative or intermediate.

Researchers and drug development professionals should prioritize Method 1 for its efficiency and directness, while always adhering to the strictest safety protocols required when handling highly toxic cyanide reagents.

References

  • Wikipedia. Sandmeyer reaction. [Link][4]
  • Butt, M. S., & Zhang, H. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(10), 4247-4273. [Link][5]
  • PrepChem.com.
  • Filo. The image shows the Sandmeyer reaction. It depicts the conversion of aniline to benzene diazonium chloride... [Link][6]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link][8]
  • PubChem. Bromobenzyl Cyanide.
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link][7]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3,5-Dibromobenzyl Cyanide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and materials science, the selection of a starting material is a critical decision point, balancing cost, efficiency, safety, and synthetic versatility. 3,5-Dibromobenzyl cyanide is a valuable bifunctional building block, offering two reactive sites for molecular elaboration: the benzylic carbon for nucleophilic substitution and the nitrile group for a variety of transformations. This guide provides an in-depth cost-benefit analysis of employing this compound directly versus preparing it in situ from its common precursor, 3,5-dibromobenzyl bromide. We will explore the underlying chemical principles, provide field-tested protocols, and present a clear, data-driven framework to inform your synthetic strategy.

Profile of a Versatile Intermediate: this compound

This compound (C₈H₅Br₂N) is a crystalline solid that serves as a pivotal intermediate in the synthesis of more complex molecules. The strategic placement of two bromine atoms on the phenyl ring provides opportunities for cross-coupling reactions, while the cyanomethyl group is a precursor to acids, amines, and various heterocycles.[1]

However, like other benzyl cyanides, it is a lachrymatory agent and exhibits significant toxicity.[2][3][4] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.[5][6][7]

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource(s)
Molecular Formula C₈H₅Br₂N[1]
Molecular Weight 274.94 g/mol -
Appearance Off-white to yellow crystalline solid[1]
Melting Point 78-82 °C-
CAS Number 67859-60-1-
Key Hazards Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[2][5][2][5]
Storage Store locked up in a cool, dry, well-ventilated place under an inert atmosphere.[5][5]

The Central Question: A "Make vs. Buy" Analysis

The primary cost-benefit consideration for a researcher is whether to purchase this compound directly or to synthesize it from the more readily available 3,5-dibromobenzyl bromide. This decision hinges on factors of cost, yield, purity, time, and safety.

G start Project Requires 3,5-Dibromobenzyl Cyanide Moiety decision Make vs. Buy Analysis start->decision buy Purchase this compound decision->buy Time is critical Small scale Cyanide handling is a barrier make make decision->make Cost is primary driver Large scale required Robust safety protocols in place buy_pro Pros: - High Purity (≥98%) - Time Savings - Reduced Exposure to Free Cyanide buy->buy_pro buy_con Cons: - Higher Direct Cost per Mole - Potential Supply Chain Delays buy->buy_con outcome Optimal Synthetic Route buy->outcome make_pro Pros: - Lower Precursor Cost - Greater Control Over Supply - Potentially Lower Overall Cost at Scale make_con Cons: - Requires Handling of NaCN/KCN - Additional Reaction/Purification Step - Yield Variability - Cyanide Waste Disposal make->make_pro make->make_con make->outcome G cluster_0 Route A: Direct Use ('Buy') cluster_1 Route B: In Situ Synthesis ('Make') a1 Start: This compound a2 Hydrolysis (H₂SO₄, Reflux) a1->a2 a3 Precipitation & Filtration a2->a3 a4 Product: 3,5-Dibromophenylacetic Acid a3->a4 b1 Start: 3,5-Dibromobenzyl Bromide b2 Cyanation (NaCN, DMSO) b1->b2 b3 Intermediate: This compound (in situ) b2->b3 b4 Acidic Quench & Hydrolysis (H₂SO₄, Reflux) b3->b4 b5 Precipitation & Filtration b4->b5 b6 Product: 3,5-Dibromophenylacetic Acid b5->b6

Sources

A Senior Application Scientist's Guide to Alternatives for 3,5-Dibromobenzyl Cyanide in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. 3,5-Dibromobenzyl cyanide is a valuable reagent, prized for the introduction of a dibrominated benzyl moiety that can be further functionalized. However, the specific substitution pattern and the presence of a cyanide group may not always be optimal. This guide provides an in-depth technical comparison of alternative reagents to this compound for key applications, offering insights into the rationale behind experimental choices and supported by comparative data.

Core Applications of Substituted Benzyl Cyanides

Substituted benzyl cyanides are versatile intermediates primarily used in three major transformations, each providing a scaffold for further molecular elaboration in drug discovery and materials science. The choice of substituent on the aromatic ring significantly influences the reactivity of the benzyl cyanide and the properties of the final product.

Application 1: Synthesis of Substituted Phenylacetic Acids

Substituted phenylacetic acids are crucial building blocks for a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The hydrolysis of the nitrile group in benzyl cyanides offers a direct route to these valuable compounds.

The Role of this compound

Hydrolysis of this compound yields 3,5-dibromophenylacetic acid. The two bromine atoms provide sites for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities. However, the electron-withdrawing nature of the bromine atoms can affect the rate of hydrolysis.

Alternative Reagents and Comparative Performance

A variety of substituted benzyl cyanides can be employed to generate a library of phenylacetic acids. The electronic nature of the substituents plays a key role in the hydrolysis rate. Electron-donating groups (EDGs) on the aromatic ring can accelerate the reaction, while electron-withdrawing groups (EWGs) can retard it.[1]

ReagentSubstituent EffectTypical Yield (%)Reaction Time (h)Notes
This compound Strong EWGGoodModerate to LongUseful for introducing bromine handles for further functionalization.
4-Chlorobenzyl cyanide Moderate EWGHighModerateA common and cost-effective alternative.
4-Fluorobenzyl cyanide Weak EWGHighModerateFluorine substitution can enhance metabolic stability and binding affinity in drug candidates.
4-Methylbenzyl cyanide EDGHighShortThe methyl group activates the ring towards hydrolysis.
4-Methoxybenzyl cyanide Strong EDGVery HighShortThe methoxy group strongly activates the ring, leading to faster hydrolysis.
4-Nitrobenzyl cyanide Strong EWGModerateLongThe nitro group significantly deactivates the ring, requiring harsher conditions.

Experimental Protocol: Hydrolysis of 4-Chlorobenzyl Cyanide to 4-Chlorophenylacetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzyl cyanide (1.0 eq.) and a 6 M aqueous solution of sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acid.

  • Purification: The crude 4-chlorophenylacetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Application 2: Synthesis of Substituted Benzylamines

Substituted benzylamines are ubiquitous in medicinal chemistry, appearing in a vast number of biologically active compounds. The reduction of the nitrile functionality in benzyl cyanides provides a direct and efficient route to primary benzylamines.

The Role of this compound

Reduction of this compound affords 3,5-dibromobenzylamine. This product can serve as a precursor for compounds where the bromine atoms are retained for their steric or electronic properties, or where they are replaced in subsequent reactions.

Alternative Reagents and Comparative Performance

The choice of reducing agent is critical for the successful conversion of benzyl cyanides to benzylamines. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice, although other reagents like catalytic hydrogenation (e.g., H₂/Raney Ni or Pd/C) can also be effective and may be more suitable for scaled-up syntheses due to safety considerations. The electronic nature of the ring substituents generally has a less pronounced effect on the reduction compared to hydrolysis, but highly electron-withdrawing groups may require slightly more forcing conditions.

ReagentReducing AgentTypical Yield (%)Key AdvantagesKey Disadvantages
This compound LiAlH₄HighProvides a dibrominated benzylamine scaffold.LiAlH₄ is pyrophoric and requires careful handling.
4-Chlorobenzyl cyanide H₂/Raney NiHighCatalytic hydrogenation is often cleaner and more scalable.May require pressure equipment.
4-Fluorobenzyl cyanide LiAlH₄HighIntroduces a fluorine atom for potential modulation of biological activity.LiAlH₄ handling.
4-Methylbenzyl cyanide H₂/Pd/CHighA common and efficient transformation.Pd/C can be flammable.
4-Methoxybenzyl cyanide LiAlH₄HighProvides a methoxy-substituted benzylamine.LiAlH₄ handling.

Experimental Protocol: Reduction of 4-Methylbenzyl Cyanide to 4-Methylbenzylamine

  • Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Dissolve 4-methylbenzyl cyanide (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Work-up (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the precipitate with additional THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude amine.

Application 3: Synthesis of 5-Substituted-1H-tetrazoles

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and planar geometry.[2] The [3+2] cycloaddition of a nitrile with an azide source is a common method for their synthesis.

The Role of this compound

The reaction of this compound with sodium azide, typically in the presence of a proton source like ammonium chloride or a Lewis acid like zinc chloride, yields 5-(3,5-dibromobenzyl)-1H-tetrazole. This product is a useful intermediate for creating more complex molecules through modification of the bromine atoms.

Alternative Reagents and Comparative Performance

The success of the tetrazole synthesis can be influenced by the electronic properties of the benzyl cyanide. Both electron-donating and electron-withdrawing groups are generally well-tolerated, though reaction times and yields may vary.

ReagentCatalyst/AdditiveTypical Yield (%)Reaction Time (h)Notes
This compound NaN₃, NH₄ClGood20-24Provides a di-brominated tetrazole for further diversification.
4-Chlorobenzyl cyanide NaN₃, ZnCl₂High18-24A common and efficient substrate for this reaction.
4-Fluorobenzyl cyanide NaN₃, NH₄ClHigh20-24Introduces a fluorine atom into the final product.
4-Methylbenzyl cyanide NaN₃, NH₄ClHigh18-24Generally proceeds smoothly.
4-Nitrobenzyl cyanide NaN₃, NH₄ClHigh20-24The electron-withdrawing nitro group does not significantly hinder the cycloaddition.[2]

Experimental Protocol: Synthesis of 5-(4-Chlorobenzyl)-1H-tetrazole

  • Setup: In a round-bottom flask, dissolve 4-chlorobenzyl cyanide (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approximately 153 °C) and stir for 20-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Isolation: Evaporate the DMF under reduced pressure. Pour the residue into cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(4-chlorobenzyl)-1H-tetrazole.

Alternative Synthetic Strategies

While substituted benzyl cyanides are excellent precursors, alternative synthetic routes to the target molecules (phenylacetic acids, benzylamines, and tetrazoles) exist and may be preferable in certain contexts.

  • For Phenylacetic Acids: An alternative to the hydrolysis of benzyl cyanides is the carboxylation of a benzyl Grignard reagent . This involves reacting a substituted benzyl chloride or bromide with magnesium to form the Grignard reagent, which is then quenched with carbon dioxide. This method is particularly useful when the corresponding benzyl halide is more readily available than the benzyl cyanide.

  • For Benzylamines: Reductive amination of a substituted benzaldehyde is a powerful alternative to the reduction of benzyl cyanides. This one-pot reaction involves treating the aldehyde with an amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This method offers great flexibility in introducing substituents on the nitrogen atom.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_start Starting Materials cluster_applications Key Applications 3,5-Dibromobenzyl\nCyanide 3,5-Dibromobenzyl Cyanide Phenylacetic Acids Phenylacetic Acids 3,5-Dibromobenzyl\nCyanide->Phenylacetic Acids Hydrolysis Benzylamines Benzylamines 3,5-Dibromobenzyl\nCyanide->Benzylamines Reduction Tetrazoles Tetrazoles 3,5-Dibromobenzyl\nCyanide->Tetrazoles [3+2] Cycloaddition Alternative Benzyl\nCyanides Alternative Benzyl Cyanides Alternative Benzyl\nCyanides->Phenylacetic Acids Hydrolysis Alternative Benzyl\nCyanides->Benzylamines Reduction Alternative Benzyl\nCyanides->Tetrazoles [3+2] Cycloaddition

Caption: Synthetic utility of this compound and its alternatives.

Conclusion

The choice of a substituted benzyl cyanide as a starting material is a strategic decision that should be guided by the desired substitution pattern in the final product, the required reactivity, and the overall synthetic plan. While this compound is an excellent choice for introducing two bromine atoms for further functionalization, a wide range of other substituted benzyl cyanides offer access to a diverse array of phenylacetic acids, benzylamines, and tetrazoles. Understanding the electronic and steric effects of the substituents allows the medicinal chemist to fine-tune the properties of the target molecules. Furthermore, considering alternative synthetic routes from benzyl halides or benzaldehydes can provide greater flexibility and efficiency in drug discovery and development programs.

References

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A Comparative Guide to the Definitive Structural Confirmation of 3,5-Dibromobenzyl Cyanide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is a cornerstone of robust and reproducible research. Misidentification of a compound can lead to significant setbacks in developmental pipelines, rendering subsequent experimental data invalid. This guide provides a comprehensive, in-depth comparison of standard analytical techniques for the unambiguous structural confirmation of 3,5-Dibromobenzyl cyanide, a versatile building block in organic synthesis. We will explore the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting both theoretical underpinnings and practical, field-proven experimental protocols.

The Imperative of Unambiguous Structural Verification

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 3,5-dibromobenzyl bromide with a cyanide salt. While this reaction is generally efficient, the potential for isomeric impurities or side-products necessitates a rigorous analytical workflow to confirm the desired substitution pattern. Alternative isomers, such as 2,4- or 3,4-dibromobenzyl cyanide, possess the same mass and elemental composition, making their differentiation by mass spectrometry alone challenging. Therefore, a multi-faceted analytical approach is not just recommended but essential for ensuring the fidelity of the synthesized material.

A Multi-Pronged Approach to Structural Elucidation: A Comparative Analysis

The definitive confirmation of the structure of this compound hinges on the complementary information provided by NMR, IR, and Mass Spectrometry. Each technique probes different aspects of the molecule's constitution, and together they provide a self-validating system for structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers of substituted aromatic compounds. The chemical shifts and coupling patterns of the protons and carbons in the benzene ring are exquisitely sensitive to the positions of the substituents.

¹H NMR Spectroscopy: A Fingerprint of Proton Environments

For this compound, the ¹H NMR spectrum is predicted to exhibit two distinct signals in the aromatic region and one singlet for the benzylic protons.

  • Aromatic Protons: The proton at the C2 position will appear as a triplet (or more accurately, a triplet of triplets with very small coupling constants, often appearing as a broad singlet or a triplet) due to coupling with the two equivalent protons at the C4 and C6 positions. The protons at the C4 and C6 positions are chemically equivalent and will appear as a doublet, coupled to the C2 proton. The electron-withdrawing nature of the bromine atoms and the cyanomethyl group will shift these signals downfield.

  • Benzylic Protons: The two protons of the methylene group (-CH₂CN) are chemically equivalent and will appear as a sharp singlet. Its chemical shift will be influenced by the electronegativity of the adjacent cyano group and the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering further confirmation of the substitution pattern. For this compound, we expect to see:

  • Aromatic Carbons: Four distinct signals for the aromatic carbons. The two carbons bearing the bromine atoms (C3 and C5) will be equivalent. The carbon attached to the cyanomethyl group (C1) and the carbon at the C2 position will each give a unique signal. The two carbons at the C4 and C6 positions will also be equivalent.

  • Benzylic and Cyano Carbons: A signal for the benzylic carbon (-CH₂) and a characteristic signal for the nitrile carbon (-C≡N) in the typical downfield region for sp-hybridized carbons.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most informative absorption band is that of the nitrile group.

  • Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹.[2][3] The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to aliphatic nitriles.[3] The presence of this band is a strong indicator of the success of the cyanation reaction.

  • Aromatic C-H and C=C Stretches: The spectrum will also display characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine atoms.

  • Molecular Ion Peak and Isotopic Pattern: Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion.[4] We expect to see a molecular ion peak (M), an M+2 peak of approximately twice the intensity of the M peak, and an M+4 peak with an intensity similar to the M peak. This 1:2:1 pattern is a definitive signature for a dibrominated compound.

  • Fragmentation Pattern: The fragmentation of benzyl cyanides often involves the loss of the cyanide radical or the formation of a tropylium ion. The mass spectrum of this compound is expected to show a prominent peak corresponding to the dibromotropylium ion.

Comparative Data Summary

The following table summarizes the expected and observed spectroscopic data for the definitive confirmation of this compound. This serves as a quick reference for researchers to compare their experimental results.

Analytical TechniqueParameterPredicted Value for this compoundRationale and Comparison with Alternatives
¹H NMR Aromatic Protons~7.5-7.7 ppmThe symmetrical 3,5-substitution pattern leads to a simple AX₂ spin system (a triplet and a doublet). Other isomers would exhibit more complex splitting patterns (e.g., doublets of doublets).
Benzylic Protons~3.7-3.9 ppmA sharp singlet. The chemical shift is influenced by the electron-withdrawing cyano group.
¹³C NMR Aromatic Carbons4 distinct signalsThe number of signals directly reflects the symmetry of the molecule. Asymmetrical isomers would show more than four aromatic carbon signals.
Nitrile Carbon~115-120 ppmConfirms the presence of the cyano group.
IR Spectroscopy C≡N Stretch~2230 cm⁻¹ (sharp, intense)A clear and strong absorption in this region is indicative of the nitrile functional group.
Mass Spectrometry Molecular Ion[M]⁺, [M+2]⁺, [M+4]⁺The characteristic 1:2:1 isotopic pattern for two bromine atoms is a powerful confirmation of the elemental composition.
(m/z)(273, 275, 277 for ⁷⁹Br/⁸¹Br isotopes)The exact masses of the isotopic peaks confirm the molecular formula.

Experimental Protocols

For scientific integrity and reproducibility, detailed experimental protocols are provided below.

Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction.

Synthesis_Workflow reagents 3,5-Dibromobenzyl bromide Sodium Cyanide Ethanol/Water reaction Reaction Mixture Reflux (2-4 hours) reagents->reaction 1. Dissolve & Mix workup Work-up (Quench with water, Extract with organic solvent) reaction->workup 2. Cool & Extract purification Purification (Wash, Dry, Evaporate solvent, Recrystallization/Chromatography) workup->purification 3. Isolate & Purify product This compound purification->product 4. Characterize

Synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromobenzyl bromide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Cyanide: Add a slight molar excess (1.1 equivalents) of sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Structural Confirmation Workflow

The following workflow outlines the process for analyzing the purified product.

Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Data_Analysis Compare experimental data with predicted values and alternative structures NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Workflow for the structural confirmation of this compound.

Detailed Methodologies for Analysis:

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration (for ¹H), and splitting patterns.

  • IR Spectroscopy:

    • Obtain an IR spectrum of the purified product using an appropriate sampling technique (e.g., as a thin film on a salt plate for liquids/oils, or as a KBr pellet for solids).

    • Identify the characteristic absorption bands, paying close attention to the C≡N stretching frequency.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).

    • Analyze the molecular ion region for the characteristic isotopic pattern of two bromine atoms and identify major fragment ions.

Conclusion: A Self-Validating System for Structural Integrity

The definitive structural confirmation of this compound and its derivatives is a critical step in ensuring the validity of subsequent research and development activities. While each of the discussed analytical techniques provides valuable information, it is their synergistic application that creates a robust, self-validating system. The unambiguous assignment of the 3,5-substitution pattern by NMR, coupled with the confirmation of the nitrile functional group by IR and the correct molecular weight and bromine count by mass spectrometry, leaves no room for structural ambiguity. By adhering to the principles and protocols outlined in this guide, researchers can proceed with confidence in the integrity of their synthetic materials.

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A Senior Application Scientist's Guide to the Synthesis and Reactivity of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of experimental methodologies for reactions involving 3,5-dibromobenzyl cyanide, a key intermediate in organic synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a framework for protocol validation and optimization. The focus is on nucleophilic substitution reactions to form the cyanide and subsequent transformations of the nitrile group, cross-validating traditional methods against modern, safer alternatives.

Introduction: The Synthetic Utility of this compound

This compound is a versatile bifunctional molecule. The dibrominated phenyl ring offers two sites for subsequent cross-coupling reactions, while the benzyl cyanide moiety provides a reactive handle for nucleophilic substitution and a nitrile group that can be transformed into other valuable functionalities, such as carboxylic acids and amines.[1][2][3] Its structure makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

This guide will dissect the primary synthetic routes and subsequent reactions, providing a comparative analysis of different experimental conditions and reagents to empower researchers in making informed decisions for their specific synthetic challenges.

Synthesis of this compound: A Comparative Overview

The most direct and common method for synthesizing this compound is through the nucleophilic substitution of 3,5-dibromobenzyl bromide with a cyanide salt.[4] While conceptually straightforward, the choice of cyanide source, solvent, and catalytic system has significant implications for yield, safety, and reaction efficiency.

Traditional Approach: Alkali Metal Cyanides

The classical method involves the reaction of the parent benzyl halide with sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar protic solvent like ethanol.[4][5] This method is effective but presents significant safety challenges due to the high toxicity of alkali metal cyanides.

Mechanism: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The electron-rich cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.[5][6] The benzylic position is particularly reactive due to the stabilization of the transition state by the adjacent phenyl ring.[6]

SN2_Mechanism reactants NC⁻ + Br-CH₂(Ar)-CN transition_state [NC⋯CH₂(ArCN)⋯Br]⁻ reactants->transition_state Attack products NC-CH₂(Ar)-CN + Br⁻ transition_state->products Leaving Group Departure

Caption: SN2 mechanism for cyanide substitution on a benzyl halide.

Modern Alternatives: Phase-Transfer Catalysis & Safer Cyanide Sources

To improve safety and efficiency, modern protocols often employ phase-transfer catalysis (PTC) or less acutely toxic cyanide sources.

Phase-Transfer Catalysis (PTC): This technique is invaluable when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the benzyl bromide.[8][9] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the substrate.[8] This method can lead to faster reactions, higher yields, and milder conditions.[9]

Safer Cyanide Sources: Growing emphasis on green chemistry has driven the adoption of less hazardous cyanide reagents.[10]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): Considered a non-toxic and environmentally benign cyanide source.[11][12] Its use typically requires a palladium catalyst to facilitate the cyanation of aryl and benzyl halides.[13][14]

  • Zinc Cyanide (Zn(CN)₂): Less toxic than alkali cyanides, it is often used in palladium- or nickel-catalyzed cyanations.[11][12][15]

The workflow for synthesizing and utilizing this compound involves several key decision points based on the desired outcome and available resources.

Workflow_Diagram Synthetic Workflow for this compound cluster_synthesis Synthesis of this compound cluster_reaction Subsequent Reactions start 3,5-Dibromobenzyl Bromide reagent Choose Cyanide Source (NaCN, K₄[Fe(CN)₆], etc.) start->reagent product This compound reagent->product hydrolysis Hydrolysis product->hydrolysis reduction Reduction product->reduction acid 3,5-Dibromophenylacetic Acid hydrolysis->acid amine 2-(3,5-Dibromophenyl)ethanamine reduction->amine

Caption: General workflow for the synthesis and reaction of this compound.

Cross-Validation of Key Reactions

Once synthesized, the nitrile group of this compound is a versatile functional handle for further transformations, primarily hydrolysis to a carboxylic acid or reduction to a primary amine.[3]

Hydrolysis to 3,5-Dibromophenylacetic Acid

The nitrile can be readily hydrolyzed under either acidic or basic conditions.[2][3]

  • Acidic Hydrolysis: Typically employs concentrated acids like H₂SO₄ or HCl. The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

  • Basic Hydrolysis: Involves heating with an aqueous solution of a strong base, such as NaOH. The hydroxide ion attacks the electrophilic nitrile carbon, ultimately forming a carboxylate salt, which is then protonated during acidic workup.[3]

Reduction to 2-(3,5-Dibromophenyl)ethanamine

Reduction of the nitrile yields the corresponding primary amine, a valuable synthon for pharmaceuticals.

  • Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to amines.[3] The reaction is typically performed in an anhydrous ethereal solvent like THF.

  • Catalytic Hydrogenation: An alternative method involves hydrogenation with H₂ gas over a metal catalyst, such as Raney Nickel.[1]

Nitrile_Reactions cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway start This compound (Ar-CH₂-CN) hydrolysis H₃O⁺ or OH⁻, Δ start->hydrolysis [1] reduction 1. LiAlH₄ 2. H₂O start->reduction [2] acid 3,5-Dibromophenylacetic Acid (Ar-CH₂-COOH) hydrolysis->acid amine 2-(3,5-Dibromophenyl)ethanamine (Ar-CH₂-CH₂-NH₂) reduction->amine

Caption: Competing reaction pathways for the nitrile group.

Data Summary and Comparison

ReactionReagentsCatalyst/ConditionsSolventTypical Yield (%)Key Advantages/Disadvantages
Synthesis 3,5-Dibromobenzyl Bromide, NaCNRefluxEthanol/Water~70-85%Adv: Simple, inexpensive. Disadv: Highly toxic NaCN.[4]
Synthesis (PTC) 3,5-Dibromobenzyl Bromide, NaCNTetrabutylammonium Salt, 25-60°COrganic/Aqueous>90%Adv: High yield, milder conditions. Disadv: Catalyst cost.[8][16]
Synthesis (Modern) 3,5-Dibromobenzyl Bromide, K₄[Fe(CN)₆]Pd(OAc)₂, dppf, 120°CDMAc80-98% (on aryl bromides)Adv: Non-toxic cyanide source. Disadv: Catalyst cost/sensitivity.[14][15]
Hydrolysis This compound6N NaOH or conc. H₂SO₄, RefluxDioxane or EthanolHighAdv: Robust, high conversion. Disadv: Harsh conditions.[3]
Reduction This compoundLiAlH₄Anhydrous THFHighAdv: Effective, high yield. Disadv: Pyrophoric reagent, requires anhydrous conditions.[3]

Detailed Experimental Protocols

Safety First: All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] An emergency cyanide antidote kit should be readily available.

Protocol 1: Synthesis of this compound (Traditional Method)

This protocol is adapted from established methods for the synthesis of bromobenzyl cyanides.[4]

  • Materials:

    • 3,5-Dibromobenzyl bromide (1.0 eq.)

    • Sodium cyanide (NaCN, 1.2 eq.)

    • Ethanol (95%)

    • Water

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dibromobenzyl bromide in ethanol.

    • In a separate beaker, prepare a solution of sodium cyanide in a minimal amount of water and add it to the flask.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.[4]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[4]

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Basic Hydrolysis to 3,5-Dibromophenylacetic Acid

This protocol is based on general procedures for nitrile hydrolysis.[3]

  • Materials:

    • This compound (1.0 eq.)

    • Sodium hydroxide (NaOH) solution (e.g., 6 N)

    • 1,4-Dioxane (or Ethanol)

    • Hydrochloric acid (HCl) solution (e.g., 2 N)

  • Procedure:

    • Dissolve this compound in 1,4-dioxane in a round-bottom flask fitted with a reflux condenser.

    • Add the aqueous NaOH solution to the flask.

    • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature in an ice bath.

    • Carefully acidify the mixture with 2 N HCl until the pH is approximately 1-2, which will precipitate the carboxylic acid product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the crude 3,5-dibromophenylacetic acid.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Conclusion

The synthesis and subsequent transformation of this compound offer a versatile platform for building complex molecular architectures. While traditional synthesis using alkali metal cyanides is effective, the adoption of phase-transfer catalysis or modern, palladium-catalyzed methods using safer cyanide sources like K₄[Fe(CN)₆] represents a significant advancement in terms of safety and efficiency. The choice of method should be guided by the specific requirements of the synthesis, including scale, cost, and available safety infrastructure. The robust nature of the nitrile group's hydrolysis and reduction provides reliable pathways to key carboxylic acid and amine intermediates. This guide provides the foundational data and protocols to enable researchers to select and optimize the most appropriate experimental design for their objectives.

References

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  • Safrole. (n.d.). Benzyl Cyanide Properties, Reactions, and Applications.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and proper disposal of 3,5-Dibromobenzyl cyanide. As a compound combining the hazards of an organic bromide and a cyanide group, rigorous adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Proactive Risk Assessment: Understanding the Hazard Profile

Effective disposal begins with a thorough understanding of the risks associated with this compound. This compound is not merely a chemical to be discarded; it is a hazardous substance that demands respect and careful management from acquisition to disposal. Its primary hazards stem from two key structural features: the dibrominated benzene ring and the cyanide moiety.

Causality of Hazard: The extreme toxicity of cyanides arises from their ability to bind to the iron in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding halts cellular respiration, leading to rapid cytotoxic hypoxia.[5] Furthermore, contact with acids will cause the protonation of the cyanide ion, liberating highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6] This reaction is rapid and can create a life-threatening atmosphere within seconds.

The following table summarizes the anticipated hazards.

Hazard CategoryDescriptionRationale & Immediate Concern
Acute Toxicity Expected to be toxic or fatal if swallowed, inhaled, or in contact with skin.[4][7]The cyanide group can be readily absorbed, leading to systemic poisoning.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][3][4] Bromobenzyl cyanides are also potent lachrymators.[4][8]Direct contact can cause chemical burns and severe eye damage. Vapors are highly irritating to the eyes and respiratory tract.
Reactivity Reacts violently with acids to produce hydrogen cyanide gas.[5][6] Incompatible with strong oxidizing agents and strong bases.[1]Accidental mixing with acid is a primary cause of laboratory fatalities involving cyanides.
Environmental Hazard Very toxic to aquatic life.[7]Improper disposal can cause significant, long-lasting damage to ecosystems.

Operational Plan: From Benchtop to Final Disposal

The lifecycle of this compound waste in the laboratory must be managed through a controlled and documented workflow. The following diagram illustrates the mandatory, self-validating process for its disposal.

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Professional Disposal A Waste Generation (e.g., contaminated gloves, glassware, residual material) B Segregate Waste: - Solid vs. Liquid - Dedicated Cyanide Containers Only A->B C Label Container: - 'HAZARDOUS WASTE - CYANIDE' - 'No Acids' - Full Chemical Name - Accumulation Start Date B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Ensure Secondary Containment and separation from incompatible materials (especially acids) D->E F Request Waste Pickup (Submit online request to EHS/Waste Management) E->F G Transfer to Authorized Personnel (EHS or licensed waste contractor) F->G H Final Disposal (Typically high-temperature incineration at a licensed facility) G->H

Caption: Workflow for the safe disposal of this compound waste.

Detailed Methodologies: Step-by-Step Protocols

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the primary compound or its waste, ensure the following controls are in place. The purpose of this multi-layered approach is to prevent any possible route of exposure—inhalation, dermal, or ingestion.

  • Engineering Control: All handling of this compound and its waste, including weighing, transfer, and segregation, must be conducted within a certified chemical fume hood.[5][9] This is non-negotiable and serves to protect from inhalation of dust or vapors and contain any accidental releases.

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[8][9] Standard safety glasses are insufficient due to the lachrymatory nature of benzyl cyanides.

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[5][9] Check gloves for any signs of degradation before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and put on new gloves.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5]

  • Work Practices: Never work with cyanide compounds alone or outside of normal working hours.[5][10] Ensure a "buddy" is aware of the work being performed.[11]

Protocol for Waste Segregation and Collection

The primary goal of segregation is to prevent dangerous chemical reactions within the waste container.

  • Designate Waste Containers: Use only containers provided by your institution's Environmental Health & Safety (EHS) department or those certified for hazardous waste. These containers must be dedicated solely to cyanide waste.[9][12]

  • Separate Physical States:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, absorbent pads, paper towels) must be collected in a designated solid waste container, often a pail lined with a heavy-duty plastic bag.[9][13]

    • Liquid Waste: Unused solutions or solvent rinses containing this compound should be collected in a separate, compatible liquid waste container.

  • Labeling: Immediately upon starting accumulation, label the container clearly. The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • The explicit warning: "DANGER - CYANIDE - NO ACIDS" [5][9]

    • The accumulation start date and a list of all components.

  • Container Management: Keep waste containers closed at all times, except when adding waste. Store these containers in a designated satellite accumulation area within the lab, which must be away from any acids or oxidizers.[5]

Emergency Spill Response Protocol

In the event of a spill, a rapid and correct response is critical to mitigate exposure.

  • Small Spill (Inside a Chemical Fume Hood):

    • Alert personnel in the immediate area.[13]

    • Wearing full PPE, contain the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). Avoid raising dust.[5]

    • Carefully sweep up the absorbed material and place it into the designated solid cyanide hazardous waste container.[5]

    • Decontaminate the area. First, wipe the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[12] All wipes must be disposed of as solid cyanide waste.[12]

    • Thoroughly wash hands after the cleanup is complete.

  • Large Spill or Any Spill Outside a Fume Hood:

    • EVACUATE IMMEDIATELY. Alert all personnel in the laboratory to evacuate.[9][12]

    • If possible and safe to do so, close the door to the affected area to contain vapors.

    • Activate the nearest fire alarm to initiate a building-wide evacuation.

    • Call your institution's emergency number (e.g., 911 or campus police) and inform them of the specific chemical spilled.[9]

    • Do not re-enter the area. Only trained emergency responders should manage the cleanup.

The Final Step: Professional Disposal

Under no circumstances should laboratory personnel attempt to neutralize or dispose of this compound waste independently. While chemical neutralization methods exist for simple inorganic cyanides in aqueous solutions, their application to a brominated organic solid like this is complex and can generate other hazardous byproducts.[8] Improper treatment is extremely dangerous.

The only acceptable disposal pathway is through your institution's EHS department or a licensed hazardous waste contractor.[5][8] Once your waste container is full, follow your institutional procedures to request a pickup.[13] This ensures the waste is transported, handled, and ultimately destroyed in compliance with all local and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[14][15]

References

  • Standard Operating Procedures for the Safe Use of Cyanide Compounds. James Madison University. URL: https://www.jmu.edu/ehs/laboratory-safety/sop-library/cyanide-compounds.shtml
  • SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). University of California, Santa Barbara. URL: https://www.ehs.ucsb.edu/files/docs/ls/SOP_Cyanide_Salt.pdf
  • Lab Specific SOP Template - for Cyanides. Wayne State University. URL: https://research.wayne.
  • Cyanides - Division of Research Safety. University of Illinois. URL: https://drs.illinois.edu/Page/SafetyLibrary/Cyanides
  • Guidance on the Use of Cyanides and Nitriles. University of St Andrews. URL: https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/lab-safety/Guidance%20on%20the%20Use%20of%20Cyanides%20and%20Nitriles.pdf
  • Treatment of Complex Cyanide Compounds for Reuse or Disposal. U.S. Environmental Protection Agency. URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/2000L3I8.PDF?Dockey=2000L3I8.PDF
  • SAFETY DATA SHEET - 4-Bromobenzylcyanide. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC161040050
  • SAFETY DATA SHEET - Benzoyl Cyanide. TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/sds/B0835_EN_EU.pdf
  • Hazard Summary - Bromobenzyl Cyanide. New Jersey Department of Health. URL: https://nj.gov/health/eoh/rtkweb/documents/fs/2168.pdf
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  • SAFETY DATA SHEET - (2-Bromophenyl)acetonitrile. ChemScene. URL: https://www.chemscene.com/sds/CS-W015111_2-Bromobenzyl-cyanide_SDS_CS-W015111.pdf
  • SAFETY DATA SHEET - 2,5-Difluorobenzyl Cyanide. TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/sds/D3442_EN_EU.pdf
  • Proper Disposal of Bromobenzyl Cyanide: A Guide for Laboratory Professionals. BenchChem. URL: https://www.benchchem.com/pdf/safety-operating-guide/proper-disposal-of-bromobenzyl-cyanide.pdf
  • SAFETY DATA SHEET - (2-Bromophenyl)acetonitrile. Thermo Fisher Scientific. URL: https://www.thermofisher.
  • Preparation of crude benzyl cyanide from benzyl chloride. YouTube. URL: https://www.youtube.
  • SAFETY DATA SHEET - 3,4-Dichlorobenzyl cyanide. Merck Millipore. URL: https://www.sigmaaldrich.com/sds/sigma-aldrich/841151
  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. URL: https://www.ncbi.nlm.nih.gov/books/NBK153709/
  • Safe disposal of cyanide - Jewelry Discussion. Ganoksin Orchid. URL: https://www.ganoksin.com/t/safe-disposal-of-cyanide/24859
  • Chemical Safety Data Sheet - 3,5-Dibromobenzyl bromide. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=16425-42-8
  • Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. California Department of Toxic Substances Control. URL: https://dtsc.ca.gov/wp-content/uploads/sites/31/2018/11/Treatment-Technologies-for-Metal-Cyanide-Containing-Wastes-Volume-III.pdf
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  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/Disposal-Procedures-by-Chemical.pdf
  • Cyanide Compounds. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/sites/default/files/2016-09/documents/cyanide-compounds.pdf
  • Benzyl Cyanide Hydrolysis To Acid. Scribd. URL: https://www.scribd.com/document/390979568/Benzyl-Cyanide-Hydrolysis-to-Acid
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A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Dibromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory procedures involving 3,5-Dibromobenzyl cyanide. As a potent lachrymator and a toxic organic nitrile, this compound presents a dual threat: severe, immediate irritation to the eyes and respiratory tract, and the potential for systemic, life-threatening cyanide poisoning upon absorption.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework to ensure personal safety and operational integrity.

Our core philosophy is that a protocol's trustworthiness comes from its inherent safety logic. Every step and recommendation is grounded in established safety principles and an understanding of the chemical's specific toxicology, empowering you to work with confidence.

The Foundational Principle: The Hierarchy of Controls

Before addressing PPE, we must acknowledge its place in the wider safety ecosystem. Personal Protective Equipment is the last line of defense against a chemical hazard. The most effective safety strategies involve eliminating or engineering out the risk. This hierarchy is a fundamental concept in laboratory safety.[3]

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Hazard Profile of this compound

Understanding the specific risks is critical for selecting the correct PPE. Organic nitriles like this compound can be metabolized in the body to release cyanide ions, which inhibit cytochrome c oxidase, a critical enzyme for cellular respiration, leading to "histotoxic hypoxia."[4][5] This systemic toxicity is compounded by its properties as a powerful irritant and lachrymator (a tear-inducing agent).[1][2]

Route of Exposure Primary Health Hazard & Rationale Key Symptoms
Inhalation HIGHLY TOXIC. Vapors or dusts cause severe respiratory tract irritation and can be rapidly absorbed, leading to systemic cyanide poisoning.[5][6][7] This is the most critical route of exposure to prevent.Coughing, shortness of breath, headache, dizziness, rapid heart rate, nausea, confusion, collapse, seizures.[4][8]
Dermal (Skin) TOXIC. The compound can be absorbed through intact skin, causing systemic toxicity, often with a delayed onset.[5] It also causes severe skin irritation and potential chemical burns.[9][10]Skin redness, irritation, rash, itching, burns.[10] Systemic symptoms as above may follow.
Eye Contact SEVERE IRRITANT & LACHRYMATOR. Direct contact with liquid, vapor, or solid particles will cause immediate and severe irritation, pain, and intense tearing.[1][2] Corneal damage is possible. This lachrymatory effect serves as a potent warning sign of exposure.Intense burning, pain, redness, profuse tearing, blurred vision.[2][8]
Ingestion HIGHLY TOXIC. Can be fatal if swallowed.[6][9] Rapidly leads to systemic cyanide poisoning.Nausea, vomiting, and rapid onset of systemic symptoms as listed under Inhalation.[4]

Mandatory PPE Protocol: A Head-to-Toe Defense

Given the compound's high toxicity via multiple routes, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for various laboratory tasks.

Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solids / Aliquoting Liquids Full-face respirator with combination organic vapor, acid gas, and P100 (particulate) filter.Integrated into full-face respirator.Double-gloved with nitrile gloves.[11][12]Full-length lab coat, long pants, closed-toe shoes.[11][13]
Solution Preparation / Reaction Workup Full-face respirator with combination organic vapor, acid gas, and P100 filter.Integrated into full-face respirator.Double-gloved with nitrile gloves.Full-length lab coat, chemical-resistant apron, long pants, closed-toe shoes.
Small Spill Cleanup (<10 mL / 1 g) Full-face respirator with combination organic vapor, acid gas, and P100 filter.Integrated into full-face respirator.Double-gloved with nitrile gloves.Disposable chemical-resistant coveralls over normal clothing.[8]
Large Spill / Emergency Response Self-Contained Breathing Apparatus (SCBA). [8]Integrated into SCBA.Heavy-duty chemical-resistant gloves (e.g., Silver Shield/4H®).[14]Fully encapsulating chemical-resistant suit.[8]
Rationale for PPE Selection
  • Respiratory Protection: A full-face respirator is mandated over a half-mask because it provides a higher protection factor and shields the eyes from the compound's potent lachrymatory vapors.[1][8] The combination cartridge ensures protection against organic vapors, any potential for hydrogen cyanide gas release (if acidified), and solid particulates.[8] For any emergency scenario, such as a spill outside of a fume hood, only an SCBA provides adequate protection.[8]

  • Eye and Face Protection: Safety glasses are insufficient .[1] The severe irritant and lachrymatory nature of the chemical requires the full seal of chemical splash goggles or, preferably, the integrated protection of a full-face respirator.[1][11][13]

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection against incidental contact.[11][12] It is critical to decontaminate or change the outer glove immediately upon any known contact. For extended contact or spill cleanup, more resistant materials are necessary.[14]

  • Body Protection: A lab coat is the absolute minimum.[11] Given the risk of dermal absorption, a chemical-resistant apron or disposable coveralls are strongly recommended for any task involving transfers or the potential for splashing.[3][8] Contaminated clothing must be removed immediately and decontaminated before reuse.[10]

Operational Plan: Safe Handling Workflow

Safe handling is a systematic process that begins before the container is even opened.

PreOperationWorkflow A Verify Fume Hood Certification is Current B Assemble All Chemicals & Equipment A->B Check OK C Establish Designated Waste Containers B->C Ready D Don All Required PPE (Correct Sequence) C->D Prepared E Perform Work Within Sash of Fume Hood D->E Protected F Decontaminate Surfaces & Segregate Waste E->F Complete

Caption: Pre-operational workflow for handling this compound.

Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Wear inner gloves.

    • Put on lab coat or coveralls.

    • Put on full-face respirator and perform a seal check.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off) - Critical to Avoid Contamination:

    • Remove outer gloves, peeling them off so they turn inside out. Dispose of as hazardous waste.

    • Remove lab coat or coveralls, rolling it away from the body.

    • Remove full-face respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[14]

Emergency and Disposal Plans

A swift, correct response to an emergency is paramount.

Spill Response

SpillResponse Spill Spill Occurs InHood Inside Fume Hood? Spill->InHood Evacuate EVACUATE AREA Alert Others Call Emergency Services InHood->Evacuate No Contain Ensure PPE is Intact Contain with Absorbent InHood->Contain Yes Decon 1. Treat with pH 10 Buffer 2. Treat with 10% Bleach Solution Contain->Decon Dispose Collect All Materials in Labeled Hazardous Cyanide Waste Container Decon->Dispose

Caption: Decision workflow for responding to a this compound spill.

  • Spills Inside a Fume Hood: For small spills, ensure proper PPE is worn. Cover the spill with an absorbent material. Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11][12][15] All cleanup materials must be disposed of as cyanide-containing hazardous waste.[11]

  • Spills Outside a Fume Hood: This is a major emergency. Immediately evacuate the area and alert all personnel.[1][11] Call emergency services and inform them that a toxic cyanide compound is involved.[11]

Exposure First Aid

Speed is critical.[13]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area in an emergency safety shower with copious amounts of water for at least 15 minutes.[10][11][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[10][11][13] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. DO NOT perform mouth-to-mouth resuscitation , as this could expose the rescuer.[12][16]

Decontamination and Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: Cyanide waste must be stored in separate, clearly labeled, and tightly sealed containers.[1][11][15] Crucially, keep cyanide waste segregated from acidic waste streams to prevent the generation of deadly hydrogen cyanide gas.[15]

  • Decontamination: All non-disposable glassware and work surfaces must be decontaminated after use. This should be done inside a chemical fume hood by rinsing/wiping first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[11][12][15] The rinsate must be collected as hazardous waste.

This guide provides a robust framework for the safe handling of this compound. It is imperative that these protocols are integrated into your laboratory's specific Standard Operating Procedures (SOPs) and that all personnel receive documented training before commencing work.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
  • Workplace Safety North. (2024, February 9). Cyanide Hazard Alert.
  • Rutgers University Institutional Planning and Operations. (n.d.). Cyanide Salts.
  • New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
  • Boston University. (n.d.). Download Cyanides SOP Template. Retrieved from Boston University Environmental Health & Safety. ([Link])
  • Exposome-Explorer. (n.d.). Bromobenzyl cyanide (T3D1693).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - BROMOBENZYL CYANIDE.
  • University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal.
  • Unknown. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Life in the Fast Lane (LITFL). (2024, December 18). Cyanide Poisoning.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%.
  • PubChem. (n.d.). Bromobenzyl Cyanide.

Sources

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